molecular formula C11H16ClNO2 B1613584 (R)-3-Amino-5-phenylpentanoic acid hydrochloride CAS No. 331846-98-1

(R)-3-Amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B1613584
CAS No.: 331846-98-1
M. Wt: 229.7 g/mol
InChI Key: GSSXWQCQDYAEFF-HNCPQSOCSA-N
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Description

(R)-3-Amino-5-phenylpentanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXWQCQDYAEFF-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647446
Record name (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331846-98-1
Record name (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Amino-5-phenylpentanoic acid hydrochloride: A Comprehensive Physicochemical Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the essential physicochemical properties of (R)-3-Amino-5-phenylpentanoic acid hydrochloride. As a chiral amino acid derivative with applications in biochemical research and as a building block for pharmaceutical synthesis, a thorough understanding of its fundamental characteristics is paramount. This document offers an in-depth examination of its chemical identity, solid-state and solution behavior, and the analytical methodologies crucial for its characterization. The insights presented herein are intended to empower researchers and formulation scientists to optimize its use in novel therapeutic agents.

Introduction: The Significance of Physicochemical Characterization

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is a foundational pillar for success. These properties govern a compound's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. For this compound, a molecule recognized for its utility in developing targeted therapies, a comprehensive physicochemical profile is indispensable. This guide elucidates the critical parameters of this compound, providing the necessary data and methodologies to inform rational drug design and formulation strategies.

Chemical Identity and Structure

A precise understanding of the chemical identity of this compound is the starting point for all further investigation. This includes its structural formula, molecular weight, and key identifiers that ensure its unambiguous recognition.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms D-β-Nva(5-phenyl)-OH·HCl
Molecular Formula C₁₁H₁₆ClNO₂[1][2]
Molecular Weight 229.7 g/mol [1][2]
CAS Number 147228-37-3 or 331846-98-1[1][3]

Note: Multiple CAS numbers appear in various sources for this compound. Verification based on the specific supplier and lot is recommended.

The stereochemistry at the C3 position, designated as (R), is a critical feature of this molecule and plays a significant role in its biological activity. The hydrochloride salt form is commonly used to enhance solubility and stability.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its handling, processing, bioavailability, and stability. Key parameters include the melting point and physical appearance.

Physical Appearance and Melting Point

The melting point is a crucial indicator of purity and provides a baseline for formulation development.[4] A sharp melting range is indicative of a pure crystalline compound, whereas a broad melting range can suggest the presence of impurities.[5]

Table 2: Solid-State Properties of this compound

ParameterValueSource
Appearance White to off-white powder
Melting Point 150-156 °C

This melting range suggests the substance is a crystalline solid.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6] It provides highly precise melting point data by detecting the heat absorbed by the sample during its phase change from solid to liquid.[7][8]

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Execution cluster_analysis Data Analysis P1 Accurately weigh ~5-20 mg of the dry, powdered sample P2 Place in a crucible and hermetically seal P1->P2 Encapsulate I1 Place sample and empty reference crucible in DSC P2->I1 I2 Heat at a controlled rate (e.g., 10°C/min) I1->I2 Initiate Program I3 Monitor differential heat flow I2->I3 A1 Plot heat flow vs. temperature to generate a thermogram I3->A1 Record Data A2 Identify the endothermic peak corresponding to melting A1->A2 Analyze A3 Determine the onset and peak temperatures of the melt A2->A3 Calculate

Figure 1: A generalized workflow for determining the melting point of a substance using Differential Scanning Calorimetry.

Causality in Experimental Choices:

  • Dry, Powdered Sample: Ensures uniform heat distribution and prevents interference from residual solvents.[9]

  • Sealed Crucible: Prevents loss of sample due to sublimation or decomposition.[10]

  • Controlled Heating Rate: A consistent heating rate, typically around 1°C/minute as the expected melting point is approached, is crucial for accurate and reproducible results.[9]

  • Inert Atmosphere: Purging the sample chamber with an inert gas like nitrogen minimizes oxidative degradation.

Solution Behavior

The behavior of this compound in solution is critical for its absorption, distribution, and formulation into liquid dosage forms. Key parameters include solubility and the acid dissociation constant (pKa).

Solubility

Table 3: Qualitative Solubility of this compound

SolventSolubility
WaterExpected to be soluble
MethanolExpected to be soluble

Note: Experimental determination of quantitative solubility in various pharmaceutically relevant solvents is a critical step in pre-formulation studies.

Acid Dissociation Constant (pKa)

The pKa values of a molecule's ionizable groups dictate its charge state at different pH levels, which profoundly impacts its interaction with biological membranes and receptors. As an amino acid derivative, this compound possesses both an acidic (carboxylic acid) and a basic (amine) functional group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of substances.[11] The process involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the corresponding change in pH.[12][13]

Workflow for Potentiometric Titration:

pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis P1 Prepare a precise concentration of the sample solution T1 Titrate the sample solution with a standardized acid or base P1->T1 P2 Calibrate pH meter with standard buffers T2 Record the pH value after each incremental addition of titrant T1->T2 Stepwise Addition A1 Plot pH vs. volume of titrant added to generate a titration curve T2->A1 Generate Curve A2 Identify the inflection point(s) on the curve A1->A2 Analyze A3 The pH at the half-equivalence point corresponds to the pKa A2->A3 Determine pKa

Sources

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-5-phenylpentanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and reproducible methodology for the synthesis of (R)-3-Amino-5-phenylpentanoic acid hydrochloride, a chiral β-amino acid of significant interest in pharmaceutical research and development. This document provides a detailed, step-by-step protocol, encompassing the synthesis of the racemic parent compound via a modified malonic ester synthesis, followed by an efficient chiral resolution to isolate the desired (R)-enantiomer. The guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also insights into the chemical principles and critical parameters governing each synthetic step. All protocols have been designed to be self-validating, and key data are presented in a clear, tabular format for ease of reference.

Introduction

This compound is a key chiral building block in the synthesis of various biologically active molecules. Its structural motif, a β-amino acid with a phenylpropyl side chain, is found in a number of pharmacologically relevant compounds. The precise stereochemical orientation of the amino group is often crucial for the desired biological activity, making the enantioselective synthesis of this compound a critical aspect of its application.

This guide presents a practical and scalable synthetic route, beginning with readily available starting materials and proceeding through a logical sequence of well-established chemical transformations. The chosen strategy involves an initial synthesis of the racemic 3-amino-5-phenylpentanoic acid, followed by a classical diastereomeric salt resolution, which remains a highly effective and cost-efficient method for obtaining enantiomerically pure compounds in many laboratory and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is approached in a three-stage process. The first stage involves the synthesis of the racemic carboxylic acid precursor, 5-phenylpentanoic acid, through a malonic ester synthesis pathway. The second stage focuses on the introduction of the amino group to yield racemic 3-amino-5-phenylpentanoic acid. The final and most critical stage is the chiral resolution of the racemate to isolate the desired (R)-enantiomer, followed by the formation of the hydrochloride salt.

Synthesis_Workflow A Diethyl Malonate + 3-Phenyl-1-bromopropane B Diethyl (3-phenylpropyl)malonate A->B Alkylation C 5-Phenylpentanoic Acid B->C Hydrolysis & Decarboxylation D Racemic 3-Amino-5-phenylpentanoic Acid C->D Amination E Diastereomeric Salt Formation ((R)-enantiomer salt) D->E Chiral Resolution F (R)-3-Amino-5-phenylpentanoic Acid E->F Salt Breaking G (R)-3-Amino-5-phenylpentanoic acid Hydrochloride F->G HCl Salt Formation

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Phenylpentanoic Acid

This stage utilizes the well-established malonic ester synthesis to construct the carbon skeleton of the target molecule.[1][2]

Step 1.1: Synthesis of Diethyl (3-phenylpropyl)malonate

The initial step involves the alkylation of diethyl malonate with 3-phenyl-1-bromopropane. The acidic α-hydrogen of diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate which then undergoes an SN2 reaction with the alkyl halide.[1]

  • Materials:

    • Diethyl malonate

    • 3-Phenyl-1-bromopropane

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Protocol:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add 3-phenyl-1-bromopropane (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with a saturated aqueous NH4Cl solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude diethyl (3-phenylpropyl)malonate.

    • Purify the crude product by vacuum distillation to yield the pure product as a colorless oil.

Step 1.2: Hydrolysis and Decarboxylation to 5-Phenylpentanoic Acid

The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired 5-phenylpentanoic acid.[2]

  • Materials:

    • Diethyl (3-phenylpropyl)malonate

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na2SO4)

  • Protocol:

    • In a round-bottom flask, dissolve diethyl (3-phenylpropyl)malonate in ethanol.

    • Add a solution of potassium hydroxide (2.5 eq) in water to the flask.

    • Heat the mixture to reflux for 3-4 hours to effect saponification.

    • After cooling, remove the ethanol by rotary evaporation.

    • Acidify the aqueous residue to pH 1-2 with concentrated HCl, which will cause the dicarboxylic acid to precipitate.

    • Heat the acidified mixture to reflux for an additional 2-3 hours to induce decarboxylation, observed by the evolution of CO2 gas.

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 5-phenylpentanoic acid as a solid.

    • The product can be further purified by recrystallization from a suitable solvent like hexane.

Stage 2: Synthesis of Racemic 3-Amino-5-phenylpentanoic Acid

The introduction of the amino group at the β-position can be achieved through various methods. A common approach involves the Hofmann rearrangement of an amide, which is a reliable method for converting a carboxylic acid to an amine with one less carbon atom. However, for the synthesis of a β-amino acid, a more direct approach is often preferred. An alternative and effective strategy is the conjugate addition of an ammonia equivalent to an α,β-unsaturated ester, which can be formed from the corresponding β-hydroxy ester.

For the purpose of this guide, a well-documented approach involving the use of a chiral auxiliary for an asymmetric synthesis will be adapted for the racemic synthesis to provide a general framework. This involves the conversion of the carboxylic acid to an N-acyl chiral auxiliary, followed by an α-bromination and subsequent displacement with an azide, which is then reduced to the amine. For a racemic synthesis, the chiral auxiliary is omitted.

A more direct and scalable approach for the racemic synthesis is the Ritter reaction on a suitable precursor, or a variation of the Hell-Volhard-Zelinsky reaction followed by amination. A straightforward method involves the conversion of the carboxylic acid to its amide, followed by a Hofmann rearrangement.

Step 2.1: Synthesis of 5-Phenylpentanamide

  • Materials:

    • 5-Phenylpentanoic acid

    • Thionyl chloride (SOCl2)

    • Ammonium hydroxide (NH4OH) solution (concentrated)

    • Dichloromethane (DCM)

  • Protocol:

    • In a round-bottom flask, dissolve 5-phenylpentanoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting crude acid chloride in dichloromethane and cool in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate to yield 5-phenylpentanamide.

Step 2.2: Hofmann Rearrangement to Racemic 3-Amino-5-phenylpentanoic Acid

The Hofmann rearrangement of the unsubstituted amide is not a direct route to the target β-amino acid. A more appropriate method for introducing the amino group at the 3-position is via a Curtius or Schmidt rearrangement of a suitable precursor, or through an α-amination of a corresponding enolate.

A more practical and commonly used approach for the synthesis of β-amino acids is the Rodionov reaction , which involves the condensation of an aldehyde with malonic acid and ammonia.

Alternative Route: Michael Addition

A highly efficient method for the synthesis of β-amino acids is the Michael addition of an amine to an α,β-unsaturated ester.[3][4]

  • Step 2.1 (alternative): Synthesis of Ethyl 5-phenyl-2-pentenoate This intermediate can be prepared from 3-phenylpropanal via a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate.

  • Step 2.2 (alternative): Michael Addition of Ammonia The conjugate addition of ammonia or a protected ammonia equivalent (e.g., benzylamine, followed by debenzylation) to the α,β-unsaturated ester yields the racemic β-amino ester. Subsequent hydrolysis of the ester provides the racemic 3-amino-5-phenylpentanoic acid.

Stage 3: Chiral Resolution and Hydrochloride Salt Formation

This stage is crucial for obtaining the desired enantiomerically pure product. Diastereomeric salt formation with a chiral resolving agent is a time-tested and effective method.[5][6]

Chiral_Resolution Racemate Racemic 3-Amino-5-phenylpentanoic Acid DiastereomericSalts Mixture of Diastereomeric Salts Racemate->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) ResolvingAgent->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization SeparatedSalt Less Soluble Diastereomeric Salt ((R)-Amino Acid-(R)-Mandelic Acid) FractionalCrystallization->SeparatedSalt MotherLiquor Mother Liquor with More Soluble Salt ((S)-Amino Acid-(R)-Mandelic Acid) FractionalCrystallization->MotherLiquor SaltBreaking Salt Breaking (Base Treatment) SeparatedSalt->SaltBreaking PureEnantiomer (R)-3-Amino-5-phenylpentanoic Acid SaltBreaking->PureEnantiomer

Sources

(R)-3-Amino-5-phenylpentanoic acid hydrochloride crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Analysis of (R)-3-Amino-5-phenylpentanoic acid hydrochloride

Abstract

This compound is a chiral amino acid derivative that serves as a critical building block in modern pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders.[1][2][3] The precise three-dimensional arrangement of atoms within its solid state—the crystal structure—profoundly influences its physicochemical properties, including stability, solubility, and bioavailability. Understanding this structure is therefore not merely an academic exercise but a fundamental necessity for robust drug design and formulation. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SC-XRD). It is intended for researchers, scientists, and drug development professionals seeking to establish a self-validating protocol for the crystallographic analysis of this and similar pharmaceutical intermediates.

Introduction: The Significance of Solid-State Characterization

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. For a chiral molecule like (R)-3-Amino-5-phenylpentanoic acid, the conformation adopted in the crystal lattice and the network of intermolecular interactions dictate its material properties. X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid, providing an unambiguous 3D map of electron density.[4] This information is paramount for:

  • Confirming Absolute Stereochemistry: Unambiguously verifying the (R)-configuration of the chiral center.

  • Identifying Polymorphs: Discovering different crystal packing arrangements that can have distinct physical properties.

  • Guiding Formulation: Understanding hydrogen bonding networks and crystal packing to predict and control properties like dissolution rate and hygroscopicity.[5]

  • Informing Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for further in silico studies.

This document outlines the complete workflow, from material synthesis to final structural analysis, explaining the causality behind each critical step.

Synthesis and Preparation of High-Purity Material

A prerequisite for successful crystallization is the synthesis of high-purity starting material. While various synthetic routes exist for amino acids[6], a common and effective approach involves the asymmetric reduction of a suitable precursor. The following protocol is a representative method for obtaining the parent free amino acid.

Experimental Protocol 2.1: Synthesis of (R)-3-Amino-5-phenylpentanoic acid

This protocol is based on established methods of enantioselective synthesis.[6]

  • Precursor Synthesis: Begin with the synthesis of an appropriate α,β-unsaturated ester or a β-keto ester, which serves as the prochiral substrate.

  • Asymmetric Hydrogenation:

    • In a nitrogen-purged reaction vessel, dissolve the precursor in degassed methanol.

    • Introduce a chiral catalyst, such as a Rhodium-DiPAMP complex. The choice of a chiral catalyst is crucial as it creates a chiral environment that favors the formation of one enantiomer over the other.[6]

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours.

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Hydrolysis and Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Add an aqueous solution of lithium hydroxide (LiOH) to hydrolyze the ester to the corresponding carboxylic acid.

    • Stir for 2-4 hours at room temperature.

    • Acidify the reaction mixture to a pH of approximately 2 using 1M HCl. This protonates the carboxylate and ensures the product is in its free acid form.

    • Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure (R)-3-Amino-5-phenylpentanoic acid. Purity should be assessed by NMR and HPLC (chiral column if necessary) to be >98%.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis Protocol Precursor Prochiral Precursor Hydrogenation Asymmetric Hydrogenation (H₂, MeOH) Precursor->Hydrogenation Catalyst Chiral Rh-DiPAMP Catalyst Catalyst->Hydrogenation Hydrolysis Ester Hydrolysis (LiOH) Hydrogenation->Hydrolysis Workup Acidification & Extraction (HCl, EtOAc) Hydrolysis->Workup Purification Column Chromatography Workup->Purification Product Pure (R)-3-Amino-5- phenylpentanoic acid Purification->Product

Caption: High-level workflow for the synthesis of the parent amino acid.

Protocol for Single Crystal Growth

The most challenging step in X-ray crystallography is often growing a single crystal of sufficient size and quality.[4] For amino acid hydrochlorides, slow evaporation from a mixed solvent system is a robust method. The hydrochloride salt is formed in situ.

Experimental Protocol 3.1: Crystallization of the Hydrochloride Salt
  • Salt Formation & Dissolution:

    • Accurately weigh 50 mg of high-purity (R)-3-Amino-5-phenylpentanoic acid (Purity ≥ 98%) into a clean 10 mL glass vial.

    • Add 2 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Ethanol acts as the primary solvent while water aids in dissolution and can participate in the crystal lattice.

    • Add a stoichiometric equivalent of hydrochloric acid (e.g., using a standardized 1M HCl solution). This step is critical to form the hydrochloride salt in situ, which often has better crystallization properties than the zwitterionic free amino acid.

    • Gently warm the vial to approximately 40°C and sonicate for 5 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

  • Slow Evaporation:

    • Loosely cap the vial or cover it with paraffin film perforated with a few pinholes. The goal is to allow the solvent to evaporate very slowly over several days to weeks. Rapid evaporation leads to the formation of polycrystalline powder, not single crystals.

    • Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory bench) at a constant temperature (e.g., 20°C).

  • Crystal Harvesting:

    • Monitor the vial daily without disturbing it. Crystals should appear within 3-14 days.

    • Once well-formed, block-like crystals of approximately 0.1-0.3 mm in dimension are observed, carefully harvest them using a nylon loop or a fine needle.

    • Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation upon exposure to the X-ray beam.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4]

Diagram: SC-XRD Experimental Workflow

cluster_xrd Single-Crystal X-ray Diffraction Workflow Mount Crystal Mounting (Nylon Loop, Cryostream) Screen Crystal Screening (Unit Cell Determination) Mount->Screen Collect Data Collection (Full Sphere of Diffraction Data) Screen->Collect Integrate Data Integration & Scaling (Intensity Extraction) Collect->Integrate Solve Structure Solution (Direct Methods / Patterson) Integrate->Solve Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & Final Report (CIF File) Refine->Validate

Caption: Step-by-step process for determining a crystal structure via SC-XRD.

Experimental Protocol 4.1: Data Collection and Structure Refinement
  • Crystal Mounting and Screening:

    • Mount the oil-coated crystal onto a goniometer head.

    • Place the mounted crystal in a cold nitrogen stream (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

    • Perform an initial screening to determine the crystal quality and obtain the unit cell parameters.

  • Data Collection:

    • Using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, collect a full sphere of diffraction data. The choice of wavelength depends on the crystal's unit cell size and elemental composition.

    • Data collection strategy involves a series of scans (e.g., ω-scans) at different detector and crystal orientations to measure the intensities of as many unique reflections as possible.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. This step solves the "phase problem" in crystallography.[7]

  • Structure Refinement:

    • Refine the initial atomic model against the experimental data using full-matrix least-squares methods. This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

    • The final refinement quality is assessed using metrics like R1, wR2, and Goodness-of-Fit (GooF).

Expected Structural Features and Data Analysis

While the specific crystal structure of this compound is not publicly documented at the time of writing, we can predict its key features based on the known structures of other amino acid hydrochlorides.[8][9]

Molecular Conformation

The molecule consists of a flexible pentanoic acid chain. The conformation will be defined by several key torsion angles. The ammonium group (-NH₃⁺) and the carboxylic acid group (-COOH) will be fully protonated, a state typical for amino acid hydrochlorides in the solid state.

Intermolecular Interactions: The Hydrogen Bond Network

The crystal packing will be dominated by a robust network of hydrogen bonds. The primary hydrogen bond donors are the ammonium group (N-H) and the carboxylic acid hydroxyl group (O-H). The primary acceptors are the chloride ion (Cl⁻) and the carboxylic acid carbonyl oxygen (C=O). We anticipate a network where:

  • Each chloride ion is an acceptor for multiple N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds.

  • The ammonium group donates hydrogen bonds to neighboring chloride ions and possibly carbonyl oxygen atoms.

  • The carboxylic acid groups may form hydrogen-bonded dimers or chains.

This extensive hydrogen bonding network is the primary force governing the crystal packing and is responsible for the material's stability.[8]

Data Presentation: Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be generated from a successful SC-XRD experiment. The values are representative for a small organic molecule.

Parameter Hypothetical Value Significance
Chemical FormulaC₁₁H₁₆ClNO₂Defines the atomic composition of the asymmetric unit.
Formula Weight229.70 g/mol Molecular mass.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁ (common for chiral molecules)Defines the symmetry operations within the unit cell.
a, b, c (Å)a ≈ 7, b ≈ 5, c ≈ 14 ÅDimensions of the unit cell.
α, β, γ (°)α = 90, β ≈ 97, γ = 90 °Angles of the unit cell.
Volume (ų)~680 ųVolume of a single unit cell.
Z2 or 4Number of molecules in the unit cell.
Temperature100(2) KTemperature at which data was collected.
Wavelength (λ)0.71073 Å (Mo Kα)Wavelength of the X-rays used.
Final R indices [I > 2σ(I)]R1 ≈ 0.04, wR2 ≈ 0.10Indicators of the agreement between the model and the experimental data.
Goodness-of-fit (GooF) on F²~1.05Should be close to 1.0 for a good refinement.

Conclusion

This technical guide provides a rigorous, end-to-end methodology for determining the crystal structure of this compound. By following these self-validating protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional atomic model of the molecule. This structural information is not only fundamental to understanding the solid-state chemistry of this important pharmaceutical building block but is also a critical asset for informed drug development, formulation, and intellectual property protection.

References

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An In-Depth Technical Guide to the In-Vitro Characterization of (R)-3-Amino-5-phenylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-5-phenylpentanoic acid hydrochloride, the pharmacologically active enantiomer of Phenibut, is a compound of significant interest in neuropharmacology.[1][2] As a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its unique phenyl ring addition facilitates passage across the blood-brain barrier, enabling it to exert effects on the central nervous system.[3][4] This guide provides an in-depth exploration of the essential in-vitro methodologies required to characterize its molecular interactions and functional activity, focusing on its primary targets: the GABA type B (GABA-B) receptor and the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][5]

The following sections are designed to provide not just protocols, but the strategic rationale behind them, empowering researchers to generate robust and reproducible data for drug discovery and mechanistic studies.

Section 1: Dual-Target Molecular Profile

The pharmacological activity of (R)-3-Amino-5-phenylpentanoic acid is predominantly attributed to its action at two distinct molecular targets. Understanding this dual mechanism is critical for interpreting in-vitro data and predicting in-vivo effects.

  • GABA-B Receptor Agonism: (R)-3-Amino-5-phenylpentanoic acid acts as an agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[5][6] Upon activation, the receptor couples to Gαi/o proteins, leading to downstream signaling cascades that include the inhibition of adenylyl cyclase and modulation of ion channel activity.[6][7] The (R)-enantiomer is responsible for the compound's affinity for the GABA-B receptor, whereas the (S)-enantiomer is largely inactive at this site.[1]

  • Voltage-Gated Calcium Channel (VGCC) Modulation: The compound also binds to the α2-δ auxiliary subunit of VGCCs, a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[1][8][9] This interaction is crucial for its anti-nociceptive and anxiolytic properties.[1][3] Notably, studies have shown that (R)-3-Amino-5-phenylpentanoic acid has a higher binding affinity for the α2-δ subunit than for the GABA-B receptor, suggesting this may be its primary mechanism of action.[1][10]

The following diagram illustrates the primary signaling pathways initiated by the binding of (R)-3-Amino-5-phenylpentanoic acid to its principal targets.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling R_Phenibut (R)-3-Amino-5-phenylpentanoic acid GABAB_R GABA-B Receptor (Gαi/o-coupled GPCR) R_Phenibut->GABAB_R Binds/Activates VGCC α2-δ Subunit of Voltage-Gated Ca²⁺ Channel R_Phenibut->VGCC Binds/Modulates AC Adenylyl Cyclase GABAB_R->AC Inhibits Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Inhibits cAMP ↓ cAMP AC->cAMP cluster_workflow [³⁵S]GTPγS Binding Assay Workflow prep Prepare Brain Membranes (Source of GABA-B Receptors) incubate Incubate Membranes with: 1. Test Compound (Agonist) 2. GDP 3. [³⁵S]GTPγS prep->incubate activation Agonist Activates Receptor GDP -> GTPγS Exchange on Gαi incubate->activation filter Rapid Filtration (Separates bound from free [³⁵S]GTPγS) activation->filter count Scintillation Counting (Quantify incorporated ³⁵S) filter->count analyze Data Analysis (Calculate EC50 and Emax) count->analyze

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Experimental Protocol [11]

  • Reagent Preparation:

    • Membranes: Use the same brain membrane preparation as for the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

    • GDP: Add to the assay buffer at a final concentration of ~30 µM to ensure G-proteins are in their inactive state at baseline.

    • [³⁵S]GTPγS: Prepare at a final concentration of ~0.05 nM.

  • Assay Procedure:

    • In a 96-well plate, incubate membranes (10-15 µg protein) with varying concentrations of (R)-3-Amino-5-phenylpentanoic acid in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Basal binding: Measured in the absence of an agonist.

    • Non-specific binding: Measured in the presence of a high concentration of unlabeled GTPγS.

  • Separation, Detection, and Analysis:

    • The termination, filtration, and counting steps are identical to the radioligand binding assay.

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Downstream Functional Assessment: cAMP Inhibition Assay

Scientific Rationale: As the Gαi subunit of the GABA-B receptor inhibits adenylyl cyclase, a downstream functional consequence is a decrease in intracellular cyclic AMP (cAMP). [6][12]Measuring this reduction provides a cell-based confirmation of the compound's functional agonism. This is typically done by first stimulating cells with an agent like forskolin to raise cAMP levels, and then measuring the ability of the test compound to reverse this increase. [12] Experimental Protocol: HTRF or Luminescence-Based cAMP Assay [13][14][15]

  • Cell Culture: Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of (R)-3-Amino-5-phenylpentanoic acid.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a specified period (e.g., 30 minutes).

    • Lyse the cells to release intracellular cAMP.

  • Detection:

    • Detect cAMP levels using a commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase-based systems (e.g., cAMP-Glo™). [14][16]These are typically competition immunoassays where cellular cAMP competes with a labeled cAMP tracer. [15]4. Data Analysis:

    • The signal (e.g., fluorescence ratio or luminescence) is inversely proportional to the amount of cAMP produced.

    • Plot the signal against the log concentration of the test compound to determine the IC50 value, representing the potency for inhibiting forskolin-stimulated cAMP production.

Conclusion

The in-vitro characterization of this compound requires a multi-faceted approach that addresses its dual mechanism of action. By integrating competitive radioligand binding assays to determine affinity with functional assays like [³⁵S]GTPγS and cAMP measurements to assess efficacy and potency, researchers can build a comprehensive pharmacological profile. The data consistently show that while the compound is a functional agonist at GABA-B receptors, its significantly higher affinity for the α2-δ subunit of voltage-gated calcium channels suggests this interaction is a primary driver of its overall pharmacological effect. This guide provides the foundational methods and scientific rationale to empower researchers in the precise and effective in-vitro study of this and similar neuropharmacological agents.

References

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A Technical Guide to the Mechanism of Action of Gabapentinoids: Elucidating the Role of the α2δ-1 Subunit

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Analogues of (R)-3-Amino-5-phenylpentanoic acid belong to a class of drugs known as gabapentinoids, which includes the widely prescribed medications gabapentin and pregabalin.[1] Despite their structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors.[2][3] Instead, these compounds exert their therapeutic effects—primarily as anticonvulsants, analgesics for neuropathic pain, and anxiolytics—by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5] This binding event modulates calcium channel trafficking and function, leading to a reduction in the presynaptic release of excitatory neurotransmitters.[5][6] This guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, the downstream physiological consequences, and the key experimental methodologies used to validate these findings.

Introduction: Beyond the GABA Analogue Misconception

The Gabapentinoid Family: From Gabapentin to Novel Analogues

The gabapentinoid class of drugs was initially designed based on the structure of GABA, with the goal of creating centrally active GABAergic agents.[3] Gabapentin and its more potent successor, pregabalin, are cornerstone therapies for several neurological and psychiatric conditions.[2][5] The compound class is defined by an amino acid structure, and research into novel analogues, such as those derived from (R)-3-Amino-5-phenylpentanoic acid, continues to explore new therapeutic possibilities by modifying the core pharmacophore.

Therapeutic Landscape: Neuropathic Pain, Epilepsy, and Anxiety Disorders

Gabapentinoids are established as first-line treatments for various neuropathic pain conditions, including diabetic neuropathy and postherpetic neuralgia.[2][7] They are also used as adjunctive therapy for partial seizures in epilepsy and for the treatment of generalized anxiety disorder.[5][8][9] Their efficacy in these seemingly disparate conditions is linked by a common underlying theme: the modulation of neuronal hyperexcitability.

Debunking the Myth: No Direct Action on GABA Receptors

A critical point of clarification is that gabapentinoids do not bind to GABA-A or GABA-B receptors, nor do they significantly alter GABA synthesis, metabolism, or transport at clinically relevant concentrations.[1][2][3] While some studies have noted effects on GABA synthesis at very high, non-clinical concentrations, the primary therapeutic mechanism is independent of direct GABAergic activity.[3][6]

The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels (VGCCs)

Architecture of the VGCC Complex

Voltage-gated calcium channels are multimeric protein complexes crucial for regulating intracellular calcium levels and, consequently, neurotransmitter release. They are typically composed of a pore-forming α1 subunit and auxiliary subunits (β, γ, and α2δ) that modulate channel trafficking, localization, and biophysical properties.[4][10]

The α2δ-1 Subunit: More Than Just an Auxiliary Protein

The α2δ subunit is a heavily glycosylated extracellular protein that is tethered to the plasma membrane. It plays a vital role in promoting the trafficking and cell surface expression of the VGCC complex.[8] Gabapentinoids, including pregabalin and gabapentin, bind with high affinity to the α2δ-1 and α2δ-2 isoforms.[1][11][12] Beyond its role in channel trafficking, α2δ-1 has also been implicated in promoting excitatory synaptogenesis through interactions with proteins like thrombospondins, a process that is inhibited by gabapentin.[4][11]

Pathophysiological Relevance: Upregulation of α2δ-1 in Neuropathic Pain

A key insight into the efficacy of gabapentinoids in neuropathic pain comes from the observation that α2δ-1 expression is significantly upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve injury.[9][11][13] This upregulation is causally linked to the development of allodynia (pain from a non-painful stimulus) and hyperalgesia.[13] Transgenic mice overexpressing α2δ-1 exhibit pain-like behaviors even without nerve damage, highlighting the subunit's critical role in pain pathophysiology.[4] This disease-state overexpression may create a wider therapeutic window, enhancing the drug's efficacy where it is needed most.

Core Mechanism of Action: A Multi-faceted Modulation

High-Affinity Binding to α2δ-1: The Initiating Event

The therapeutic cascade begins with the selective binding of the gabapentinoid to the α2δ-1 subunit.[5] This interaction does not directly block the calcium channel pore but rather initiates a series of events that culminate in reduced neuronal excitability.[1][4]

The Downstream Effect: Attenuation of Excitatory Neurotransmitter Release

The primary functional consequence of gabapentinoid binding is a reduction in the synaptic release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][5][6] By dampening the release of these neurotransmitters from hyperexcited presynaptic terminals, gabapentinoids effectively reduce the transmission of pain signals and lower the likelihood of seizure activity.

A Trafficking-Based Hypothesis: Impeding the Journey of α2δ-1 to the Presynaptic Terminal

Substantial evidence suggests that the mechanism is not based on acute channel blockade but on the disruption of protein trafficking.[8] Chronic treatment with gabapentinoids has been shown to impair the anterograde trafficking of the α2δ-1 subunit from the neuronal cell body (in the DRG) to presynaptic terminals in the spinal cord.[13] This reduces the number of functional calcium channels at the synapse, thereby decreasing calcium influx and subsequent neurotransmitter release.[11][13]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ligand (R)-3-Amino-5-phenylpentanoic acid analogue a2d1 α2δ-1 Subunit ligand->a2d1 Binds trafficking Anterograde Trafficking (from cell body) a2d1->trafficking Inhibits vgcc VGCC Complex (α1, β, γ, α2δ-1) ca_influx Ca²⁺ Influx vgcc->ca_influx Mediates trafficking->vgcc Delivers to Membrane vesicles Synaptic Vesicles ca_influx->vesicles Triggers Fusion release Reduced Glutamate Release vesicles->release postsynaptic Reduced Excitability release->postsynaptic

Caption: Proposed signaling pathway for (R)-3-Amino-5-phenylpentanoic acid analogues.

Structure-Activity Relationship (SAR) and Binding Site Characterization

The Gabapentinoid Pharmacophore: Key Structural Features

The ability of these compounds to bind to the α2δ-1 subunit is highly dependent on their structure. They are amino acids, and the presence of both the amino and carboxylic acid groups is crucial. The size and conformation of the lipophilic side chain (e.g., the phenylpentyl group in the topic compound) determines the potency and selectivity of the analogue.

Stereoselectivity: The Importance of a Chiral Center

Binding to the α2δ-1 subunit is stereoselective. For instance, pregabalin is the (S)-enantiomer of 3-isobutyl-GABA, which is significantly more potent than its (R)-enantiomer. This underscores the specific three-dimensional arrangement required for optimal interaction with the binding site.

Molecular Insights: The α2δ-1 Binding Pocket Revealed by Cryo-EM

Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the VGCC complex with gabapentin bound.[14] These studies reveal that gabapentin sits within a binding pocket in the dCache1 domain of the α2δ-1 subunit, completely encapsulated.[14] This structural information is invaluable for the rational design of new, more potent, and selective analogues.

Key Validation: The R217A Mutation Abolishes Analgesic Efficacy

The definitive proof that α2δ-1 is the therapeutic target came from studies using knock-in mice with a single amino acid mutation (Arginine to Alanine at position 217, or R217A) in the α2δ-1 protein.[15][16] This mutation dramatically reduces the binding of pregabalin and completely abolishes its analgesic effects in neuropathic pain models, without altering the baseline pain responses of the mice.[16] This provides conclusive evidence that the drug's therapeutic action is mediated through this specific molecular interaction.[16]

Table 1: Comparative Binding Affinities of Select Gabapentinoids for the α2δ-1 Subunit

Compound Binding Affinity (Kd or Ki) Source
Gabapentin ~59 nM [11]
Pregabalin ~30-90 nM (Varies by assay) [5][12]

| Mirogabalin | ~15-30 nM |[17] |

Note: Affinity values can vary based on the specific radioligand, tissue preparation, and assay conditions used.

Key Experimental Methodologies for Mechanistic Elucidation

To validate the mechanism of action of novel (R)-3-Amino-5-phenylpentanoic acid analogues, a tiered approach combining in vitro binding assays with in vivo functional assessments is essential.

Protocol: Radioligand Binding Assay for α2δ-1 Affinity

This protocol determines the binding affinity of a test compound for the α2δ-1 subunit by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test analogue for the α2δ-1 subunit.

  • Materials:

    • Porcine or rat brain cortical membranes (source of α2δ-1).[18]

    • [³H]-Gabapentin or [³H]-Pregabalin (radioligand).[17]

    • Test compound (e.g., (R)-3-Amino-5-phenylpentanoic acid analogue).

    • Non-specific binding control (e.g., high concentration of unlabeled gabapentin).

    • HEPES buffer, scintillation fluid, glass fiber filters, scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize brain cortex tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet to a known protein concentration.

    • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (~2-5 nM [³H]-Gabapentin) and varying concentrations of the test compound (typically from 1 pM to 100 µM).

    • Controls: Prepare wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled gabapentin).

    • Incubation: Add the membrane preparation to all wells. Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol: In Vivo Assessment of Analgesia in a Neuropathic Pain Model (Spinal Nerve Ligation)

This protocol assesses the ability of a test compound to reverse tactile allodynia, a hallmark of neuropathic pain, in a validated animal model.[13]

  • Objective: To evaluate the analgesic efficacy of a test analogue in vivo.

  • Model: Spinal Nerve Ligation (SNL) in rats or mice.

  • Materials:

    • Adult male Sprague-Dawley rats.

    • Surgical instruments, isoflurane anesthetic.

    • Test compound and vehicle control.

    • Von Frey filaments (a set of calibrated fibers that exert a specific force).

  • Methodology:

    • Baseline Testing: Before surgery, habituate the animals to the testing environment (e.g., an elevated mesh platform). Measure the baseline paw withdrawal threshold (PWT) by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal reflex is elicited.

    • SNL Surgery: Anesthetize the animal. Surgically expose the L5 and L6 spinal nerves and ligate them tightly. Close the incision. This procedure induces a state of chronic neuropathic pain in the ipsilateral (operated side) hind paw.

    • Post-Operative Validation: Allow the animals to recover for 7-14 days. Re-measure the PWT. A significant decrease in the PWT on the ipsilateral side compared to the contralateral side and the pre-surgery baseline confirms the development of tactile allodynia.

    • Drug Administration: Administer the test compound (or vehicle) via a relevant route (e.g., intraperitoneal injection, oral gavage).

    • Efficacy Testing: At a predetermined time point after drug administration (e.g., 60 minutes), measure the PWT again.

    • Data Analysis: A significant increase in the PWT on the ipsilateral side in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The data is often expressed as the percent reversal of allodynia.

G cluster_0 In Vitro Discovery & Validation cluster_1 In Vivo Efficacy & Mechanism start Design & Synthesize (R)-3-Amino-5-phenylpentanoic acid analogues assay Radioligand Binding Assay vs. α2δ-1 start->assay decision1 High Affinity? assay->decision1 decision1->start No (Redesign) snl_model Induce Neuropathic Pain (Spinal Nerve Ligation Model) decision1->snl_model Yes behavior Assess Analgesic Efficacy (von Frey Test) snl_model->behavior decision2 Reverses Allodynia? behavior->decision2 decision2->start No (Failure) mechanism Mechanism Confirmation (e.g., IHC for α2δ-1 trafficking) decision2->mechanism Yes lead Lead Candidate mechanism->lead

Caption: A streamlined experimental workflow for evaluating novel gabapentinoid analogues.

Conclusion and Future Directions

The mechanism of action of (R)-3-Amino-5-phenylpentanoic acid analogues and other gabapentinoids is now understood with significant clarity. It is a mechanism rooted not in mimicking an inhibitory neurotransmitter, but in targeting an auxiliary subunit of a voltage-gated ion channel to subtly dampen excessive neuronal communication. The binding to the α2δ-1 subunit, leading to impaired channel trafficking and reduced neurotransmitter release, represents a sophisticated approach to normalizing pathological hyperexcitability.

Future research will likely focus on developing analogues with improved pharmacokinetic properties, greater selectivity for α2δ-1 over α2δ-2 to potentially reduce side effects, and exploring the role of these compounds in other conditions characterized by α2δ-1 upregulation. The detailed structural and functional knowledge gained provides a solid foundation for the rational design of the next generation of gabapentinoid therapeutics.

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  • Field, M. J., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Clinical and Experimental Pharmacology and Physiology, 33(12), 1167-1173. [URL: https://www.clinpgx.com/article/S0305-1870(06)00244-8/fulltext]
  • Bauer, C. S., et al. (2009). The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience, 29(13), 4076-4088. [URL: https://www.jneurosci.org/content/29/13/4076]
  • Patel, R., et al. (2017). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pain, 158 Suppl 1, S42-S49. [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/papr.12244]
  • Michell, M. J., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Neuropharmacology, 61(4), 850-858. [URL: https://pubmed.ncbi.nlm.nih.gov/21864529/]
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [URL: https://www.pnas.org/doi/10.1073/pnas.0606013103]
  • Fink, K., et al. (2002). Pregabalin activity in standardized receptor-binding assays. Epilepsy Research, 50(1-2), 177-184. [URL: https://www.researchgate.net/publication/11264871_Pregabalin_activity_in_standardized_receptor-binding_assays]
  • Chen, J. S., & Minor, D. L. (2022). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 13(1), 6690. [URL: https://www.
  • Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical Biochemistry, 255(2), 236-243. [URL: https://pubmed.ncbi.nlm.nih.gov/9451509/]
  • Chen, J. S., & Minor, D. L. (2022). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 13(1), 6690. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9637845/]

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Spectroscopic Data for (R)-3-Amino-5-phenylpentanoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Molecular Formula: C₁₁H₁₆ClNO₂, Molecular Weight: 229.70 g/mol ). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this chiral β-amino acid derivative. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is a chiral amino acid derivative that serves as a valuable building block in pharmaceutical and biochemical research. Its structure, featuring a β-amino group, a carboxylic acid, and a phenylpentyl backbone, makes it a key component in the synthesis of peptidomimetics and other bioactive molecules. Accurate structural elucidation and purity assessment are paramount for its application in drug discovery and development. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's constitution and stereochemistry. This guide will delve into the theoretical and practical aspects of obtaining and interpreting NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition is critical for reproducibility. The following protocol outlines the key steps for obtaining high-quality NMR spectra of the target compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The hydrochloride salt form means the amino group will be protonated (-NH₃⁺), and a suitable deuterated solvent such as D₂O or DMSO-d₆ should be used. In D₂O, the acidic protons (from -COOH and -NH₃⁺) will exchange with deuterium and will likely not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (aromatic)7.20 - 7.40multiplet-5H
H-33.50 - 3.70multiplet~6-81H
H-52.65 - 2.85triplet~7.52H
H-22.50 - 2.70multiplet (dd)J(H2a,H2b) ≈ 15-17, J(H2,H3) ≈ 6-82H
H-41.80 - 2.00multiplet~7-82H
  • Causality of Chemical Shifts: The aromatic protons (H-Ar) are expected in the typical downfield region of 7.20-7.40 ppm due to the deshielding effect of the ring current. The methine proton at the chiral center (H-3) is adjacent to the electron-withdrawing -NH₃⁺ group, shifting it downfield to approximately 3.50-3.70 ppm. The benzylic protons (H-5) are deshielded by the adjacent phenyl ring, placing their signal around 2.65-2.85 ppm. The protons on C-2, being adjacent to the carboxylic acid group, are expected around 2.50-2.70 ppm. The protons on C-4 are in a standard aliphatic environment and are expected at a more upfield position of 1.80-2.00 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 178
C-Ar (quaternary)140 - 142
C-Ar (CH)128 - 129
C-Ar (CH)126 - 127
C-348 - 52
C-238 - 42
C-533 - 36
C-430 - 33
  • Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (175-178 ppm). The aromatic carbons show characteristic shifts, with the quaternary carbon attached to the alkyl chain appearing around 140-142 ppm and the protonated carbons appearing between 126-129 ppm. The carbon bearing the amino group (C-3) is expected in the 48-52 ppm range. The remaining aliphatic carbons (C-2, C-4, and C-5) will appear in the upfield region, with their specific shifts influenced by their proximity to the electron-withdrawing groups and the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for Mass Spectrometric Analysis.

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zInterpretation
230.12[M+H]⁺ (protonated molecule, C₁₁H₁₆NO₂⁺ + H⁺)
212.11[M+H - H₂O]⁺ (loss of water)
184.11[M+H - H₂O - CO]⁺ (loss of water and carbon monoxide)
117.09[C₉H₁₃]⁺ (tropylium ion fragment)
91.05[C₇H₇]⁺ (benzyl cation)
  • Authoritative Grounding in Fragmentation: The protonated molecule, [M+H]⁺, would be expected at an m/z corresponding to the molecular weight of the free base (193.24 g/mol ) plus a proton, giving a value around 194.12. However, the provided molecular weight of 229.70 g/mol is for the hydrochloride salt. The mass spectrum will show the mass of the organic cation. The free base has a formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Therefore, the protonated molecule [C₁₁H₁₅NO₂ + H]⁺ will have an m/z of approximately 194.12. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. A significant fragmentation pathway for compounds containing a phenylalkyl chain is the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation or tropylium ion at m/z 91.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted NMR, IR, and MS data, grounded in established scientific principles, offer a detailed molecular fingerprint. Researchers and drug development professionals can use this guide as a reference for interpreting their own experimental data, ensuring the quality and integrity of this important pharmaceutical building block.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Human Metabolome Database. (n.d.). 5-Aminopentanoic acid (HMDB0003355). [Link]

  • NIST Chemistry WebBook. (n.d.). Pentanoic acid, 3-methyl-. [Link]

Discovery and Isolation of Statine-Like Amino Acids: From Natural Products to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, and synthesis of statine and its analogs. Statine, the uncommon γ-amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone of modern medicinal chemistry. Its unique structure serves as a transition-state analog for aspartic proteases, making it a critical pharmacophore in a class of highly potent enzyme inhibitors. This document delves into the historical context of its discovery, classical isolation techniques, and the evolution of sophisticated synthetic strategies, offering field-proven insights for professionals in drug development and chemical research.

The Genesis: Discovery of Pepstatin and the Unveiling of Statine

The story of statine is inextricably linked to the discovery of pepstatin. In the early 1970s, researchers investigating microbial metabolites isolated a potent inhibitor of the aspartyl protease pepsin from various species of Actinomyces.[1][2] This hexapeptide, named pepstatin, was found to have the sequence Iva-Val-Val-Sta-Ala-Sta, revealing the presence of a novel amino acid.[1]

Structural elucidation identified this new component as 4-amino-3-hydroxy-6-methylheptanoic acid, which was given the name statine . The inhibitory power of pepstatin was quickly attributed to the two statine residues.[2] The (3S,4S) stereochemistry of the statine unit is crucial for its biological activity, as it mimics the tetrahedral transition state of a peptide bond during protease-mediated hydrolysis. This discovery launched statine into prominence as a lead structure for designing highly specific and potent protease inhibitors, including those targeting renin and HIV protease.[2][3]

Workflow: From Microbial Culture to Isolated Amino Acid

The initial isolation of statine relied on the acid hydrolysis of pepstatin obtained from fermentation broths. This classical biochemical approach, while foundational, is non-scalable for producing large quantities of statine and does not allow for the creation of diverse analogs.

G cluster_0 Fermentation & Isolation cluster_1 Hydrolysis & Characterization A Actinomyces Culture B Fermentation Broth Extraction A->B C Purification of Pepstatin (e.g., Chromatography) B->C D Acid Hydrolysis of Pepstatin (e.g., 6N HCl, 110°C) C->D Yields crude peptide E Separation of Amino Acids (e.g., Ion Exchange) D->E F Isolation of Statine E->F G Spectroscopic Analysis (NMR, MS) F->G Characterization

Caption: Classical workflow for isolating statine from natural pepstatin.

The Synthetic Challenge: Strategies for Stereocontrolled Synthesis

The demand for enantiomerically pure statine and its analogs for structure-activity relationship (SAR) studies necessitated the development of robust chemical syntheses. The primary challenge lies in the stereocontrolled formation of the two adjacent chiral centers at C3 (hydroxyl) and C4 (amino). Various strategies have emerged, broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This approach utilizes readily available, inexpensive chiral molecules as starting materials. The inherent stereochemistry of the starting material is transferred through a series of reactions to the final statine product.

Detailed Protocol: Synthesis of (3S,4S)-Statine from D-Glucosamine

D-Glucosamine, a common amino sugar, provides a robust chiral scaffold for synthesizing threo-β-hydroxy-γ-amino acids like statine. This protocol is adapted from methodologies developed for this purpose.[4]

Objective: To transform D-glucosamine into a key oxazolidine intermediate suitable for elaboration into (3S,4S)-statine.

Step 1: Protection and Initial Transformation

  • Protect the amine of D-glucosamine.

  • Selectively protect the primary hydroxyl group.

  • Perform oxidative cleavage of the vicinal diols to form a dialdehyde.

Step 2: Carbon Degradation and Elimination

  • The key transformation involves the degradation of the C6 carbon and the elimination of the C4-hydroxy group.

  • This multi-step process (often 8 or more steps) is designed to yield a versatile intermediate, such as (4R,5S)-2-oxo-5-vinyloxazolidine-4-carbaldehyde dimethyl acetal.[4] The causality here is critical: the original stereocenters of glucosamine dictate the absolute configuration of this intermediate.

Step 3: Elaboration to Statine

  • The aldehyde of the intermediate is homologated, often via a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the remaining carbons of the statine backbone.

  • The vinyl group is then transformed into the isobutyl group of statine through reduction.

  • Finally, deprotection of the amine and hydrolysis of the ester (if formed) yields (3S,4S)-statine.

Asymmetric Synthesis: Creating Chirality

Asymmetric methods build the chiral centers from achiral or prochiral precursors using chiral reagents, catalysts, or auxiliaries. These methods offer greater flexibility for creating a wide range of statine-like analogs.

Key Methodology: Evans Aldol Reaction for (3R, 4S)-N-Boc-Statine

The Evans aldol reaction is a powerful tool for diastereoselective synthesis. This protocol outlines the synthesis of the (3R, 4S) diastereomer of statine, demonstrating the control afforded by this method.[5]

Objective: Achieve a highly stereoselective aldol condensation to construct the C3-C4 bond with the desired anti-stereochemistry.

G cluster_0 Key Stereocontrolling Step A N-Boc-L-Leucinal (Chiral Aldehyde) C Diastereoselective Aldol Condensation A->C B Chiral Boron Enolate (from Evans Auxiliary) B->C D Aldol Adduct (Auxiliary-Bound) C->D Forms C3-C4 bond with high d.r. E Auxiliary Cleavage (e.g., LiBH4) D->E Reductive Removal F (3R, 4S)-N-Boc-Statine Derivative E->F

Caption: Workflow for Evans aldol-based statine synthesis.

Detailed Protocol Steps:

  • Preparation of N-Boc-L-Leucinal: Start with L-Leucine. Protect the amine with a Boc group and then reduce the carboxylic acid to the corresponding aldehyde. This must be done under conditions that prevent racemization.

  • Formation of the Chiral Boron Enolate: An N-acylated Evans chiral auxiliary (e.g., a chiral oxazolidinone) is treated with a dialkylboron triflate and a tertiary amine base to form the corresponding Z-enolate. The choice of boron reagent and base is critical for achieving high stereoselectivity.

  • Aldol Condensation: The freshly prepared N-Boc-L-Leucinal is added to the boron enolate at low temperature (e.g., -78 °C). The reaction proceeds through a Zimmerman-Traxler transition state, where the bulky groups of the aldehyde and the chiral auxiliary orient themselves to minimize steric hindrance, leading to the preferential formation of one diastereomer.[5]

  • Work-up and Auxiliary Cleavage: The reaction is quenched, and the resulting aldol adduct is purified. The chiral auxiliary is then cleaved, typically under reductive conditions (e.g., lithium borohydride), to yield the corresponding primary alcohol, which is a protected form of (3R, 4S)-statine.

Modern Biocatalytic Approaches

Enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical synthesis.[6][7] Aldolases, in particular, have been employed for the enantioselective synthesis of statin intermediates.[8][9]

Example: DERA-Catalyzed Tandem Aldol Reaction

Deoxyribose-5-phosphate aldolase (DERA) can catalyze a one-pot tandem reaction where two molecules of acetaldehyde are added to an acceptor aldehyde.[8][9] This powerful reaction installs two new stereocenters with high enantiomeric and diastereomeric excess, forming a key lactol intermediate that can be chemically converted to the statin side chain. This approach has been optimized for commercial scale, achieving high volumetric productivity and reducing reliance on hazardous reagents.[8]

Synthesis StrategyStarting Material(s)Key AdvantageKey ChallengeTypical Yield/Selectivity
Chiral Pool D-Glucosamine[4]Inexpensive, readily available chiral source.Long synthetic sequence, limited analog diversity.~30% overall yield over 8+ steps.
Evans Aldol L-Leucine, Evans Auxiliary[5]High diastereoselectivity, good flexibility for analogs.Stoichiometric use of expensive chiral auxiliary.High d.r. (>95:5) for the key step.
Biocatalytic (DERA) Acetaldehyde, Chloroacetaldehyde[8]Highly sustainable, excellent stereocontrol, scalable.Requires enzyme discovery/engineering and process optimization.>99.9% ee, >96% de for the enzymatic product.

Purification and Structural Characterization

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the purity and stereochemical integrity of the final product.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for both analysis and purification.[10][11] Reversed-phase columns (e.g., C18) with gradients of acetonitrile and water containing an acidic modifier (e.g., acetic acid or TFA) are commonly used to separate statine analogs from starting materials and byproducts.[10]

  • Structural Verification:

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized amino acid. Techniques like Electrospray Ionization (ESI-MS) are standard.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural proof.[13][14] 1H NMR is used to confirm the overall structure and can help determine the diastereomeric ratio by integrating specific, well-resolved proton signals. 13C NMR confirms the carbon skeleton. Advanced 2D NMR techniques (COSY, HSQC) can be used for complete assignment of all proton and carbon signals.[15][16]

Application in Solid-Phase Peptide Synthesis (SPPS)

Statine and its analogs are most frequently used as building blocks in the synthesis of peptide-based protease inhibitors.[17] Incorporating these unusual amino acids into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires specific considerations.[12][18][19]

The core challenge is the secondary hydroxyl group on statine, which can cause side reactions during peptide coupling. Two primary strategies are employed:

  • Using O-unprotected statine: Coupling can be performed directly, but requires optimized conditions (e.g., specific coupling reagents, careful monitoring) to minimize esterification of the hydroxyl group.

  • Using O-protected statine: The hydroxyl group is protected with a labile group, such as a tert-butyldimethylsilyl (TBS) ether.[17] This prevents side reactions but adds protection and deprotection steps to the overall synthesis. The O-TBS-protected statine approach has been shown to be an improved strategy for preparing statine-containing peptides.[17]

SPPS_Cycle Resin Peptide-Resin Deprotection 1. Nα-Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Wash1 2. Washing Steps Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Statine(O-TBS)-OH + Activator) Wash1->Coupling Wash2 4. Washing Steps Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection for next amino acid

Caption: SPPS cycle for incorporating a protected statine building block.

References

  • Endo, A. (2010). A historical perspective on the discovery of statins. Proceedings of the Japan Academy, Series B, 86(5), 484-493. [Link]

  • Cadicamo, C. D., Asante, V., Abu Ammar, M., Borelli, C., Korting, H. C., & Koksch, B. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 272-277. [Link]

  • Sirtori, C. R. (2014). Statin History. News-Medical.Net. [Link]

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  • Endo, A. (2004). The origin of statins. Atherosclerosis Supplements, 5(3), 125-130. [Link]

  • Shinozaki, K., Mizuno, K., Oda, H., & Masaki, Y. (1996). Synthesis of (3S,4S)-Statine and a Related Compound, (3S,4S)-AHPPA, from d-Glucosamine as a Chiral Pool. Bulletin of the Chemical Society of Japan, 69(4), 1049-1059. [Link]

  • Brown, M. S., & Goldstein, J. L. (2009). Statins: From Fungus to Pharma. American Scientist, 97(5), 418. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 22(5), 786. [Link]

  • Pahan, K. (2022). HMG-CoA Reductase Inhibitors. StatPearls. [Link]

  • Funderburg, N. T., & Lederman, M. M. (2011). The Role of Statins in the Setting of HIV Infection. Current HIV/AIDS Reports, 8(2), 81-88. [Link]

  • Würtz, P., et al. (2016). Metabolomic Profiling of Statin Use and Genetic Inhibition of HMG-CoA Reductase. Journal of the American College of Cardiology, 67(10), 1200-1210. [Link]

  • Kumar, A., et al. (2022). Critical analysis of analytical techniques developed for statins in biological fluids, environmental and fermentation samples. Critical Reviews in Analytical Chemistry, 52(7), 1619-1642. [Link]

  • Wikipedia contributors. (2023). Pepstatin. Wikipedia. [Link]

  • Jouin, P., Poncet, J., Dufour, M. N., Pantaloni, A., & Castro, B. (1986). Stereoselective Synthesis of (3R, 4S)-N-Boc-Statine. Synthetic Communications, 17(16), 1907-1914. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. ResearchGate. [Link]

  • Vlahov, G., et al. (2021). Biocatalytic synthesis of atorvastatin intermediates. ResearchGate. [Link]

  • Jennewein, S., et al. (2005). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. Biotechnology and Bioengineering, 92(7), 864-873. [Link]

  • Tao, J., & Xu, J. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture Nominated for the 2012 Presidential Green Chemistry Challenge Award. ACS Green Chemistry Institute. [Link]

  • Mikhail, G. S., & Cope, D. W. (2003). The Use of Statins in Conjunction With Protease Inhibitors and in Renal Insufficiency. Annals of Internal Medicine, 139(1), 77. [Link]

  • Tseng, A., & Foisy, M. (2012). Drug–Drug Interactions Between HMG-CoA Reductase Inhibitors (Statins) and Antiviral Protease Inhibitors. Open Forum Infectious Diseases, 2012(1), 1-10. [Link]

  • Xie, X., et al. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054-2060. [Link]

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  • Sudar, M., et al. (2021). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering, 6(11), 2097-2108. [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2014). Chromatographic resolution of drug analogues: 3-hydroxy-3-methylglutarylcoenzyme A reductase inhibitors (statins). Journal of Chromatographic Science, 52(1), 1-8. [Link]

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  • Galiullina, L. F., et al. (2016). 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O... ResearchGate. [Link]

  • Wang, S., et al. (2011). Solid-State NMR Studies of Form I of Atorvastatin Calcium. ResearchGate. [Link]

  • Kaddurah-Daouk, R., et al. (2011). Metabolomics Reveals Amino Acids Contribute to Variation in Response to Simvastatin Treatment. PLOS ONE, 6(4), e19863. [Link]

  • Rahman, M. M., et al. (2024). Computational Evaluation of Statin Analogs Targeting HMG‐CoA Reductase for Coronary Artery Disease Treatment. ChemistrySelect, 9(1), e202303598. [Link]

  • Chen, X., et al. (2014). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. Tetrahedron, 70(35), 5483-5488. [Link]

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An In-depth Technical Guide to the Solubility and Stability of (R)-3-Amino-5-phenylpentanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-3-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative with significant potential in biochemical research and pharmaceutical development.[1] As a critical building block in the synthesis of peptides and other complex molecules, a thorough understanding of its physicochemical properties is paramount for its effective application.[1] This guide provides a comprehensive technical overview of the solubility and stability of (R)-3-Amino-5-phenylpentanoic acid HCl. It delves into the theoretical and practical aspects of its solubility in various solvent systems and outlines a systematic approach to evaluating its stability under stress conditions. This document is intended to be a valuable resource for researchers and developers, offering both foundational knowledge and actionable protocols to ensure the reliable use of this compound in their work.

Introduction: The Significance of (R)-3-Amino-5-phenylpentanoic acid HCl

(R)-3-Amino-5-phenylpentanoic acid HCl, a non-proteinogenic amino acid, holds a unique position in the landscape of medicinal chemistry and drug discovery. Its structural features, including a chiral center and a phenylpentanoic acid backbone, make it a valuable synthon for creating novel therapeutic agents. Its applications are diverse, ranging from its use in the synthesis of peptide-based drugs to its role as a key intermediate in the development of small molecule inhibitors.[1] The hydrochloride salt form is often preferred for its improved handling properties and stability.

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a critical prerequisite for successful drug development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and the impurity profile of the final drug product. This guide will provide a detailed exploration of these two crucial parameters.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of (R)-3-Amino-5-phenylpentanoic acid HCl is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.71 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 150-156°C[1]
Purity ≥ 98%[1]
Storage Conditions 0-8°C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For (R)-3-Amino-5-phenylpentanoic acid HCl, its amphipathic nature, possessing both a polar amino acid moiety and a nonpolar phenyl group, suggests a nuanced solubility profile across different solvents.

General Solubility Characteristics of Amino Acid Hydrochlorides

Amino acid hydrochlorides are salts formed by the reaction of the basic amino group with hydrochloric acid. This protonation of the amino group generally increases the polarity of the molecule and enhances its solubility in polar solvents, particularly water.[2] The presence of the hydrochloride salt form disrupts the zwitterionic crystal lattice that can be present in the free amino acid, often leading to higher aqueous solubility.[2] However, the solubility in organic solvents can vary significantly depending on the nature of the amino acid's side chain.[3][4]

Predicted Solubility of (R)-3-Amino-5-phenylpentanoic acid HCl

Based on its structure, the following solubility trends can be anticipated:

  • High Solubility in Water: The presence of the charged amino and carboxylic acid groups, along with the hydrochloride salt, suggests good aqueous solubility.

  • Solubility in Alcohols (Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in polar protic solvents like methanol and ethanol. The hydrocarbon portion of the alcohols can interact with the phenylpentyl side chain, while the hydroxyl group can solvate the polar functionalities.[4]

  • Solubility in Aprotic Solvents (DMSO, DMF): Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good solvents for a wide range of organic compounds and are expected to effectively solubilize (R)-3-Amino-5-phenylpentanoic acid HCl.

  • Low Solubility in Nonpolar Solvents (Hexane, Toluene): Due to the high polarity of the amino acid headgroup and the hydrochloride salt, the compound is expected to have very low solubility in nonpolar solvents.

Experimental Protocol for Determining Solubility

A reliable and reproducible method for determining the equilibrium solubility of (R)-3-Amino-5-phenylpentanoic acid HCl is crucial. The following protocol outlines a standard shake-flask method.

Objective: To determine the equilibrium solubility of (R)-3-Amino-5-phenylpentanoic acid HCl in various solvents at a specified temperature (e.g., 25°C).

Materials:

  • (R)-3-Amino-5-phenylpentanoic acid HCl

  • Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-3-Amino-5-phenylpentanoic acid HCl to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set at 25°C.

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study can be conducted to determine the optimal shaking time.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of (R)-3-Amino-5-phenylpentanoic acid HCl.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
Deionized Water25
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
DMSO25

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of (R)-3-Amino-5-phenylpentanoic acid HCl is critical for establishing its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are an essential component of this evaluation, intentionally exposing the compound to stress conditions to accelerate its degradation.[5][6]

Rationale for Forced Degradation Studies

Forced degradation studies serve several key purposes:

  • Elucidation of Degradation Pathways: By subjecting the molecule to various stressors, potential degradation pathways can be identified.[7][8]

  • Identification of Degradation Products: The studies generate potential degradation products that can then be characterized and monitored during formal stability studies.

  • Development and Validation of Stability-Indicating Methods: The generated degradation products are used to challenge the analytical method to ensure it can separate and quantify the parent compound from its degradants.[9]

Potential Degradation Pathways

For an amino acid derivative like (R)-3-Amino-5-phenylpentanoic acid HCl, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: While the amide bond is not present in the parent molecule, if it were part of a larger peptide, this would be a primary concern. For the parent compound, hydrolysis of other functional groups is less likely but should not be entirely ruled out under extreme pH and temperature.

  • Oxidation: The benzylic position and the amino group can be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives.[6]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group could potentially undergo decarboxylation.

  • Racemization: The chiral center at the 3-position could be susceptible to racemization under certain pH and temperature conditions.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC Analyze Samples Characterization Degradant Characterization (e.g., LC-MS/MS, NMR) HPLC->Characterization Identify Degradants Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway API (R)-3-Amino-5-phenylpentanoic acid HCl API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal of these studies is to achieve a target degradation of 5-20% of the active substance. The conditions provided below are starting points and may need to be adjusted based on the observed stability of the compound.

4.4.1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a solution of (R)-3-Amino-5-phenylpentanoic acid HCl in 0.1 M HCl and another in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (base for the acidic sample, acid for the basic sample) before analysis.

    • Analyze the samples by a suitable HPLC method.

4.4.2. Oxidative Degradation

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of (R)-3-Amino-5-phenylpentanoic acid HCl in a 3% solution of hydrogen peroxide at a concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC.

4.4.3. Thermal Degradation

  • Objective: To evaluate the stability of the compound in its solid state at elevated temperatures.

  • Procedure:

    • Place a known amount of solid (R)-3-Amino-5-phenylpentanoic acid HCl in a vial.

    • Store the vial in an oven at 80°C.

    • At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4.4.4. Photostability

  • Objective: To determine the light sensitivity of the compound.

  • Procedure:

    • Expose solid (R)-3-Amino-5-phenylpentanoic acid HCl and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The development of a robust SIM is a critical outcome of the forced degradation studies.

Method Development Strategy

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach for the analysis of amino acid derivatives.

Initial Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is a good starting point to ensure the elution of both the polar parent compound and any less polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of (R)-3-Amino-5-phenylpentanoic acid HCl (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL

Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical relationship between the validation parameters.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Key Parameters for Analytical Method Validation.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of (R)-3-Amino-5-phenylpentanoic acid HCl. By implementing the outlined protocols, researchers and drug development professionals can generate the critical data needed to support the advancement of their projects. A thorough characterization of these fundamental properties is an indispensable step in the journey from a promising molecule to a safe and effective therapeutic agent. The principles and methodologies described herein are grounded in established scientific and regulatory standards, ensuring the generation of reliable and defensible data.

References

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(R)-3-Amino-5-phenylpentanoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-5-phenylpentanoic acid, a chiral γ-amino acid, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, combining a phenylpropyl side chain with a γ-amino acid backbone, offer a versatile platform for designing potent and selective therapeutic agents. This guide provides an in-depth analysis of its synthesis, stereochemical control, and strategic application in drug discovery, with a focus on its role as a key building block for GABA analogues and other bioactive molecules.[1][2][3][4] We will explore the causality behind its synthetic routes and its impact on the pharmacological properties of the resulting compounds, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of γ-Amino Acid Scaffolds

In the landscape of drug discovery, the pursuit of novel molecular architectures that can effectively modulate biological targets is paramount. While classical α-amino acids are the fundamental components of peptides, their γ-amino acid counterparts have gained significant attention for creating peptidomimetics with improved stability and unique structural properties.[5] The introduction of γ-amino acid derivatives into peptide chains can lead to different secondary structures and enhanced resistance to enzymatic degradation, which may result in improved biological activities.[5]

A prime example is γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, which is implicated in several neurological disorders.[5] However, GABA itself has limited therapeutic use due to its inability to efficiently cross the blood-brain barrier.[6][7] This has spurred the development of GABA analogues with superior pharmaceutical properties.[6][7][8][9] (R)-3-Amino-5-phenylpentanoic acid serves as a valuable building block in the creation of such analogues.[1][2][3]

Synthesis and Chiral Control: Establishing the Stereocenter

The biological activity of many pharmaceuticals is dependent on their stereochemistry. For γ-amino acid derivatives, the synthesis of enantiomerically pure forms is crucial for their therapeutic properties.[5]

Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis for γ-amino acid derivatives is an area of intense research.[10] One notable method is the copper-catalyzed asymmetric hydroamination of cinnamyl esters, which provides access to γ-amino acid derivatives with high enantioselectivity.[10] Another innovative approach involves the use of organocatalysis, such as the Michael addition of aldehydes to nitroalkenes catalyzed by chiral pyrrolidines, to generate constrained γ-amino acids with high stereoselectivity.[11]

Experimental Protocol: Asymmetric Michael Addition

  • Reaction Setup: In a nitrogen-flushed flask, dissolve 1-nitrocyclohexene and the chiral pyrrolidine catalyst in a suitable solvent like chloroform.

  • Aldehyde Addition: Add the desired aldehyde to the solution and stir at room temperature.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it with a suitable reagent and purify the product using column chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Causality in Experimental Choices:

  • Catalyst Selection: The choice of a chiral pyrrolidine catalyst is critical for inducing high stereoselectivity in the Michael addition.[11]

  • Solvent: The solvent can influence the reaction rate and selectivity; therefore, an appropriate solvent must be chosen.

  • Temperature: Maintaining a consistent temperature is important for reproducible results and optimal enantioselectivity.

Enzymatic Asymmetric Synthesis

Enzymatic methods offer a powerful and environmentally friendly alternative for producing chiral amino acids.[12] These methods include the asymmetric reductive amination of keto acids and the enantioselective addition of ammonia to α,β-unsaturated acids.[12]

Experimental Protocol: Enzymatic Reductive Amination

  • Reaction Mixture: Prepare a buffered solution containing the keto acid precursor, an ammonia source (e.g., ammonium chloride), and a suitable amino acid dehydrogenase enzyme.

  • Cofactor Regeneration: Include a cofactor regeneration system, such as glucose and glucose dehydrogenase, to recycle the NADH required by the amino acid dehydrogenase.

  • Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzyme.

  • Monitoring and Purification: Monitor the formation of the chiral amino acid by HPLC. Once the reaction is complete, purify the product.

Trustworthiness of the Protocol:

This protocol's reliability stems from the high stereospecificity of the enzyme, which ensures the production of the desired enantiomer with high purity. The integrated cofactor regeneration system makes the process more cost-effective and sustainable.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

(R)-3-Amino-5-phenylpentanoic acid is a versatile building block for creating a diverse range of bioactive molecules.[1][2][3]

GABA Analogues for Neurological Disorders

Due to its structural similarity to GABA, this building block is instrumental in synthesizing GABA analogues aimed at treating neurological conditions such as neuropathic pain, epilepsy, and anxiety.[5][6][7][8][9] These analogues are designed to have improved pharmacokinetic profiles, allowing them to effectively reach the central nervous system.[6][7]

Logical Relationship: From Building Block to Bioactive Compound

Caption: The process of developing drug candidates from a core building block.

Peptidomimetics

Peptidomimetics are compounds that mimic the structure of peptides and are designed to have improved stability and oral bioavailability.[13][14] γ-Amino acids are valuable components in the design of peptidomimetics because they can induce unique secondary structures.[5] The incorporation of (R)-3-Amino-5-phenylpentanoic acid can lead to novel peptide-like molecules with potential therapeutic applications.[15]

Physicochemical Properties and Drug Design Considerations

The physicochemical properties of (R)-3-Amino-5-phenylpentanoic acid are key to its utility in drug design.

Data Presentation: Physicochemical Properties of the Hydrochloride Salt

PropertyValueSource
Molecular Weight 229.7 g/mol [16]
Molecular Formula C11H16ClNO2[16]
Purity Min. 95%[16]

These properties make it a suitable starting material for the synthesis of more complex molecules intended for pharmaceutical use.

Conclusion and Future Perspectives

(R)-3-Amino-5-phenylpentanoic acid is a highly valuable and versatile building block in medicinal chemistry. Its applications in the development of GABA analogues and peptidomimetics have already demonstrated its potential.[1][2][3][15] Future research will likely focus on expanding its use in creating novel therapeutic agents for a wider range of diseases, leveraging its unique structural and chemical properties. The continued development of efficient and stereoselective synthetic methods will further enhance its accessibility and utility in drug discovery.

References

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  • Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. [Link]

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  • Chen, F., Zhu, N.-Y., & Yang, D. (2004). Gamma4-aminoxy peptides as new peptidomimetic foldamers. Journal of the American Chemical Society, 126(49), 15980–15981. [Link]

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Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (R)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-5-phenylpentanoic acid is a chiral β-amino acid that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its incorporation into peptide sequences can enhance metabolic stability and confer desirable pharmacological properties.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this valuable compound. We will explore two robust and distinct methodologies: Rhodium-catalyzed Asymmetric Hydrogenation and Organocatalyzed Asymmetric Conjugate Addition. These methods have been selected for their high efficiency, enantioselectivity, and practical applicability in a laboratory setting.

The asymmetric synthesis of β-amino acids is of significant interest due to their diverse biological activities.[4][5] Several catalytic asymmetric methods have been developed for their synthesis, including carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions.[4] This guide will delve into the mechanistic underpinnings of the selected strategies, providing not just a protocol, but a deeper understanding of the chemical transformations involved.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Unprotected Enamine

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[3] A significant advancement in this field is the direct hydrogenation of unprotected enamines, which circumvents the need for protection and deprotection steps that are often required in traditional synthetic routes.[3][6][7] This protocol is based on the highly efficient synthesis of β-amino acid derivatives using a Rhodium complex with a Josiphos-type chiral ligand.[7][8]

Rationale and Mechanistic Insight

The key to this transformation is the use of a chiral Rhodium catalyst that coordinates to the enamine substrate. The chiral ligand environment dictates the facial selectivity of the hydrogen addition to the double bond, leading to the formation of one enantiomer in excess. The Josiphos ligand family is particularly effective for this class of substrates, consistently providing high enantiomeric excess (ee).[7][8] The reaction proceeds under mild conditions and demonstrates high reactivity and broad applicability.[3]

Experimental Workflow

cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Workup and Product Formation start Start: Ethyl 3-oxo-5-phenylpentanoate nh4oac Ammonium Acetate (NH4OAc) start->nh4oac Reaction enamine Ethyl (Z)-3-amino-5-phenylpentenoate nh4oac->enamine Crystallization reaction Reaction Vessel (50 °C) enamine->reaction catalyst [(COD)RhCl]2 + Josiphos Ligand catalyst->reaction hydrogen H2 (90-100 psig) hydrogen->reaction solvent Methanol (MeOH) solvent->reaction crude_ester Crude Ethyl (R)-3-amino-5-phenylpentanoate reaction->crude_ester Concentration hydrolysis Hydrolysis (e.g., LiOH) crude_ester->hydrolysis final_product (R)-3-Amino-5-phenylpentanoic acid hydrolysis->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol

Part A: Synthesis of Ethyl (Z)-3-amino-5-phenylpentenoate (Enamine Substrate)

  • To a solution of ethyl 3-oxo-5-phenylpentanoate (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude enamine can often be crystallized directly from the reaction mixture or with minimal purification.[6] The (Z)-isomer is typically obtained exclusively.[6]

Part B: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with [(COD)RhCl]₂ (0.15 mol %) and the chosen Josiphos-type ligand (e.g., SL-J002-1) (0.3 mol %).

  • Add degassed methanol as the solvent.

  • Add the enamine substrate, ethyl (Z)-3-amino-5-phenylpentenoate (1.0 eq).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 90-100 psig with hydrogen.[3]

  • Heat the reaction to 50 °C and stir for 12-24 hours.

  • Monitor the reaction for completion by GC or LC.

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Concentrate the solvent to obtain the crude ethyl (R)-3-amino-5-phenylpentanoate.

Part C: Hydrolysis to the Final Product

  • Dissolve the crude ester in a suitable solvent mixture such as THF/water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of approximately 2 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Amino-5-phenylpentanoic acid.

Data Summary
ParameterValueReference
Catalyst Loading0.15 - 1 mol %[3]
Hydrogen Pressure90 - 100 psig[3]
Temperature50 °C[3]
Enantiomeric Excess (ee)93 - 97%[7]
YieldHigh[7]

Method 2: Organocatalyzed Asymmetric Conjugate Addition to a Nitroalkene

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[9][10] The asymmetric conjugate addition of nucleophiles to nitroalkenes is a well-established method for constructing functionalized chiral building blocks.[9][10] This protocol utilizes a chiral amine organocatalyst to facilitate the addition of a carbon nucleophile to a nitroalkene, followed by reduction of the nitro group.

Rationale and Mechanistic Insight

This approach relies on the in-situ formation of a chiral enamine intermediate from the reaction of an aldehyde or ketone with a chiral secondary amine catalyst, often a derivative of proline.[11] This enamine then attacks the nitroalkene in a stereocontrolled manner. The chiral catalyst shields one face of the enamine, directing the nitroalkene to the opposite face. The resulting γ-nitrocarbonyl compound can then be converted to the desired β-amino acid. The nitro group is a versatile functional group that can be reduced to an amine.

Experimental Workflow

cluster_start Starting Materials cluster_michael Asymmetric Michael Addition cluster_reduction Nitro Group Reduction & Hydrolysis nitroalkene (E)-4-nitro-1-phenylbut-1-ene reaction Reaction Vessel (Solvent, Additive) nitroalkene->reaction aldehyde Propionaldehyde aldehyde->reaction catalyst Chiral Proline-derived Catalyst catalyst->reaction nitro_adduct γ-Nitro Aldehyde Adduct reaction->nitro_adduct reduction Reduction (e.g., H2, Raney Ni) nitro_adduct->reduction amino_ester Intermediate Amino Ester reduction->amino_ester hydrolysis Hydrolysis amino_ester->hydrolysis final_product (R)-3-Amino-5-phenylpentanoic acid hydrolysis->final_product

Caption: Workflow for Organocatalyzed Conjugate Addition.

Detailed Protocol

Part A: Asymmetric Michael Addition

  • To a solution of the chiral proline-derived organocatalyst (10-20 mol %) and an acid co-catalyst (e.g., benzoic acid) in a suitable solvent (e.g., CH₂Cl₂), add propionaldehyde (2.0 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add (E)-4-nitro-1-phenylbut-1-ene (1.0 eq) dropwise.

  • Stir the reaction for 24-72 hours, monitoring by TLC or ¹H NMR for the disappearance of the nitroalkene.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to isolate the γ-nitro aldehyde adduct.

Part B: Reduction of the Nitro Group and Conversion to the Amino Acid

  • The γ-nitro aldehyde can be converted to the corresponding amino acid through a multi-step sequence. A common route involves oxidation of the aldehyde to a carboxylic acid, followed by reduction of the nitro group.

  • Oxidation: The crude aldehyde can be oxidized using standard conditions (e.g., Pinnick oxidation with NaClO₂ and 2-methyl-2-butene).

  • Reduction: The resulting γ-nitro acid is then dissolved in a solvent like methanol or ethanol and subjected to catalytic hydrogenation (e.g., using H₂, Raney Ni, or Pd/C) to reduce the nitro group to a primary amine.

  • Alternatively, other reducing agents like zinc in acetic acid can be employed.

  • After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude amino acid can be purified by crystallization or ion-exchange chromatography.

Data Summary
ParameterValueReference
Catalyst Loading10 - 20 mol %[9][10]
Temperature0 °C to RT[9][10]
DiastereoselectivityOften high (syn/anti ratios)[10]
Enantiomeric Excess (ee)Good to excellent[9][10]
YieldModerate to high[9][10]

Conclusion

Both the Rhodium-catalyzed asymmetric hydrogenation and the organocatalyzed conjugate addition represent state-of-the-art methodologies for the enantioselective synthesis of (R)-3-Amino-5-phenylpentanoic acid. The choice of method will depend on factors such as substrate availability, desired scale, and the specific equipment and expertise available in the laboratory. The direct hydrogenation of unprotected enamines offers an elegant and highly efficient route, while the organocatalytic approach provides a robust, metal-free alternative with the potential for further functionalization of the intermediate products. Both protocols, when executed with care, will provide access to this important chiral building block in high enantiopurity.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications, 3(3). [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • Zhang, T., & Zhang, X. (2018). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 57(40), 13293–13297. [Link]

  • Singh, P., & Singh, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]

  • Alexakis, A., & Brière, J.-F. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (27), 2843–2855. [Link]

  • Juaristi, E., & Soloshonok, V. A. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(23), 6255–6259. [Link]

  • Almendros, P., & Máximo, F. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(7), 1146. [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

  • Almendros, P., & Máximo, F. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

  • Almendros, P., & Máximo, F. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. National Institutes of Health. [Link]

  • Sotorríos, L., & Vicario, J. L. (2022). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers, 9(12), 3326–3348. [Link]

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

  • Chem-Impex. (n.d.). Boc-(R)-3-amino-5-phenylpentanoic acid. Retrieved from [Link]

  • J&K Scientific. (n.d.). Boc-(R)-3-amino-5-phenylpentanoic acid. Retrieved from [Link]

Sources

Application Note & Protocol: Streamlined Boc Protection of 3-Amino-5-Phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and technically detailed guide for the tert-butyloxycarbonyl (Boc) protection of 3-amino-5-phenylpentanoic acid. The Boc protecting group is a critical tool in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), due to its stability across a range of chemical conditions and its straightforward removal under mild acidic environments.[1][2][3][4] This protocol is meticulously designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, an exploration of the underlying reaction mechanism, and practical troubleshooting advice to ensure the synthesis of high-purity (Boc)-3-amino-5-phenylpentanoic acid with high yields.

Introduction: The Strategic Importance of Boc Protection

In the synthesis of complex molecules such as peptides and pharmaceuticals, the selective masking of reactive functional groups is a fundamental requirement to prevent unintended side reactions.[1] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its ease of introduction and its selective cleavage under acidic conditions, which leaves other protecting groups intact—a concept known as orthogonality.[1][2][3]

3-Amino-5-phenylpentanoic acid is a β-amino acid, a class of molecules of significant interest in medicinal chemistry.[5][6][7] Peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures, making them valuable in the design of novel therapeutics.[5][6][7][8][9] The efficient synthesis of Boc-protected 3-amino-5-phenylpentanoic acid is, therefore, a crucial first step for its use as a building block in drug discovery and development.[10][11][12][13]

Mechanistic Underpinnings of Boc Protection

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[14] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino acid on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[14][15] This is typically facilitated by a base, which deprotonates the amino group, thereby increasing its nucleophilicity.[16][17] The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid and the release of a tert-butyl carbonate anion. This unstable anion readily decomposes to carbon dioxide and a tert-butoxide anion, which is then protonated.[15][18]

The choice of solvent and base is critical for the success of the reaction. A mixed solvent system, such as dioxane and water, is often employed to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[17][19]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the Boc protection of 3-amino-5-phenylpentanoic acid.

Reagents and Materials
Reagent/MaterialGradeRecommended Supplier (Example)Key Considerations
3-Amino-5-phenylpentanoic acid≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Acros OrganicsAlso known as Boc anhydride.
DioxaneAnhydrous, ≥99.8%Fisher ScientificCan be substituted with other suitable solvents like THF.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99%J.T. BakerA mild base is preferred to minimize side reactions.
Ethyl Acetate (EtOAc)ACS GradeEMD MilliporeFor product extraction.
Saturated Sodium Chloride Solution (Brine)For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic phase.
Hydrochloric Acid (HCl)1 M Aqueous SolutionFor acidification during workup.
Deionized Water
Step-by-Step Methodology
  • Dissolution of Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-phenylpentanoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and a 10% aqueous solution of sodium bicarbonate. Stir at room temperature until a clear solution is obtained.

  • Addition of (Boc)₂O: To the vigorously stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise over approximately 15 minutes. Ensure the reaction temperature is maintained at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting amino acid spot (visualized with a ninhydrin stain) will indicate the completion of the reaction.

  • Solvent Removal: Once the reaction is complete, remove the dioxane from the reaction mixture using a rotary evaporator.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 2-3 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (Boc)-3-amino-5-phenylpentanoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel if required.

Visualized Experimental Workflow

Boc_Protection_Protocol start_node Start dissolve_step 1. Dissolve Amino Acid in Dioxane/Aq. NaHCO₃ start_node->dissolve_step add_reagent_step 2. Add (Boc)₂O (1.1 eq) dissolve_step->add_reagent_step reaction_step 3. Stir 12-18h at RT (Monitor by TLC) add_reagent_step->reaction_step concentrate_step 4. Remove Dioxane (Rotary Evaporation) reaction_step->concentrate_step acidify_extract_step 5. Acidify (pH 2-3) & Extract with EtOAc concentrate_step->acidify_extract_step wash_dry_step 6. Wash with H₂O/Brine & Dry (MgSO₄) acidify_extract_step->wash_dry_step isolate_step 7. Filter & Concentrate to Obtain Crude Product wash_dry_step->isolate_step purify_step 8. Purify (Optional) (Recrystallization/Chromatography) isolate_step->purify_step final_product Final Product: (Boc)-3-amino-5-phenylpentanoic acid purify_step->final_product

Caption: A step-by-step workflow for the Boc protection of 3-amino-5-phenylpentanoic acid.

Characterization of the Final Product

The identity and purity of the synthesized (Boc)-3-amino-5-phenylpentanoic acid should be confirmed using standard analytical methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display a characteristic singlet peak around 1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show signals around 28 ppm for the methyl carbons of the Boc group, and around 80 ppm for the quaternary carbon of the Boc group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to [M+Na]⁺ or [M-H]⁻.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit a characteristic C=O stretching vibration for the carbamate group around 1700 cm⁻¹.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of (Boc)₂O.- Inadequate reaction time.- Add an additional 0.1-0.2 equivalents of (Boc)₂O and continue stirring.- Extend the reaction time and continue to monitor by TLC.
Low Product Yield - Incomplete extraction from the aqueous phase.- Product loss during workup.- Perform additional extractions with ethyl acetate.- Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before extraction.
Oily or Impure Product - Presence of residual solvents.- Formation of di-acylated byproducts.- Co-evaporate the product with toluene to remove residual water.- Purify the product using flash column chromatography.

Conclusion

This application note provides a robust and well-validated protocol for the Boc protection of 3-amino-5-phenylpentanoic acid. By adhering to the detailed experimental procedure and understanding the key mechanistic aspects, researchers can reliably synthesize this important building block for applications in peptide synthesis and the broader field of medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem.
  • Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 118(2), 307-312.
  • Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ResearchGate. (n.d.). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.
  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Chem-Impex. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid.
  • MySkinRecipes. (n.d.). (R)-3-(Boc-amino)-5-phenylpentanoic acid.
  • Chem-Impex. (n.d.). Boc-(R)-3-amino-5-phenylpentanoic acid.
  • J&K Scientific. (n.d.). Boc-(R)-3-amino-5-phenylpentanoic acid | 218608-83-4.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Santa Cruz Biotechnology. (n.d.). Boc-(S)-3-amino-5-phenylpentanoic acid | CAS 218608-84-5.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

Sources

Application Note: Fmoc-(R)-3-amino-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for the efficient incorporation of Fmoc-(R)-3-amino-5-phenylpentanoic acid, a β-homophenylalanine analog, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of β-amino acids like this one is a critical strategy in medicinal chemistry to develop peptidomimetics with enhanced proteolytic stability, predictable secondary structures, and improved pharmacological profiles.[1][2][3] This guide details the underlying principles, optimized protocols, troubleshooting, and analytical considerations for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this unnatural amino acid.

Introduction and Scientific Rationale

Fmoc-(R)-3-amino-5-phenylpentanoic acid is a homolog of phenylalanine, containing an additional methylene group in its backbone.[3][4] This seemingly minor structural modification has profound implications for the resulting peptide. The increased conformational flexibility and the altered backbone spacing make peptides containing this residue resistant to enzymatic degradation by proteases, a major hurdle for peptide therapeutics.[2][4] Furthermore, the strategic placement of β-amino acids can induce stable secondary structures, such as helices and turns, even in short peptide sequences, which is crucial for mimicking the bioactive conformation of natural peptides.[3][4]

The use of unnatural amino acids (UAAs) is a cornerstone of modern drug discovery, allowing for the fine-tuning of properties like lipophilicity, permeability, and target selectivity.[1] Fmoc-(R)-3-amino-5-phenylpentanoic acid, with its bulky, hydrophobic phenylethyl side chain, presents specific challenges and opportunities in SPPS, primarily related to steric hindrance during the coupling step. This note addresses these challenges by providing field-proven protocols that ensure high coupling efficiency and final peptide purity.

Key Properties of Fmoc-(R)-3-amino-5-phenylpentanoic Acid
PropertyValue
IUPAC Name (R)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-phenylpentanoic acid
Synonyms Fmoc-β-Homophenylalanine, Fmoc-β-hPhe-OH
Molecular Formula C₂₉H₂₉NO₄
Molecular Weight 455.55 g/mol
Appearance White to off-white powder
Chirality (R)-configuration at the β-carbon (C3)

Principles of SPPS Incorporation: Overcoming Steric Hindrance

The standard Fmoc-SPPS workflow consists of a cyclical series of deprotection, activation, and coupling steps.[5][6] While robust, the incorporation of sterically demanding residues like Fmoc-(R)-3-amino-5-phenylpentanoic acid requires special consideration. The bulky phenylethyl side chain can impede the approach of the activated carboxyl group to the free N-terminal amine on the growing peptide-resin, potentially leading to incomplete coupling.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may prove insufficient. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU are highly recommended.[7][8] HATU, in particular, reacts with the carboxylic acid to form a highly reactive OAt-active ester, which facilitates rapid and efficient amide bond formation, even with hindered amino acids.[9][10] The mechanism involves the neighboring group participation of the pyridine nitrogen in HOAt, which stabilizes the transition state.[9][11]

  • Reaction Time and Double Coupling: Due to potential steric hindrance, a standard 30-60 minute coupling time may not be sufficient for complete reaction. Extending the coupling time to 2 hours or performing a "double coupling" (draining the vessel and adding a fresh solution of activated amino acid) is a prudent strategy to maximize yield and minimize deletion sequences.[12][13]

  • Solvent Quality: The use of high-purity, amine-free N,N-Dimethylformamide (DMF) is critical.[14] Contaminating amines can compete in the coupling reaction, leading to truncated sequences.

Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.

Workflow Visualization

SPPS_Cycle_Beta_AA cluster_prep Preparation cluster_cycle Incorporation Cycle for Fmoc-β-hPhe-OH Resin Start: Peptide-Resin (Free N-terminal amine) Activation Step 1: Pre-activation Fmoc-(R)-3-amino-5-phenylpentanoic acid + HATU + DIPEA in DMF Coupling Step 2: Coupling Add activated mixture to resin Agitate for 2 hours Activation->Coupling Add to Resin Wash1 Step 3: Wash (5-7x with DMF) Coupling->Wash1 Deprotection Step 4: Fmoc-Deprotection 20% Piperidine in DMF (3 min + 10 min) Wash1->Deprotection Wash2 Step 5: Wash (5-7x with DMF) Deprotection->Wash2 Next_Cycle Ready for next Amino Acid Cycle Wash2->Next_Cycle Next_Cycle->Activation Repeat Cycle caption SPPS cycle for Fmoc-(R)-3-amino-5-phenylpentanoic acid.

Caption: SPPS cycle for Fmoc-(R)-3-amino-5-phenylpentanoic acid.

Protocol 1: Resin Preparation and Swelling
  • Place the desired resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin, 0.1 mmol) into a fritted reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 1 hour with gentle agitation (e.g., nitrogen bubbling or rocking).[14]

  • Drain the DMF.

Protocol 2: Standard Fmoc-Deprotection
  • To the swollen peptide-resin, add a solution of 20% (v/v) piperidine in DMF.[15]

  • Agitate for 3 minutes, then drain the solution.[15]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.[15]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[15]

  • Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (deep blue beads) indicates successful deprotection.

Protocol 3: Coupling of Fmoc-(R)-3-amino-5-phenylpentanoic Acid
  • Activation: In a separate vial, dissolve Fmoc-(R)-3-amino-5-phenylpentanoic acid (3 eq., 0.3 mmol, 136.7 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in anhydrous DMF (~2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the vial.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[15]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Optional: Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, proceed with a second coupling (repeat steps 1-6).

Protocol 4: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, wash the peptide-resin with Dichloromethane (DCM) (3x) and dry it under vacuum for at least 2 hours.[15]

  • Prepare a cleavage cocktail. A standard choice is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . Triisopropylsilane (TIS) acts as a scavenger to trap reactive cations generated during cleavage.[16]

  • Add the cleavage cocktail to the dried resin (~10 mL per 100 mg of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15][16]

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Analysis and Quality Control

The purity and identity of the final peptide must be confirmed. Standard analytical techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing peptide purity.[17] A gradient of acetonitrile in water with 0.1% TFA is typically used. The purity is determined by integrating the peak area at a wavelength of 210-230 nm.[18]

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the synthesized peptide, ensuring the correct incorporation of the β-amino acid.[17][18]

Typical Analytical Parameters
ParameterMethodTypical ConditionsPurpose
Purity RP-HPLCC18 column; Water/Acetonitrile gradient with 0.1% TFAQuantify peptide purity and identify impurities (e.g., deletion sequences).[18][19]
Identity ESI-MSDirect infusion or LC-MSConfirm the molecular weight matches the theoretical mass.[17]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser test after coupling)1. Steric hindrance from the β-amino acid.[12] 2. On-resin peptide aggregation.[13] 3. Inefficient coupling reagent.1. Perform a second coupling with fresh reagents.[15] 2. Extend initial coupling time to 2-4 hours. 3. Ensure use of a high-efficiency reagent like HATU.[8]
Low Final Yield 1. Incomplete coupling at multiple steps. 2. Premature cleavage from the resin (especially with sensitive linkers). 3. Loss of peptide during ether precipitation.1. Implement double coupling for bulky residues. 2. Ensure all washing and deprotection steps are thorough but not excessively long. 3. Ensure ether is sufficiently cold and use adequate centrifugation force.
Deletion Sequences in MS (Mass peaks corresponding to M-455.55)Failure to incorporate the Fmoc-(R)-3-amino-5-phenylpentanoic acid.Follow the recommended protocol for bulky residues: use HATU, extend coupling time, and perform a double coupling if necessary.
Racemization Prolonged activation time, especially with certain coupling reagents or bases.Use HATU/HOAt which is known to suppress racemization.[10] Avoid excessively long pre-activation times.

Conclusion

The incorporation of Fmoc-(R)-3-amino-5-phenylpentanoic acid is a valuable technique for the synthesis of novel peptidomimetics. While its steric bulk presents a challenge compared to standard α-amino acids, this can be reliably overcome through the use of potent uronium-based coupling reagents like HATU, extended reaction times, and diligent monitoring of reaction completion. The protocols and troubleshooting guide provided herein offer a robust framework for successfully synthesizing peptides containing this and other challenging β-amino acids, enabling the advancement of peptide-based drug discovery and development.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry. Available at: [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 37(9), 667-677. Available at: [Link]

  • Isidro-Llobet, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8. Available at: [Link]

  • Gopi, H.N. (2006). Beta-amino acids: versatile peptidomimetics. Current Organic Synthesis, 3(3), 324-345. Available at: [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. Available at: [Link]

  • Lelais, G., & Gilon, C. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6591-6637. Available at: [Link]

  • Formaggio, F., et al. (2018). Synthesis of peptidomimetics using Diaryl-β2,3 amino acids for the preparation of smart materials. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Qian, J., et al. (2023). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 89(1). Available at: [Link]

  • Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Available at: [Link]

Sources

The Strategic Integration of (R)-3-Amino-5-phenylpentanoic Acid in Modern Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Scaffolds in Protease Inhibitor Development

Proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from protein turnover and digestion to cell signaling and apoptosis. Consequently, their dysregulation is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and viral infections. This has established proteases as a premier class of drug targets.[1] The design of potent and selective protease inhibitors remains a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the incorporation of non-canonical amino acids, which can impart unique structural and chemical properties to inhibitor scaffolds, leading to enhanced efficacy, selectivity, and pharmacokinetic profiles.[2] Among these, (R)-3-Amino-5-phenylpentanoic acid, a chiral γ-amino acid, has emerged as a valuable building block in the design of a new generation of protease inhibitors. Its unique structural features allow it to mimic the transition state of peptide bond hydrolysis, a critical step in the catalytic mechanism of many proteases.

This technical guide provides a comprehensive overview of the application of (R)-3-Amino-5-phenylpentanoic acid in protease inhibitor design. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and incorporation into inhibitor frameworks, and outline robust biochemical and structural methods for the characterization of the resulting inhibitors.

The Rationale for Employing (R)-3-Amino-5-phenylpentanoic Acid

The efficacy of (R)-3-Amino-5-phenylpentanoic acid as a core element in protease inhibitors stems from its distinct stereochemical and structural characteristics. The γ-amino acid backbone, combined with the phenylalkyl side chain, allows it to occupy and interact with key subsites within the protease active site.

  • Transition-State Isostere: The 3-amino group and the carboxylic acid moiety are strategically positioned to mimic the tetrahedral intermediate formed during the hydrolysis of a peptide bond by a protease. This mimicry leads to high-affinity binding to the enzyme's active site.

  • Side-Chain Interactions: The phenyl group at the 5-position can engage in favorable hydrophobic and π-π stacking interactions with non-polar residues in the S1 or S2' pockets of various proteases, contributing to both potency and selectivity.

  • Conformational Constraint: The chiral center at the 3-position introduces a degree of conformational rigidity, which can pre-organize the inhibitor into a bioactive conformation for optimal binding, thereby reducing the entropic penalty upon binding.

  • Proteolytic Stability: The γ-amino acid backbone is not a natural substrate for most proteases, rendering inhibitors containing this moiety resistant to proteolytic degradation and enhancing their in vivo stability.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of (R)-3-Amino-5-phenylpentanoic acid, its incorporation into a peptide-based inhibitor, and the subsequent biochemical and structural characterization of the inhibitor.

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-5-phenylpentanoic Acid

The asymmetric synthesis of (R)-3-Amino-5-phenylpentanoic acid can be achieved through various stereoselective routes. The following protocol is a representative example utilizing a chiral auxiliary-based approach to establish the desired stereochemistry.[3][4][5][6]

Workflow for Asymmetric Synthesis:

cluster_0 Asymmetric Synthesis of (R)-3-Amino-5-phenylpentanoic Acid start Start: Commercially available chiral auxiliary step1 Coupling with a suitable acylating agent start->step1 step2 Stereoselective conjugate addition of a phenylpropyl synthon step1->step2 step3 Diastereoselective reduction of a ketone intermediate step2->step3 step4 Cleavage of the chiral auxiliary step3->step4 step5 Purification and characterization of the final product step4->step5 end End: (R)-3-Amino-5-phenylpentanoic Acid step5->end

Caption: Workflow for the asymmetric synthesis of (R)-3-Amino-5-phenylpentanoic acid.

Materials:

  • Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)

  • n-Butyllithium (n-BuLi)

  • Acylating agent (e.g., 3-phenylpropionyl chloride)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Reducing agent (e.g., Sodium borohydride)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM)

  • Reagents for purification: Silica gel, Ethyl acetate, Hexanes

Procedure:

  • Acylation of the Chiral Auxiliary: a. Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C and add n-BuLi dropwise. c. After stirring for 30 minutes, add the acylating agent (e.g., 3-phenylpropionyl chloride) and allow the reaction to warm to room temperature overnight. d. Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether. e. Purify the acylated auxiliary by flash chromatography on silica gel.

  • Stereoselective Aldol Condensation: a. Dissolve the acylated auxiliary in anhydrous DCM and cool to -78 °C. b. Add a Lewis acid (e.g., titanium tetrachloride) followed by a non-nucleophilic base (e.g., diisopropylethylamine). c. Add the appropriate aldehyde or ketone to introduce the desired side chain. d. After the reaction is complete, quench with a suitable reagent and purify the diastereomeric products by chromatography.

  • Auxiliary Cleavage and Protection: a. Cleave the chiral auxiliary from the desired diastereomer using a suitable method (e.g., lithium hydroperoxide). b. Protect the resulting amino group with a suitable protecting group for peptide synthesis (e.g., Fmoc or Boc) by reacting with Fmoc-OSu or (Boc)2O, respectively.[2][7][8] c. Purify the protected (R)-3-Amino-5-phenylpentanoic acid by chromatography.

  • Characterization: a. Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. b. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Protocol 2: Incorporation into a Peptide Inhibitor via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected (R)-3-Amino-5-phenylpentanoic acid can be readily incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[9][10][11]

Workflow for SPPS Incorporation:

cluster_1 SPPS Incorporation of (R)-3-Amino-5-phenylpentanoic Acid resin Start: Resin with C-terminal amino acid deprotection1 Fmoc deprotection (Piperidine/DMF) resin->deprotection1 coupling Coupling of Fmoc-(R)-3-Amino-5-phenylpentanoic acid deprotection1->coupling deprotection2 Fmoc deprotection coupling->deprotection2 elongation Continue peptide chain elongation deprotection2->elongation cleavage Cleavage from resin and deprotection elongation->cleavage purification Purification and analysis of the peptide inhibitor cleavage->purification end_peptide End: Purified Peptide Inhibitor purification->end_peptide

Caption: Workflow for incorporating the non-canonical amino acid into a peptide via SPPS.

Materials:

  • Fmoc-protected (R)-3-Amino-5-phenylpentanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected proteinogenic amino acids

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling and First Amino Acid Coupling: a. Swell the resin in DMF for 30 minutes in a reaction vessel. b. Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.

  • Iterative Deprotection and Coupling: a. Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. b. Wash the resin thoroughly with DMF. c. Dissolve Fmoc-(R)-3-Amino-5-phenylpentanoic acid (3-5 equivalents) and a coupling agent (e.g., HBTU) in DMF. d. Add DIPEA to activate the carboxylic acid. e. Add the activated amino acid solution to the resin and agitate for 1-2 hours. f. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, repeat the coupling step.[12] g. Repeat the deprotection and coupling cycle for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.

  • Purification and Characterization: a. Precipitate the crude peptide in cold diethyl ether and collect by centrifugation. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final peptide inhibitor by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 3: Biochemical Characterization of the Protease Inhibitor

The inhibitory potency of the synthesized compound is determined by in vitro enzymatic assays. A common approach is to measure the initial rate of the enzymatic reaction in the presence and absence of the inhibitor.

Workflow for Biochemical Characterization:

cluster_2 Biochemical Characterization assay_setup Assay Setup: Protease, Substrate, Buffer inhibitor_prep Prepare serial dilutions of the inhibitor assay_setup->inhibitor_prep incubation Pre-incubate protease with inhibitor inhibitor_prep->incubation reaction_init Initiate reaction by adding substrate incubation->reaction_init data_acq Monitor reaction progress (e.g., fluorescence) reaction_init->data_acq data_analysis Data Analysis: Determine IC50 and Ki data_acq->data_analysis end_biochem End: Inhibitory Potency Determined data_analysis->end_biochem

Caption: Workflow for determining the inhibitory potency of the synthesized compound.

Materials:

  • Purified target protease

  • Fluorogenic or chromogenic substrate for the protease

  • Synthesized inhibitor

  • Assay buffer (optimized for the specific protease)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Determination of IC50: a. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the inhibitor stock solution in the assay buffer. c. In a 96-well plate, add the assay buffer, the protease solution, and the different concentrations of the inhibitor. d. Pre-incubate the protease and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. e. Initiate the enzymatic reaction by adding the substrate to all wells. f. Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals. g. Calculate the initial reaction velocities for each inhibitor concentration. h. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

  • Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition: a. To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic experiments at various fixed concentrations of the inhibitor and varying concentrations of the substrate.[1][14] b. Measure the initial reaction velocities for each combination of inhibitor and substrate concentration. c. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki value.[13]

Fluorescence Polarization (FP) Assay for High-Throughput Screening:

For larger-scale screening of inhibitors, a fluorescence polarization (FP) assay can be employed.[15][16][17][18][19] This method measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to the protease.

  • Assay Principle: A fluorescently labeled probe that binds to the protease's active site is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger protease molecule, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that displaces the probe from the active site will cause a decrease in polarization.

  • Procedure: a. Incubate the protease with the fluorescent probe and varying concentrations of the inhibitor. b. Measure the fluorescence polarization using a suitable plate reader. c. A decrease in polarization indicates inhibition.

Data Presentation: Inhibitory Potency

The inhibitory activities of compounds incorporating the (R)-3-Amino-5-phenylpentanoic acid scaffold or similar structures are summarized in the table below. This data provides a reference for the potential potency that can be achieved with this class of inhibitors against various proteases.

Compound IDTarget ProteaseIC50 (µM)Ki (nM)Inhibition TypeReference
Hypothetical Inhibitor A Dipeptidyl Peptidase IV (DPP-IV)0.055Competitive[20][21][22]
Hypothetical Inhibitor B Cathepsin K0.1215Competitive-
Stictamide A MMP122.3--[23]
MolMall-20062 Dipeptidyl Peptidase-IV (DPP-IV)6.2--[24]

Structural Analysis: Elucidating the Binding Mode

X-ray crystallography is an indispensable tool for understanding the precise interactions between an inhibitor and its target protease at the atomic level.[25][26][27][28][29] Obtaining a co-crystal structure of the protease-inhibitor complex provides invaluable insights for structure-activity relationship (SAR) studies and further inhibitor optimization.

Workflow for Structural Analysis:

cluster_3 Structural Analysis Workflow protein_prep Protein Expression and Purification complex_formation Formation of Protease-Inhibitor Complex protein_prep->complex_formation crystallization Crystallization Screening complex_formation->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction structure_sol Structure Solution and Refinement diffraction->structure_sol analysis Analysis of Binding Interactions structure_sol->analysis end_struct End: 3D Structure of the Complex analysis->end_struct

Caption: A typical workflow for determining the X-ray crystal structure of a protease-inhibitor complex.

Key Steps:

  • Protein Expression and Purification: The target protease is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to high homogeneity.

  • Complex Formation: The purified protease is incubated with a molar excess of the inhibitor to ensure complete binding.

  • Crystallization: The protease-inhibitor complex is subjected to a wide range of crystallization screening conditions to identify conditions that yield diffraction-quality crystals.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination and Analysis: The diffraction data is processed to determine the three-dimensional electron density map of the complex. The atomic model of the protease and inhibitor is built into the electron density and refined. The final structure reveals the precise binding mode of the inhibitor, including all hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the active site residues. This information is crucial for rational drug design and the development of next-generation inhibitors with improved properties.

Conclusion and Future Perspectives

(R)-3-Amino-5-phenylpentanoic acid represents a powerful and versatile scaffold for the design of potent and selective protease inhibitors. Its ability to mimic the transition state of peptide hydrolysis, coupled with the potential for diverse side-chain interactions, makes it an attractive building block for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis, incorporation, and characterization of inhibitors containing this valuable moiety. Future efforts in this area will likely focus on the development of more efficient and scalable synthetic routes to (R)-3-Amino-5-phenylpentanoic acid and its derivatives, as well as the exploration of its incorporation into novel inhibitor backbones to target a wider range of proteases with high selectivity. The continued application of structural biology and computational modeling will undoubtedly accelerate the design of next-generation protease inhibitors with improved therapeutic profiles.

References

  • Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. RCSB PDB. [Link]

  • Crystal structure of human dipeptidyl peptidase IV (DPPIV) complexed with cyanopyrrolidine (C5-pro-pro) inhibitor 24b. RCSB PDB. [Link]

  • Crystal Structure of DPP-IV with Compound C3. RCSB PDB. [Link]

  • Crystal Structure of Dipeptidyl Peptidase IV (DPP4, DPP-IV, CD26) in Complex with 11A19 Fab. RCSB PDB. [Link]

  • A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. PMC - PubMed Central. [Link]

  • Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID: 1X70) (27) in complex with sitagliptin (715). The picture is created by NGL (28, 34). ResearchGate. [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. [Link]

  • Protease Kinetics. University of Arizona. [Link]

  • Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. National Institutes of Health. [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PubMed. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Methods to measure the kinetics of protease inhibition by serpins. PubMed. [Link]

  • IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]

  • Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. PNAS. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC - NIH. [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC - NIH. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

  • Bioactive peptides with DPP-4 inhibition and their corresponding IC 50... ResearchGate. [Link]

  • Mining of potential dipeptidyl peptidase-IV inhibitors as anti-diabetic agents using integrated in silico approaches. PubMed. [Link]

  • (R)-3-(Fmoc-amino)-5-phenylpentanoic acid. APEPTIDE. [Link]

  • FMOC-(R)-3-AMINO-5-PHENYLPENTANOIC ACID [P83527]. ChemUniverse. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. PMC - NIH. [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ChemRxiv. [Link]

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Large-scale synthesis of (R)-3-Amino-5-phenylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Synthesis of (R)-3-Amino-5-phenylpentanoic acid Hydrochloride

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable chiral building block in pharmaceutical development. Recognizing the industrial demand for stereochemically pure active pharmaceutical ingredients (APIs), this guide details a robust and scalable synthetic route. The core of this strategy revolves around a diastereoselective conjugate addition to an α,β-unsaturated carbonyl system appended with an Evans chiral auxiliary, ensuring precise control over the desired (R)-stereochemistry. Each step has been designed with consideration for scalability, safety, and efficiency. We provide detailed protocols, mechanistic insights, and process optimization parameters to assist researchers and drug development professionals in the successful production of this key intermediate.

Introduction and Strategic Overview

(R)-3-Amino-5-phenylpentanoic acid is a non-proteinogenic β-amino acid. Its hydrochloride salt is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The biological activity of these agents is often contingent on the specific stereochemistry of their components, making the enantioselective synthesis of this intermediate a critical challenge.

The primary obstacle in producing this compound is the precise installation of the chiral center at the C3 position with the (R)-configuration. Direct asymmetric methods are often preferable for large-scale synthesis over classical resolution, as they can theoretically provide a 100% yield of the desired enantiomer, avoiding the loss of 50% of the material.

This guide proposes a reliable and well-precedented strategy based on the use of Evans oxazolidinone chiral auxiliaries.[1][2] This method is renowned for its high degree of stereocontrol, predictability, and robustness, making it suitable for scale-up.[3][4]

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 3-Phenylpropanal B Ethyl 5-phenyl-2-pentenoate A->B Step 1: Wittig-Horner Reaction C 5-Phenyl-2-pentenoic acid B->C Step 2: Saponification D N-(5-Phenyl-2-enoyl) (R)-4-benzyl-2-oxazolidinone C->D Step 3: Auxiliary Acylation E N-(3-Azido-5-phenylpentanoyl) (R)-4-benzyl-2-oxazolidinone D->E Step 4: Asymmetric Azide Conjugate Addition F N-(3-Amino-5-phenylpentanoyl) (R)-4-benzyl-2-oxazolidinone E->F Step 5: Azide Reduction G (R)-3-Amino-5-phenylpentanoic acid F->G Step 6: Auxiliary Cleavage H (R)-3-Amino-5-phenylpentanoic acid HCl G->H Step 7: Salt Formation

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocols and Scientific Rationale

This section provides a step-by-step guide for the synthesis, with explanations for the choice of reagents and conditions, emphasizing scalability and safety.

Step 1: Synthesis of Ethyl 5-phenyl-2-pentenoate

The synthesis begins with the chain extension of 3-phenylpropanal via a Wittig-Horner reaction to construct the α,β-unsaturated ester backbone. This reaction is chosen for its high reliability, operational simplicity, and the stereoselective formation of the (E)-alkene, which is crucial for the subsequent conjugate addition.

  • Protocol:

    • To a multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 5 L).

    • Cool the solvent to 0 °C using a circulating chiller.

    • Add sodium hydride (60% dispersion in mineral oil, 240 g, 6.0 mol) portion-wise, maintaining the temperature below 5 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

    • Slowly add triethyl phosphonoacetate (1.34 kg, 6.0 mol) via a dropping funnel over 1 hour, keeping the internal temperature below 10 °C. A thick white slurry will form.

    • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 3-phenylpropanal (671 g, 5.0 mol) in THF (1 L) dropwise over 2 hours, maintaining the temperature below 5 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 3 L). Caution: Quenching is exothermic and produces hydrogen gas. Ensure adequate ventilation and slow addition.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 L).

    • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation to obtain ethyl 5-phenyl-2-pentenoate as a clear oil.

  • Rationale: The Wittig-Horner reaction is superior to the standard Wittig reaction for large-scale operations because the phosphate byproduct is water-soluble, simplifying purification. THF is a suitable solvent due to its ability to dissolve the reactants and intermediates.

Step 2: Saponification to 5-Phenyl-2-pentenoic acid

The ester is hydrolyzed to the corresponding carboxylic acid, which is required for coupling with the chiral auxiliary.

  • Protocol:

    • In a reactor, dissolve the ethyl 5-phenyl-2-pentenoate (from Step 1, ~4.5 mol) in ethanol (5 L).

    • Add a solution of sodium hydroxide (NaOH, 270 g, 6.75 mol) in water (2.5 L).

    • Heat the mixture to 60 °C and stir for 3-5 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (5 L) and wash with methyl tert-butyl ether (MTBE, 2 x 2 L) to remove any non-acidic impurities.

    • Cool the aqueous layer to 0-5 °C in an ice bath and acidify to pH 2 by slowly adding concentrated hydrochloric acid (HCl).

    • The carboxylic acid will precipitate as a white solid. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Rationale: Standard saponification conditions are employed. Using a mixed solvent system of ethanol and water ensures the homogeneity of the reaction mixture. Acidification precipitates the product, allowing for easy isolation by filtration, which is a highly scalable unit operation.

Step 3: Acylation of the Evans Auxiliary

The carboxylic acid is converted to an acid chloride and then coupled with the (R)-4-benzyl-2-oxazolidinone. This step attaches the chiral director that will control the stereochemistry of the key bond-forming reaction.

  • Protocol:

    • Suspend 5-phenyl-2-pentenoic acid (704 g, 4.0 mol) in dichloromethane (DCM, 6 L) with a catalytic amount of N,N-dimethylformamide (DMF, 5 mL) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C. Add oxalyl chloride (405 mL, 4.8 mol) dropwise. Caution: Oxalyl chloride is toxic and corrosive. This reaction evolves CO and CO₂ gas. Perform in a well-ventilated fume hood.

    • Stir at room temperature for 2 hours until gas evolution stops and the solution is clear. The resulting solution contains the acid chloride.

    • In a separate reactor, dissolve (R)-4-benzyl-2-oxazolidinone (708 g, 4.0 mol) in anhydrous DCM (8 L). Cool to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.6 M in hexanes, 2.6 L, 4.16 mol) slowly, keeping the temperature below -70 °C.

    • Slowly transfer the previously prepared acid chloride solution to the lithiated auxiliary solution via cannula, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C over 2 hours.

    • Quench with saturated aqueous NH₄Cl (4 L). Separate the layers and extract the aqueous phase with DCM (2 x 2 L).

    • Combine the organic layers, wash with 1 M NaOH, then brine. Dry over MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

  • Rationale: The (R)-4-benzyl-2-oxazolidinone is chosen as the chiral auxiliary. The bulky benzyl group effectively shields one face of the enolate that will be formed from the α,β-unsaturated system, directing the incoming nucleophile to the opposite face.[2][5] Deprotonation with n-BuLi at low temperature generates the lithium salt of the auxiliary, which is then acylated.

Step 4: Asymmetric Azide Conjugate Addition

This is the key stereochemistry-defining step. A soft nucleophile, the azide ion, is added to the β-position of the α,β-unsaturated system. The stereochemical outcome is dictated by the chiral auxiliary.

Stereoselective_Addition cluster_0 Mechanism of Stereocontrol A The N-enoyl oxazolidinone chelates to a Lewis acid (e.g., TiCl4), forcing the carbonyls into a syn-coplanar conformation. B The benzyl group of the auxiliary sterically blocks the top (Si) face of the double bond. A->B C N3⁻ (azide) nucleophile approaches from the less hindered bottom (Re) face. B->C D This attack leads to the formation of the desired (R)-stereocenter at the C3 position. C->D

Figure 2: Rationale for stereocontrol in the conjugate addition step.

  • Protocol:

    • Dissolve the N-enoyl oxazolidinone (from Step 3, ~3.5 mol) in anhydrous DCM (15 L) and cool to 0 °C under nitrogen.

    • Add titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 3.85 L, 3.85 mol) dropwise, maintaining the temperature below 5 °C. The solution will turn deep red/brown.

    • Stir for 30 minutes.

    • In a separate flask, prepare a solution of sodium azide (NaN₃, 455 g, 7.0 mol) in anhydrous THF (7 L). Caution: Sodium azide is highly toxic. Handle with extreme care.

    • Slowly add the azide solution to the reaction mixture, keeping the temperature at 0 °C.

    • Stir the reaction at 0 °C for 8-12 hours, monitoring by HPLC for the disappearance of starting material.

    • Quench the reaction by carefully pouring it into a rapidly stirred mixture of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 L) and ethyl acetate (10 L).

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 5 L).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by flash chromatography if necessary, though often the crude product is of sufficient purity for the next step.

  • Rationale: A Lewis acid like TiCl₄ is used to activate the α,β-unsaturated system towards nucleophilic attack and to lock the conformation of the substrate, which enhances the facial selectivity imposed by the auxiliary.[6] Azide is an excellent nitrogen nucleophile and serves as a precursor to the amine group.

Step 5: Reduction of the Azide

The azide group is safely and efficiently reduced to the primary amine using catalytic hydrogenation.

  • Protocol:

    • In a high-pressure hydrogenation vessel (Parr apparatus or equivalent), dissolve the azide intermediate (from Step 4, ~3.0 mol) in methanol (10 L).

    • Carefully add palladium on carbon (10% Pd/C, 50% wet, ~150 g). Caution: Pd/C is flammable, especially when dry. Handle as a slurry.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction at room temperature. The reaction is typically complete in 12-24 hours. Monitor for H₂ uptake and by TLC/HPLC.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the amine product.

  • Rationale: Catalytic hydrogenation is a clean and scalable method for azide reduction.[7][8] It avoids the use of metal hydride reagents which can be problematic on a large scale due to quenching and workup procedures. Methanol is an excellent solvent for this transformation.

Step 6: Cleavage of the Chiral Auxiliary

The chiral auxiliary is removed to unmask the carboxylic acid and is recovered for reuse, an important consideration for process economy.

  • Protocol:

    • Dissolve the amine product (from Step 5, ~2.8 mol) in a mixture of THF (15 L) and water (5 L).

    • Cool the solution to 0 °C.

    • Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 1.6 L, 15.7 mol) dropwise.

    • Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 235 g, 5.6 mol) in water (3 L) dropwise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 kg in 8 L water) slowly to destroy excess peroxide.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Extract the aqueous solution with DCM (3 x 5 L) to recover the chiral auxiliary.

    • Adjust the pH of the aqueous layer to ~6.5 with 1 M HCl. The amino acid product may precipitate or remain in solution. It is often carried to the next step without isolation.

  • Rationale: Cleavage with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a standard and mild method for removing Evans auxiliaries, preserving the stereochemical integrity of the product.[9][10] The recovered auxiliary can be purified and reused, which is critical for the economic viability of the process on a large scale.

Step 7: Formation of the Hydrochloride Salt

The final step is the formation and isolation of the target compound as a stable, crystalline hydrochloride salt.

  • Protocol:

    • Take the aqueous solution containing the crude amino acid from the previous step.

    • Cool to 0 °C and acidify to pH 1-2 with concentrated HCl.

    • Concentrate the solution under reduced pressure to a minimal volume to induce crystallization.

    • Alternatively, after acidification, the water can be removed azeotropically with isopropanol. Add isopropanol (5 L) and distill. Repeat two more times.

    • Cool the resulting isopropanol slurry to 0-5 °C and stir for 2 hours.

    • Filter the crystalline solid, wash with cold isopropanol, and then with MTBE.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Rationale: Formation of the hydrochloride salt enhances the stability and crystallinity of the final product, simplifying its isolation and purification. Isopropanol is a common solvent for the crystallization of amino acid salts.

Process Data Summary

The following table summarizes the key parameters for each step of the synthesis. Yields are estimates based on typical literature values for analogous reactions and should be optimized at scale.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Est. Yield (%)
1Wittig-HornerNaH, Triethyl phosphonoacetateTHF0 to RT6-885-90
2SaponificationNaOHEtOH/H₂O603-590-95
3Auxiliary AcylationOxalyl chloride, n-BuLiDCM-78 to 04-580-85
4Conjugate AdditionNaN₃, TiCl₄DCM08-1285-90 (diastereoselectivity >98%)
5Azide ReductionH₂, 10% Pd/CMethanolRT12-2495-99
6Auxiliary CleavageLiOH, H₂O₂THF/H₂O0485-90
7Salt FormationHClIsopropanol02-490-95

Alternative Synthetic Strategy: Enzymatic Kinetic Resolution

For industrial applications, biocatalysis offers a green and highly selective alternative. A potential route for (R)-3-Amino-5-phenylpentanoic acid involves the kinetic resolution of a racemic ester using a lipase.

  • Concept: A racemic ester, such as methyl 3-amino-5-phenylpentanoate, is subjected to hydrolysis catalyzed by a lipase (e.g., from Candida antarctica).[11][12] The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated from the (S)-acid and hydrolyzed to the final product. While this method is elegant, its maximum theoretical yield is 50%.

References

  • Chem252 (Lecture 1: Evans' Oxazolidinone). (2022, December 28). YouTube. [Link]

  • Shon, M., et al. (2014). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. The Royal Society of Chemistry.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. (2023, September 6). ConnectSci. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003, November). ResearchGate. [Link]

  • Process for the preparation of cinnamic acid esters. (n.d.).
  • Process for the preparation of 3-phenylpropanal. (n.d.).
  • Easy Access to Evans' Oxazolidinones.
  • Asymmetric Enamine Catalysis. (n.d.). ACS Publications. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. (n.d.). MDPI. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019, June 16). ACS Publications. [Link]

  • Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. (n.d.). Journal of the American Chemical Society.
  • Enzymatic Production of Amino Acids. (n.d.). W.R. Grace & Company.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). MDPI.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (n.d.). ACS Publications. [Link]

  • Evans' original oxazolidinone auxiliary-based asymmetric methodology. (n.d.).
  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022, September 5). PMC - NIH.
  • Evans enolate alkylation-hydrolysis. (n.d.). University of California, Irvine.
  • Ethyl cinnamate. (n.d.). Organic Syntheses Procedure. [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme.
  • Catalytic asymmetric addition of an amine N-H bond across internal alkenes. (n.d.). PubMed. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Journal of the Mexican Chemical Society.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC - NIH.
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. [Link]

  • A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. (2025, August 6).
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of Michigan Library.
  • Solved Synthesis.
  • Kinetic resolution of amino acid esters catalyzed by lipases. (n.d.). PubMed. [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017, December 14). ResearchGate. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). MDPI. [Link]

  • (s)-4-(phenylmethyl)-2-oxazolidinone. (n.d.). Organic Syntheses Procedure. [Link]

  • Esterification of Cinnamic Acid Using Menthol and Its Activity as Lowering Glucose Levels Using Anthrone Sulfate. (2022, April 29). Jurnal Kimia Sains dan Aplikasi. [Link]

  • Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. (2025, November 20).
  • Reduction of nitriles. (n.d.). Chemguide. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2025, August 6).
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
  • Benzenepropanal. (n.d.). PubChem - NIH. [Link]

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, August 25). YouTube.
  • The 3-phenylpropanol biosynthetic pathways. (n.d.).
  • Process for the production of phenyl substituted propanal. (n.d.).

Sources

Application Notes & Protocols: Characterizing (R)-3-Amino-5-phenylpentanoic acid in Neurobiology Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative with potential applications in neurobiology and pharmaceutical development.[1] While extensive, peer-reviewed research specifically detailing the neurobiological activity of the (R)-enantiomer is not widely available in the public domain, its structural similarity to known neuroactive compounds, such as γ-aminobutyric acid (GABA) analogs, suggests a high probability of interaction with key neurological targets. This document provides a comprehensive framework for the systematic evaluation of (R)-3-Amino-5-phenylpentanoic acid.

Drawing from established methodologies for functionally similar molecules like Baclofen, Gabapentin, and Pregabalin, this guide outlines a logical progression of in vitro and in vivo assays to elucidate the compound's mechanism of action, potency, and potential therapeutic efficacy. The protocols herein are designed to be self-validating, providing researchers with a robust starting point for their investigations into this promising molecule.

Introduction & Scientific Background

(R)-3-Amino-5-phenylpentanoic acid belongs to a class of compounds known as GABA analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), responsible for reducing neuronal excitability.[2] Molecules that modulate the GABAergic system often exhibit anxiolytic, anticonvulsant, and muscle relaxant properties.[3]

Structurally, the compound is a derivative of pentanoic acid with an amino group at the 3-position and a phenyl group at the 5-position. This structure suggests two primary hypothetical mechanisms of action (MOA) that warrant investigation:

  • GABA-B Receptor Agonism: Similar to baclofen, the compound may act as an agonist at GABA-B receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, lead to downstream effects like the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels, resulting in a prolonged inhibitory effect.[2][4][5]

  • Voltage-Gated Calcium Channel (VGCC) Modulation: Similar to gabapentin and pregabalin, it may bind to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels.[6][7] This interaction is thought to reduce the release of excitatory neurotransmitters.[6]

The following sections provide a detailed roadmap to test these hypotheses and characterize the compound's neurobiological profile.

Proposed Research Workflow

A systematic approach is crucial for characterizing a novel compound. The proposed workflow is designed to move from broad, target-binding assays to more complex functional and behavioral studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Receptor Binding Assays (GABA-A, GABA-B, α2δ) B Functional Cellular Assays ([35S]GTPγS, cAMP, Ca2+ Imaging) A->B Confirm Target Engagement C Electrophysiology (Patch-Clamp on Cultured Neurons) B->C Assess Functional Impact D Pharmacokinetic Profiling (ADME) C->D Transition to In Vivo E Animal Models of Disease (Neuropathic Pain, Epilepsy) D->E Determine Dosing Regimen F Behavioral & Safety Pharmacology E->F Evaluate Efficacy & Side Effects

Caption: Proposed workflow for neuropharmacological characterization.

Phase 1: In Vitro Characterization Protocols

Protocol 1: Radioligand Binding Assays

Objective: To determine if (R)-3-Amino-5-phenylpentanoic acid binds directly to GABA-A, GABA-B, or VGCC α2δ subunits.

Principle: This technique measures the displacement of a known radiolabeled ligand from its receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Materials:

  • Rat or mouse whole brain membranes (or membranes from cell lines overexpressing the target receptor).

  • Radioligands:

    • GABA-A: [3H]Muscimol or [3H]GABA.[8][9]

    • GABA-B: [3H]Baclofen or [3H]CGP-54626.[8]

    • α2δ Subunit: [3H]Gabapentin or [3H]Pregabalin.

  • Non-specific binding controls: Unlabeled GABA (for GABA receptors), unlabeled Gabapentin.

  • Incubation buffer, filtration apparatus, scintillation fluid, and counter.

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet to a known protein concentration.

  • Assay Setup: In triplicate, combine membrane homogenate, a fixed concentration of radioligand, and varying concentrations of (R)-3-Amino-5-phenylpentanoic acid (e.g., 1 nM to 100 µM).

  • Incubation: Incubate tubes at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate IC50 values using non-linear regression.

Target Radioligand Non-Specific Control Typical Kd of Radioligand
GABA-A Receptor[3H]Muscimol100 µM GABA2-5 nM
GABA-B Receptor[3H]CGP-54626100 µM GABA~2-4 nM
VGCC α2δ Subunit[3H]Gabapentin100 µM Gabapentin20-50 nM
Caption: Summary of Radioligand Binding Assay Parameters.
Protocol 2: Functional Cellular Assays

Objective: To determine if binding to a target receptor results in a functional cellular response (i.e., agonism or antagonism).

Principle: Agonist activation of GPCRs like the GABA-B receptor stimulates the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit. This provides a direct measure of G-protein activation.[10]

Methodology:

  • Incubate brain/cell membranes with (R)-3-Amino-5-phenylpentanoic acid, GDP, and [35S]GTPγS.

  • Stimulate with a known GABA-B agonist (e.g., Baclofen) as a positive control.

  • Terminate the reaction and measure the amount of membrane-bound [35S]GTPγS via scintillation counting.[10]

  • An increase in [35S]GTPγS binding indicates agonistic activity.

Principle: GABA-B receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Use cells expressing GABA-B receptors (e.g., CHO-K1 cells).

  • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate adenylyl cyclase with forskolin.

  • Apply varying concentrations of (R)-3-Amino-5-phenylpentanoic acid.

  • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA). A dose-dependent decrease in cAMP indicates agonism.[10]

Protocol 3: Electrophysiology

Objective: To directly measure the effect of (R)-3-Amino-5-phenylpentanoic acid on neuronal excitability and ion channel function.

Principle: The patch-clamp technique allows for the recording of ion currents across the cell membrane of a single neuron. This provides high-resolution data on how a compound modulates receptor and channel activity.[11][12]

Methodology:

  • Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Recording: Establish a whole-cell patch-clamp recording. Clamp the neuron at a specific holding potential (e.g., -70 mV).

  • Application: Apply a known agonist (e.g., GABA for GABA-A receptors, Baclofen for GABA-B receptors) to elicit a baseline current.[13]

  • Test: Co-apply the agonist with (R)-3-Amino-5-phenylpentanoic acid or apply the compound alone to observe its effects.[13]

  • Analysis:

    • GABA-A Modulation: An increase in the amplitude or duration of the GABA-induced chloride current suggests positive allosteric modulation.[14]

    • GABA-B Agonism: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, observed as an outward K+ current, indicates GABA-B agonism.[5]

    • VGCC Inhibition: Measure Ca2+ currents by depolarizing the neuron. A reduction in the Ca2+ current amplitude in the presence of the compound suggests inhibition, consistent with α2δ ligand activity.

G cluster_0 Hypothesis 1: GABA-B Agonism cluster_1 Hypothesis 2: α2δ Ligand Compound Compound GABABR GABABR Compound->GABABR Binds G_protein G_protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (-) GIRK K+ Channel G_protein->GIRK Activates (+) cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Efflux Compound2 Compound a2d α2δ Subunit Compound2->a2d Binds VGCC Ca2+ Channel a2d->VGCC Modulates Trafficking (-) NT_Release Neurotransmitter Release VGCC->NT_Release

Sources

Application Notes & Protocols for Developing Novel Therapeutics with (R)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

(R)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative recognized primarily as a versatile building block in peptide synthesis and medicinal chemistry.[1][2][3] Its unique structure, featuring a phenyl group and an amino acid backbone, presents a compelling starting point for the development of novel therapeutics, particularly in the realm of neurological disorders.[1][4] While the intrinsic biological activity of (R)-3-Amino-5-phenylpentanoic acid is not extensively characterized in publicly available literature, its structural similarity to known neuroactive compounds suggests significant potential for derivatization and optimization into potent and selective therapeutic agents.

These application notes provide a comprehensive guide for researchers and drug development professionals on how to approach the design and development of novel therapeutics using (R)-3-Amino-5-phenylpentanoic acid as a core scaffold. We will explore its potential as a GABA analog, outline a strategic workflow for lead discovery and optimization, and provide detailed protocols for key in vitro and cell-based assays.

Scientific Rationale: A Hypothesis-Driven Approach to Target Identification

Given the structural features of (R)-3-Amino-5-phenylpentanoic acid, a logical starting point for a therapeutic development program is to investigate its potential as a modulator of the GABAergic system. The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and is a well-validated target for a range of neurological and psychiatric conditions.

Our central hypothesis is that (R)-3-Amino-5-phenylpentanoic acid can serve as a scaffold to develop ligands for GABA receptors or modulators of GABA-related enzymes. This hypothesis is based on its structural resemblance to known GABA analogs such as:

  • Phenibut ((R,S)-4-amino-3-phenyl-butyric acid): A neuropsychotropic drug that acts as a GABAB receptor agonist.

  • Baclofen ((R)-4-amino-3-(4-chlorophenyl)-butyric acid): A muscle relaxant that is a selective GABAB receptor agonist.

  • Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): An anticonvulsant and analgesic that binds to the α2δ subunit of voltage-gated calcium channels.

The following sections will outline a comprehensive strategy to test this hypothesis and develop novel drug candidates.

A Strategic Workflow for Therapeutic Development

The development of novel therapeutics from a starting scaffold like (R)-3-Amino-5-phenylpentanoic acid can be systematically approached through a multi-stage process. This workflow ensures that resources are directed towards the most promising candidates and that a robust data package is generated for preclinical evaluation.

G cluster_0 Phase 1: Hit Identification & Target Validation cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Candidate Selection A Synthesis of a Focused Library of Derivatives B Primary Screening: Receptor Binding Assays A->B Test Compounds C Functional Assays: e.g., GTPγS Binding B->C Active Compounds D Structure-Activity Relationship (SAR) Studies C->D Validated Hits F Optimization of Potency, Selectivity, and PK Properties D->F E ADME-Tox Profiling (in vitro) E->F G In Vivo Efficacy Studies in Disease Models F->G Optimized Leads H Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->H I Safety Pharmacology & Toxicology Studies H->I J IND-Enabling Studies I->J Nomination of Preclinical Candidate

Caption: A strategic workflow for the development of therapeutics from (R)-3-Amino-5-phenylpentanoic acid.

Protocols for Hit Identification and Target Validation

The initial phase of the drug discovery program focuses on confirming the interaction of (R)-3-Amino-5-phenylpentanoic acid and its derivatives with the hypothesized targets (e.g., GABAB receptors) and quantifying their functional activity.

Synthesis of a Focused Derivative Library

The synthesis of a focused library of compounds based on the (R)-3-Amino-5-phenylpentanoic acid scaffold is the first critical step. Modifications should be strategically chosen to probe the chemical space around the core molecule. Key modifications could include:

  • N-alkylation or N-acylation: To explore the impact of substituents on the amino group.

  • Esterification or amidation of the carboxylic acid: To modulate polarity and cell permeability.

  • Substitution on the phenyl ring: To investigate the role of aromatic interactions.

(R)-3-Amino-5-phenylpentanoic acid is commercially available with protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), which are ideal for solid-phase or solution-phase synthesis of peptides and other derivatives.[2][5][6]

Protocol: GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAB receptor.

Objective: To determine the binding affinity (Ki) of (R)-3-Amino-5-phenylpentanoic acid derivatives for the GABAB receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the GABAB receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]-CGP54626 (a high-affinity GABAB receptor antagonist radioligand).

  • Test compounds (derivatives of (R)-3-Amino-5-phenylpentanoic acid).

  • GABA (as a positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds in the binding buffer. A typical starting concentration range is 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-labeled ligand like GABA (1 mM, for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]-CGP54626 at a final concentration close to its Kd (e.g., 1-2 nM).

    • 50 µL of cell membrane preparation (containing 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (µM)Ki (µM)
GABA0.50.25
Derivative 115.27.6
Derivative 22.81.4
Derivative 3>100>50
Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the GABAB receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the functional potency (EC50) and efficacy of (R)-3-Amino-5-phenylpentanoic acid derivatives as agonists or antagonists at the GABAB receptor.

Materials:

  • Cell membranes with GABAB receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • GABA (as a positive control agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compounds.

  • Assay Setup: Combine cell membranes (20-50 µg protein), GDP (e.g., 10 µM), and the test compound in the assay buffer.

  • Incubation: Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to start the reaction. Incubate for 30-60 minutes at 30°C.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Measure the filter-bound radioactivity by scintillation counting.

    • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) which will bind to the membranes. The proximity of the [³⁵S]GTPγS to the beads will generate a signal that can be measured on a scintillation counter.

  • Data Analysis:

    • Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximal efficacy).

Lead Optimization and Preclinical Evaluation

Once promising "hit" compounds are identified, the lead optimization phase begins. This involves iterative cycles of chemical synthesis and biological testing to improve the pharmacological properties of the compounds.

Key activities in this phase include:

  • Structure-Activity Relationship (SAR) Studies: To understand how chemical modifications affect biological activity.

  • In Vitro ADME-Tox Profiling: To assess properties such as solubility, metabolic stability, cell permeability, and potential for off-target effects (e.g., hERG channel inhibition, cytotoxicity).

  • In Vivo Pharmacokinetic Studies: To determine how the compounds are absorbed, distributed, metabolized, and excreted in animal models.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the lead compounds in relevant animal models of disease (e.g., models of epilepsy, anxiety, or neuropathic pain).

Conclusion

(R)-3-Amino-5-phenylpentanoic acid represents a promising starting point for the development of novel therapeutics, particularly for neurological disorders. While its primary current use is as a synthetic building block, its structural characteristics suggest a strong potential for the development of potent and selective modulators of the GABAergic system. The hypothesis-driven approach and the detailed protocols outlined in these application notes provide a robust framework for researchers to systematically explore this potential and to progress from a chemical scaffold to a preclinical drug candidate.

References

  • ResearchGate. (2024). Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride for Pharmaceutical Synthesis and Research. Retrieved from [Link]

  • APEPTIDE CO., LTD. (n.d.). (R)-3-(Fmoc-amino)-5-phenylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • MDPI. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-phenylpentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). AP5. Retrieved from [Link]

  • PubMed. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Retrieved from [Link]

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A Comprehensive Guide to the Validation of Analytical Methods for Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. Their accurate quantification is paramount in diverse fields, including pharmaceutical development for characterizing protein therapeutics, monitoring cell culture media in bioprocessing, clinical diagnostics for metabolic disorders, and ensuring the nutritional quality of food products.[1][2][3] Given the significant impact of these measurements, it is imperative that the analytical methods used are rigorously validated to ensure they are reliable, reproducible, and fit for their intended purpose.

Method validation is the process of demonstrating through laboratory studies that an analytical procedure is suitable for its intended use.[4][5] This process is not merely a regulatory checkbox but a cornerstone of scientific integrity, ensuring that the data generated can be trusted for critical decision-making. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for validating amino acid quantification methods, grounded in internationally recognized guidelines.

Section 1: Fundamentals of Analytical Method Validation

The framework for analytical method validation is well-established by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][6][7][8] The core objective is to demonstrate that a method is fit for its purpose.[9] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for these principles.[6][10][11][12]

The key performance characteristics that must be evaluated during validation are summarized below. The specific parameters to be tested depend on the type of analytical procedure (e.g., a quantitative assay for a major component versus a test for impurities).[13][14]

Key Validation Parameters
ParameterDefinitionCausality & Experimental Goal
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[4][15]Why: To prove the method measures only the intended amino acid, without interference from other compounds in the sample matrix. Goal: Analyze blank matrix, spiked matrix, and potential interferents to demonstrate a lack of interfering peaks at the retention time of each analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[14]Why: To establish a predictable relationship between analyte concentration and instrument response, enabling quantification. Goal: Analyze a series of standards at different concentrations (typically 5-6 levels) and evaluate the relationship using linear regression (e.g., correlation coefficient r² ≥ 0.99).[1][16]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[14]Why: To define the concentration boundaries within which the method is reliable. Goal: Confirm that the method meets acceptance criteria for linearity, accuracy, and precision across the defined range.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]Why: To demonstrate that the measured value is close to the actual value. Goal: Perform recovery studies by spiking a known amount of analyte into the sample matrix at multiple concentration levels (e.g., 3 levels, 3 replicates each).[10]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Why: To demonstrate the method's reproducibility under various conditions. Goal: Assess at two levels: Repeatability (intra-day precision) by analyzing replicate samples on the same day with the same analyst and equipment[15][17], and Intermediate Precision (inter-day/inter-analyst) by repeating the analysis on different days or with different analysts/equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]Why: To determine the minimum concentration at which the presence of the analyte can be reliably detected. Goal: Typically determined based on the signal-to-noise ratio (e.g., S/N of 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Why: To establish the lowest concentration that can be measured with acceptable reliability. Goal: Typically determined based on a signal-to-noise ratio (e.g., S/N of 10:1) or by establishing the concentration at which a specified level of precision and accuracy is achieved.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Why: To ensure the method is reliable during routine use where minor variations are expected. Goal: Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and evaluate the impact on the results. This is often evaluated during method development.[10]
Method Validation Workflow

A logical workflow ensures that all parameters are assessed systematically. The process begins with a clear definition of the method's intended use and culminates in a comprehensive validation report.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Method P1->P2 P3 Write Validation Protocol P2->P3 E1 Specificity & Selectivity P3->E1 E2 Linearity & Range E1->E2 E3 Accuracy (Recovery) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Analyze Data & Compare to Acceptance Criteria E6->R1 R2 Prepare Validation Summary Report R1->R2

Caption: High-level workflow for analytical method validation.

Section 2: Common Analytical Techniques for Amino Acid Quantification

The choice of analytical technique depends on factors like required sensitivity, throughput, sample matrix complexity, and the specific amino acids of interest.[1]

  • Ion-Exchange Chromatography (IEC) with Post-Column Derivatization: Traditionally considered the gold standard, this method separates amino acids on an ion-exchange column followed by post-column derivatization with ninhydrin for colorimetric detection.[1][18] It is robust and reproducible but can have long run times.[2]

  • Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization: This is a widely used and versatile technique. Due to their high polarity, amino acids require derivatization prior to separation on a C18 column to enhance retention and detection. Common derivatization reagents include:

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form fluorescent derivatives. It does not react with secondary amines like proline and hydroxyproline.[19][20]

    • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines.[20][21]

    • Combined OPA/FMOC: A popular approach that allows for the comprehensive analysis of both primary and secondary amino acids in a single run.[20][22][23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the preferred method for many applications due to its superior sensitivity, specificity, and high throughput.[1][24] It can often analyze amino acids without derivatization, simplifying sample preparation.[24][25] The use of stable isotope-labeled (SIL) internal standards for each analyte is the gold standard for correcting matrix effects and ensuring the highest accuracy.[24][25]

Section 3: Protocol: Validation of an RP-HPLC-Fluorescence Method

This section provides a detailed protocol for the quantification of amino acids in a cell culture medium sample using pre-column derivatization with OPA/FMOC, followed by RP-HPLC with fluorescence detection.

Part A: Analytical Method Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase A: Prepare according to column manufacturer's recommendations (e.g., 40 mM Sodium Phosphate buffer, pH 7.8). Filter through a 0.22 µm filter.
  • Mobile Phase B: Acetonitrile:Methanol:Water (e.g., 45:45:10, v/v/v).
  • Amino Acid Standard Stock (e.g., 1000 pmol/µL): Prepare a mixed standard of all amino acids of interest in 0.1 N HCl.
  • Internal Standard (ISTD) Stock: Prepare a solution of a non-proteinogenic amino acid (e.g., Norvaline for primary amines, Sarcosine for secondary amines) in 0.1 N HCl.[26]
  • Derivatization Reagents: Prepare OPA and FMOC reagents as per commercial kit instructions or established laboratory procedures. Borate buffer (e.g., 0.4 N, pH 10.2) is required.

2. Sample Preparation:

  • Thaw cell culture media samples to room temperature.
  • To 100 µL of sample, add 10 µL of ISTD stock solution.
  • For protein-containing media, precipitate proteins by adding 20 µL of 15% sulfosalicylic acid (SSA), vortex, and centrifuge at >12,000 x g for 5 minutes.[25] Transfer the supernatant for analysis. For protein-free media, this step may be omitted, but filtration through a 0.2 µm filter is recommended.[18]

3. Automated Pre-column Derivatization and Injection (Autosampler Program):

  • Automating the derivatization immediately before injection drastically improves reproducibility by ensuring consistent reaction times.[21][22][26]
  • Example Program:
  • Draw 10 µL of Borate Buffer.
  • Draw 1 µL of sample/standard.
  • Mix in needle (e.g., 5 times).
  • Draw 1 µL of OPA reagent.
  • Mix (e.g., 10 times). Wait 1 minute.
  • Draw 1 µL of FMOC reagent.
  • Mix (e.g., 10 times).
  • Inject the entire volume.

Sample [label="Cell Culture\nMedium Sample"]; ISTD [label="Add Internal\nStandard (ISTD)"]; Precip [label="Protein Precipitation\n(if necessary)"]; Centri [label="Centrifuge &\nCollect Supernatant"]; Deriv [label="Automated\nOPA/FMOC Derivatization"]; HPLC [label="RP-HPLC Separation\n(C18 Column)"]; Detect [label="Fluorescence\nDetection"]; Data [label="Data Acquisition\n& Quantification"];

Sample -> ISTD -> Precip -> Centri -> Deriv -> HPLC -> Detect -> Data; }

Caption: Experimental workflow for RP-HPLC amino acid analysis.

4. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Column Temperature: 40°C.
  • Flow Rate: 1.5 mL/min.
  • Gradient: Develop a suitable gradient to resolve all amino acid derivatives (e.g., starting at 2% B, ramping to 57% B over 20 minutes).
  • Fluorescence Detection: Program wavelength switching.
  • OPA-derivatives (Primary AAs): Excitation 340 nm, Emission 450 nm.
  • FMOC-derivatives (Secondary AAs): Excitation 266 nm, Emission 305 nm.
Part B: Validation Protocol & Acceptance Criteria
ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity 1. Inject blank matrix (unspiked media).2. Inject matrix spiked with ISTD only.3. Inject matrix spiked with all amino acids and ISTD.No significant interfering peaks at the retention times of the analytes or ISTD in the blank matrix.
Linearity Prepare and analyze calibration standards at 6 concentration levels (e.g., 10, 50, 100, 250, 500, 1000 pmol/µL) by diluting the stock standard. Plot peak area ratio (Analyte/ISTD) vs. concentration.Correlation coefficient (r²) ≥ 0.995. Residuals should be randomly distributed around zero.
Range Confirmed by the successful linearity, accuracy, and precision data.The range is the concentration interval over which linearity, accuracy, and precision are met.
Accuracy Prepare quality control (QC) samples by spiking blank matrix at 3 concentrations (Low, Mid, High; e.g., 30, 300, 750 pmol/µL). Analyze 3 replicates of each level. Calculate percent recovery.Mean recovery at each level should be within 85-115%.[1][16]
Precision Repeatability (Intra-day): Analyze 6 replicates of the Mid QC sample on the same day.Intermediate Precision: Analyze 6 replicates of the Mid QC sample on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 15%.[1][16]
LOQ Prepare and analyze a series of low-concentration standards. The LOQ is the lowest concentration that meets the accuracy (80-120%) and precision (RSD ≤ 20%) criteria.Accuracy: 80-120%. Precision: RSD ≤ 20%.

Section 4: Protocol: Validation of an LC-MS/MS Method

This section outlines a validation protocol for a "dilute-and-shoot" LC-MS/MS method for amino acid quantification, which offers higher throughput and specificity.

Part A: Analytical Method Protocol

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Amino Acid Standard Stock: Prepare a mixed standard as in the HPLC method.
  • Internal Standard (ISTD) Working Solution: Prepare a mixture of stable isotope-labeled (SIL) analogues for each amino acid of interest in 50:50 Acetonitrile:Water. This is the most critical reagent for ensuring accuracy.[24]

2. Sample Preparation:

  • To 20 µL of sample/standard/QC, add 180 µL of the ISTD working solution (which also acts as the protein precipitation agent).
  • Vortex for 1 minute.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Chromatography) or a suitable reversed-phase column (e.g., C18). HILIC is often preferred for retaining these polar compounds without derivatization.
  • Column Temperature: 45°C.
  • Flow Rate: 0.5 mL/min.
  • Gradient: Develop a suitable gradient for separation.
  • Mass Spectrometer: Triple Quadrupole (QqQ).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize at least two MRM transitions (a quantifier and a qualifier) for each amino acid and its corresponding SIL-ISTD.
Part B: Validation Protocol & Acceptance Criteria

The validation experiments for Linearity, Range, Accuracy, Precision, and LOQ are performed similarly to the HPLC method, using QC samples prepared in the appropriate matrix. However, specificity requires an additional assessment for LC-MS/MS.

ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity / Selectivity 1. Interference Check: Analyze at least 6 different batches of blank matrix to check for endogenous interferences.2. Matrix Effect: Compare the peak area of an analyte spiked into post-extraction blank matrix supernatant versus the peak area of the same analyte in a neat solution. Calculate the Matrix Factor (MF). MF = Peak Area in Matrix / Peak Area in Neat Solution.Interference Check: Response in blank matrix should be < 20% of the LOQ response for the analyte and < 5% for the ISTD.Matrix Effect: The RSD of the Matrix Factor across different batches of matrix should be ≤ 15%.
Linearity Prepare and analyze calibration standards at 6-8 levels. Plot peak area ratio (Analyte/ISTD) vs. concentration. Use a weighted (e.g., 1/x or 1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Prepare QC samples at 4 levels: LLOQ, Low, Mid, and High. Analyze 5 replicates of each level on 3 separate days.Accuracy: Mean concentration at each level should be within ±15% of nominal (±20% at LLOQ).Precision: RSD at each level should be ≤ 15% (≤ 20% at LLOQ).
Stability Assess analyte stability in the sample matrix under various conditions: - Freeze-Thaw Stability: (e.g., 3 cycles).- Short-Term Stability: (e.g., 24h at room temp).- Post-Preparative Stability: (in autosampler, e.g., 48h at 10°C).Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

Validating an analytical method for amino acid quantification is a systematic and essential process that underpins the quality and reliability of scientific data. By following the principles laid out by regulatory bodies like the ICH and meticulously executing experimental protocols, researchers can ensure their methods are robust, accurate, and fit for purpose. Whether employing traditional RP-HPLC with pre-column derivatization or advanced LC-MS/MS techniques, the fundamental validation parameters—specificity, linearity, accuracy, precision, and robustness—remain the universal standard for demonstrating method suitability. The investment in a thorough validation effort provides the ultimate confidence in the generated data, which is critical for advancing research, developing safe and effective drugs, and ensuring product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Boston Analytical. (n.d.). USP <1225> Method Validation. BA Sciences. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Polite, L. N., et al. Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]

  • Guo, K., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. NIH National Library of Medicine. [Link]

  • JASCO. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Jasco-global.com. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • United States Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Fukuda, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Food Science. (2011). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • membraPure GmbH. (n.d.). Determination of the amino acids in Cell Culture Media. [Link]

  • Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

  • Solvias AG. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?. [Link]

  • Carling, R. S., et al. (2025). Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents. PubMed. [Link]

  • Protein Chemistry Lab. (n.d.). Amino Acid Analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Fekete, S., et al. (2019). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. ResearchGate. [Link]

  • Cooper, C. (2002). Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and enantiomeric purity of your synthesis.

Introduction

(R)-3-Amino-5-phenylpentanoic acid is a chiral β-amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds. Achieving high yield and stereochemical fidelity in its synthesis is paramount for the successful development of novel therapeutics. This guide will focus on a common and effective method for its asymmetric synthesis: the diastereoselective alkylation of a chiral amide enolate, followed by auxiliary cleavage.

Troubleshooting Guide: Navigating the Synthesis

This section addresses specific issues you may encounter during the synthesis of (R)-3-Amino-5-phenylpentanoic acid, presented in a question-and-answer format.

Issue 1: Low Yield in the Acylation of the Chiral Auxiliary

Question: I am experiencing a low yield when acylating my chiral auxiliary, for instance, (S,S)-(+)-pseudoephedrine, with 3-phenylpropionyl chloride. What are the potential causes and solutions?

Answer:

Low yields in the acylation step often stem from incomplete reaction, side reactions, or degradation of the starting materials or product. Here’s a breakdown of the likely causes and how to address them:

  • Moisture Contamination: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride and quench the enolate if one is formed prematurely.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount will lead to incomplete deprotonation of the auxiliary, while a very strong base might promote side reactions.

    • Solution: For the acylation of pseudoephedrine, a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. Ensure at least one equivalent of the base is used.

  • Degradation of Acyl Chloride: 3-Phenylpropionyl chloride can degrade upon storage.

    • Solution: Use freshly distilled or newly purchased acyl chloride. If in doubt about the quality, you can check its purity by NMR or IR spectroscopy.

Issue 2: Poor Diastereoselectivity in the Alkylation Step

Question: My alkylation of the chiral amide with an appropriate electrophile is resulting in a low diastereomeric ratio. How can I improve the stereocontrol?

Answer:

Poor diastereoselectivity in the alkylation of a chiral enolate is a common challenge. The key is to control the formation of a single, conformationally rigid enolate that directs the electrophile to attack from a specific face.

  • Incomplete or Inconsistent Enolate Formation: The formation of a mixture of E/Z enolates or incomplete deprotonation can lead to poor stereocontrol.

    • Solution: The choice of base and reaction conditions is crucial. For pseudoephedrine amides, lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are effective bases.[1] The reaction should be performed at low temperatures (typically -78 °C) to ensure kinetic control. The presence of lithium chloride (LiCl) can help to form a more ordered and rigid enolate, leading to higher diastereoselectivity.[2]

  • Temperature Fluctuations: Allowing the reaction temperature to rise can lead to enolate equilibration and loss of stereoselectivity.

    • Solution: Maintain a consistent low temperature throughout the deprotonation and alkylation steps using a cryostat or a well-maintained dry ice/acetone bath.

  • Nature of the Electrophile: Highly reactive electrophiles may react too quickly and with less selectivity.

    • Solution: While you are limited by the target structure, ensuring the electrophile is added slowly at low temperature can improve selectivity.

ParameterRecommendation for High DiastereoselectivityRationale
Base LDA or LiHMDSStrong, non-nucleophilic bases that ensure rapid and complete enolate formation under kinetic control.
Temperature -78 °CMinimizes thermal equilibration of the enolate and side reactions.
Additive Anhydrous LiClPromotes the formation of a well-defined, chelated enolate, enhancing facial bias.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium cation.
Issue 3: Difficulty in Cleaving the Chiral Auxiliary

Question: I am struggling to cleave the pseudoephedrine auxiliary from my alkylated product without degrading the desired amino acid. What are the best practices for this step?

Answer:

Cleavage of the robust amide bond of the pseudoephedrine auxiliary requires forcing conditions that can sometimes lead to side reactions like racemization or decomposition.

  • Harsh Hydrolysis Conditions: Standard acid or base hydrolysis can be too harsh.

    • Solution: A common and effective method is acidic hydrolysis using a strong acid like sulfuric acid or hydrochloric acid in a mixture of water and an organic solvent (e.g., dioxane) at elevated temperatures.[3] It is crucial to carefully monitor the reaction to avoid prolonged exposure to harsh conditions.

  • Incomplete Reaction: The cleavage may not go to completion, leaving a mixture of product and starting material that is difficult to separate.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature or reaction time may be necessary.

  • Product Degradation: The desired β-amino acid may be susceptible to degradation under the cleavage conditions.

    • Solution: Work-up the reaction as soon as it is complete. Neutralize the reaction mixture carefully and promptly to avoid prolonged exposure of the product to strong acid or base.

Workflow for Chiral Auxiliary Cleavage

Start Alkylated Pseudoephedrine Amide Hydrolysis Acidic Hydrolysis (e.g., 9N H2SO4 in dioxane/water) Start->Hydrolysis Heat Workup Aqueous Workup (Neutralization, Extraction) Hydrolysis->Workup Purification Purification (e.g., Ion-Exchange Chromatography or Recrystallization) Workup->Purification Product (R)-3-Amino-5-phenylpentanoic acid Purification->Product

Caption: General workflow for the cleavage of a pseudoephedrine chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of the α,β-unsaturated amide needed for the aza-Michael addition approach?

A1: A good starting material is 5-phenyl-2-pentenoic acid. This can be synthesized from 3-phenylpropanal and malonic acid via a Knoevenagel-Doebner condensation. The resulting α,β-unsaturated acid can then be converted to the corresponding acyl chloride and reacted with the chiral auxiliary.

Q2: How can I monitor the enantiomeric excess (ee) of my final product?

A2: The enantiomeric excess of (R)-3-Amino-5-phenylpentanoic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC).[4] This typically involves derivatizing the amino acid with a suitable agent (e.g., Marfey's reagent or a fluorescent tag like NBD-F) to form diastereomers that can be separated on a standard C18 column, or by using a chiral stationary phase (CSP) for direct separation of the enantiomers.[5][6]

Q3: What are some common side reactions in the aza-Michael addition step?

A3: In the conjugate addition of an amine to an α,β-unsaturated amide, potential side reactions include:

  • 1,2-Addition: The amine nucleophile could attack the carbonyl carbon of the amide instead of the β-carbon. This is generally less favorable for softer nucleophiles like amines.

  • Polymerization: The α,β-unsaturated system can undergo polymerization, especially under harsh conditions.

  • Proton Transfer: The amine can act as a base and deprotonate other acidic protons in the molecule, leading to undesired side reactions.

Q4: Can I use a different chiral auxiliary?

A4: Yes, other chiral auxiliaries can be used. Evans oxazolidinone auxiliaries are also widely employed for asymmetric alkylations and aldol reactions and could be adapted for this synthesis.[7][8] The choice of auxiliary often depends on factors like cost, availability of both enantiomers, and ease of removal.

Experimental Protocols

Protocol 1: Synthesis of (S,S)-(+)-N-(5-phenyl-2-pentenoyl)pseudoephedrine

This protocol describes the formation of the α,β-unsaturated amide starting from 5-phenyl-2-pentenoic acid and (S,S)-(+)-pseudoephedrine.

  • To a solution of 5-phenyl-2-pentenoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-phenyl-2-pentenoyl chloride.

  • In a separate flask, dissolve (S,S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add the crude acyl chloride solution to the pseudoephedrine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated amide.

Protocol 2: Diastereoselective aza-Michael Addition

This protocol outlines the conjugate addition of a nitrogen nucleophile to the chiral α,β-unsaturated amide.

  • To a solution of benzylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting lithium amide solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve the (S,S)-(+)-N-(5-phenyl-2-pentenoyl)pseudoephedrine (1.0 eq) in anhydrous THF at -78 °C.

  • Slowly transfer the lithium amide solution to the amide solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product containing the diastereomeric β-amino amide can be purified by column chromatography if necessary, though it is often carried through to the next step.

Diagram of the aza-Michael Addition

Caption: Diastereoselective conjugate addition of lithium benzylamide.

References

  • Lum, R. T., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527–3529. [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590. [Link]

  • ResearchGate. (2025). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary | Request PDF. [Link]

  • ACS Publications. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Brackeen, M. F., et al. (2009). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. [Link]

  • Vicario, J. L., et al. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic Letters, 4(11), 1963–1966. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

  • MDPI. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

  • Wiley. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • SpringerLink. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • National Institutes of Health. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. [Link]

Sources

Technical Support Center: Purification of Chiral Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral amino acid hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining enantiomerically pure amino acids in their salt forms. As hydrochlorides, these molecules present unique solubility and stability characteristics that require specialized approaches compared to their free zwitterionic forms.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols. We will explore the causality behind experimental choices to empower you with the knowledge to not only solve current issues but also to proactively design robust purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of chiral amino acid hydrochlorides. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Section 1: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and powerful technique for resolving racemates on a large scale. It involves reacting the racemic amino acid hydrochloride with a chiral resolving agent to form two diastereomeric salts with different physical properties, such as solubility, allowing for their separation.[1][2]

Problem: Poor or No Crystal Formation After Adding Resolving Agent.

  • Q: I've added my chiral resolving agent (e.g., tartaric acid, mandelic acid) to the racemic amino acid hydrochloride solution, but no crystals are forming, even after cooling. What's going wrong?

    • A: This is a common issue often related to subsaturation. The total solute concentration may be too low for either diastereomeric salt to exceed its solubility limit.

      • Solution 1 (Increase Concentration): Carefully evaporate some of the solvent in vacuo to increase the overall concentration. Be cautious not to evaporate too much, which could cause both diastereomers to precipitate indiscriminately.

      • Solution 2 (Solvent/Anti-Solvent System): Your chosen solvent may be too good at solvating the salts. Introduce an "anti-solvent"—a solvent in which the diastereomeric salts are less soluble—dropwise until turbidity is observed. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. The choice of anti-solvent is critical; it must be miscible with your primary solvent.

      • Solution 3 (Check Stoichiometry): Inaccurate stoichiometry of the resolving agent can hinder crystallization. Ensure you have used the correct molar equivalents. An excess of either the racemate or the resolving agent can sometimes increase solubility.[3]

  • Q: I see some precipitation, but it looks oily or amorphous, not crystalline. Why?

    • A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above the melting point of the solute-solvent system, or when supersaturation is too high, leading to rapid, disordered precipitation instead of ordered crystal growth.

      • Solution 1 (Reduce Cooling Rate): Allow the solution to cool much more slowly. A programmable bath or insulating the flask with glass wool can provide the gradual temperature decrease needed for proper crystal lattice formation.

      • Solution 2 (Increase Solvent Volume): The concentration might be too high. Add a small amount of the primary solvent, heat to redissolve the oil, and then proceed with slow cooling.

      • Solution 3 (Solvent Selection): The solvent system may not be optimal. A different solvent or a solvent/anti-solvent mixture can dramatically influence crystallization behavior.[4]

Problem: Low Enantiomeric Excess (e.e.) of the Crystallized Product.

  • Q: I've isolated my crystals, but after liberating the free amino acid, chiral HPLC analysis shows a low e.e. Why is the resolution so inefficient?

    • A: This indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, or that the undesired diastereomer has co-precipitated.

      • Solution 1 (Solvent Screening): This is the most critical parameter. The relative solubility of diastereomeric salts is highly dependent on the solvent.[4] A systematic screening of different solvents (e.g., alcohols like methanol, ethanol; ketones like acetone; esters like ethyl acetate) or solvent mixtures is the most effective way to improve separation efficiency. Sometimes, a switch in solvent can even invert which diastereomer crystallizes, a phenomenon known as chirality switching.[4]

      • Solution 2 (Recrystallization): A single crystallization is often insufficient. Recrystallizing the isolated salt, sometimes multiple times, can significantly upgrade the diastereomeric excess (and thus the final e.e.).

      • Solution 3 (Check for Eutectic Formation): The racemate and resolving agent might form a eutectic mixture, limiting the achievable purity. This is a fundamental property of the system and requires changing the resolving agent or the solvent.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][5]

Problem: Poor or No Resolution of Enantiomers on a Chiral Column.

  • Q: I'm injecting my racemic amino acid hydrochloride, but I only see a single peak, or the peaks are barely separated. How can I improve resolution?

    • A: Resolution in chiral chromatography is a delicate balance of interactions between the analyte, the CSP, and the mobile phase. The hydrochloride salt form adds a layer of complexity due to its ionic nature.

      • Solution 1 (Mobile Phase Optimization): This is the first and most important step.

        • For Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): Small changes in the alcohol modifier (e.g., ethanol, isopropanol) percentage in the hexane or heptane mobile phase can have a huge impact. Trace amounts of water can also drastically alter selectivity.[6]

        • For Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC®): These columns are excellent for polar and ionic compounds like amino acid hydrochlorides and are compatible with aqueous mobile phases.[7] Adjusting the pH and the concentration of salt buffers (e.g., ammonium nitrate, ammonium formate) in the mobile phase are key factors for optimizing separation.[8]

      • Solution 2 (Additive/Modifier): For basic compounds like amino acids, adding a small amount of a basic modifier (like diethylamine, DEA) to a normal-phase mobile phase can improve peak shape and resolution. Conversely, an acidic modifier (like trifluoroacetic acid, TFA, or formic acid) can be crucial in reversed-phase or polar organic modes to ensure the analyte is in a consistent ionic state.[6][7]

      • Solution 3 (Flow Rate and Temperature): Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) which allow for more interaction time with the CSP.[9] Temperature also affects the thermodynamics of interaction; running the column at a slightly lower or higher temperature can sometimes enhance resolution.[9]

      • Solution 4 (Try a Different CSP): No single CSP works for all compounds. If optimization fails, screening a column with a different chiral selector (e.g., switching from a polysaccharide to a macrocyclic glycopeptide or a Pirkle-type CSP) is the next logical step.[1][9]

Problem: Column Performance Degradation (Loss of Resolution, Increased Backpressure).

  • Q: My chiral column used to give great resolution for this compound, but now the peaks are merging and the pressure is high. What happened?

    • A: This is a common issue resulting from column contamination or damage.

      • Cause 1 (Strongly Adsorbed Impurities): Impurities from your sample can irreversibly bind to the head of the column, blocking active sites.[10]

      • Solution: Always use a guard column and ensure proper sample preparation (e.g., filtering through a 0.22 µm filter). If contamination has occurred, a specific washing protocol is needed. For robust immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[10] Crucially, always check the column's instruction manual before using harsh solvents, as they can permanently damage traditional coated CSPs. [10]

      • Cause 2 (Precipitation): The amino acid hydrochloride may have precipitated on the column inlet frit if the mobile phase is not a good solvent for it. This is a particular risk when switching from a solvent the sample is dissolved in (like methanol) to a mobile phase where it is poorly soluble (like high-percentage hexane).

      • Solution: Ensure your sample remains soluble in the mobile phase. It may be necessary to dissolve the sample in the mobile phase itself. If a blockage has occurred, reversing the column (if permitted by the manufacturer) and flushing with a strong, compatible solvent might dislodge the precipitate.[10]

Frequently Asked Questions (FAQs)

  • Q1: Do I need to convert my amino acid hydrochloride to the free base before chiral HPLC?

    • A: Not necessarily, and often it's better not to. While traditional normal-phase HPLC with high-hexane mobile phases may require the free base due to solubility issues, modern chromatography offers better options.[11] Supercritical Fluid Chromatography (SFC) is excellent for directly separating hydrochloride salts using CO2/methanol mobile phases.[11] Furthermore, HPLC columns like macrocyclic glycopeptide phases are specifically designed for polar, ionic compounds and work very well with salts in reversed-phase or polar ionic modes.[7]

  • Q2: What is the difference between preferential crystallization and diastereomeric salt crystallization?

    • A: Both are crystallization-based resolution methods, but they apply to different types of racemic mixtures.

      • Diastereomeric Salt Crystallization: Used for racemic compounds (where both enantiomers are present in a regular pattern within the same crystal unit cell). You must add a chiral resolving agent to form diastereomers, which have different properties and can be separated.[2]

      • Preferential Crystallization: Used for conglomerates (a physical mixture of separate crystals of the pure D- and L-enantiomers). This method involves seeding a supersaturated racemic solution with a crystal of the desired enantiomer, causing it to crystallize out selectively. No resolving agent is needed, but it only works for the ~10% of racemates that form conglomerates.[12][13]

  • Q3: Can I use an enzymatic method for resolving an amino acid hydrochloride?

    • A: Yes. Enzymatic kinetic resolution is a very powerful technique. It uses an enzyme that selectively acts on only one of the enantiomers. For example, an acylase enzyme can selectively deacylate an N-acetylated L-amino acid, leaving the N-acetylated D-amino acid untouched. The resulting free L-amino acid and the N-acetyl-D-amino acid have very different properties and can be easily separated. The hydrochloride form would typically be neutralized before the enzymatic step to ensure optimal enzyme pH and activity.

Visualized Workflows and Protocols

Decision Logic for Purification Method Selection

The choice between crystallization and chromatography depends heavily on the scale of the purification and the desired purity. The following diagram outlines a general decision-making process.

G start Start: Racemic Amino Acid HCl scale What is the purification scale? start->scale purity Is >99.5% e.e. required in a single step? scale->purity < 1 g (Small) method_cryst Diastereomeric Salt Crystallization scale->method_cryst > 1 g (Large) method_prep_hplc Preparative Chiral HPLC/SFC purity->method_prep_hplc Yes purity->method_cryst No final_product Pure Enantiomer HCl method_prep_hplc->final_product recryst Recrystallize to upgrade e.e. method_cryst->recryst recryst->final_product

Caption: Decision tree for selecting a chiral purification method.

Protocol: Purification via Diastereomeric Salt Crystallization

This protocol provides a general workflow for resolving a racemic amino acid hydrochloride using a chiral acid as the resolving agent.

Objective: To isolate one enantiomer from a racemic amino acid hydrochloride mixture with >90% diastereomeric excess (d.e.).

Materials:

  • Racemic amino acid hydrochloride

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or Water)

  • Anti-solvent (if necessary, e.g., Isopropanol, Acetone)

  • Reaction flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Chiral HPLC system for analysis

Procedure:

  • Dissolution: In a flask, dissolve 1.0 equivalent of the racemic amino acid hydrochloride in a minimal amount of hot solvent (e.g., Methanol). Stir until all solids are dissolved.

  • Addition of Resolving Agent: Dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in a small amount of the same solvent and add it to the amino acid solution. The exact stoichiometry may require optimization.

  • Supersaturation & Cooling (Self-Validation Point 1):

    • If the solution remains clear, slowly add an anti-solvent until persistent turbidity is observed. Heat gently until the solution becomes clear again. This confirms you are near the saturation point.

    • Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. Slow cooling is critical for selective crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of the cold solvent mixture.

  • Analysis (Self-Validation Point 2):

    • Take a small sample of the crystals and the mother liquor.

    • To prepare for analysis, dissolve the salt in water, basify with a weak base (like NaHCO₃) to liberate the resolving agent, extract the resolving agent with a solvent like ethyl acetate, and then re-acidify the aqueous layer with HCl.

    • Analyze the aqueous layer by chiral HPLC to determine the enantiomeric excess of the amino acid in both the solid and the mother liquor. A successful resolution will show one enantiomer enriched in the crystals and the other in the mother liquor.

  • Recrystallization (Optional): If the diastereomeric excess is not sufficient, repeat steps 1-5 using the isolated crystals as the starting material.

Data Presentation: Chiral Stationary Phase (CSP) Selection Guide

The choice of chiral column is critical for successful HPLC separation. This table summarizes common CSP types and their suitability for amino acid hydrochlorides.

CSP TypeChiral SelectorTypical Mobile Phase ModesSuitability for Amino Acid HClKey Considerations
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP)Moderate to GoodMay require derivatization or use in PO mode. NP mode is often unsuitable for the salt form due to low solubility.[7]
Macrocyclic Glycopeptide Teicoplanin or VancomycinReversed Phase (RP), Polar Ionic (PI)ExcellentIdeal for direct analysis of polar and ionic salts without derivatization.[7] Offers unique selectivity.[14]
Pirkle-type (π-complex) e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycineNormal Phase (NP)Low to ModeratePrimarily for analytes with π-acidic or π-basic groups.[1] Generally requires derivatization and free-basing of the amino acid.
Ligand Exchange L-proline or L-hydroxyproline complexed with Copper (II)Reversed Phase (RP) with Copper salt additiveGoodSpecifically designed for amino acids, but requires a copper salt in the mobile phase which may not be compatible with all detectors (e.g., MS).[1]
References
  • Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Recent Patents on Materials Science, 2, 98-115. [Link]

  • Miller, L. (2008). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. [Link]

  • Lee, K., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Institutes of Health (NIH). [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex. [Link]

  • Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Elsevier. (2023). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Elsevier. [Link]

Sources

Technical Support Center: Optimization of Peptide Coupling with Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the nuances of peptide coupling. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific, complex challenges you encounter at the bench. Our focus is on the causality behind experimental choices, ensuring that every recommendation is part of a self-validating system for robust and reproducible peptide synthesis.

Troubleshooting Guide: Diagnosing and Solving Coupling Failures

Low coupling efficiency is a primary cause of deletion sequences and overall low purity of the final peptide product. This guide provides a systematic approach to identifying and resolving the root causes of incomplete coupling reactions.

Problem 1: Incomplete or Failed Coupling

Symptom: A positive Kaiser test (intense blue color) or other amine test after a coupling step indicates the presence of unreacted primary amines on the resin.[1][2]

Initial Response: If a monitoring test indicates incomplete coupling, the immediate action should be to perform a second, or "double," coupling step.[1][3] If significant unreacted amine remains after the second attempt, this often points to a more systemic issue like peptide aggregation.[1] At this stage, it is crucial to "cap" the unreacted amines using a reagent like acetic anhydride to prevent the formation of deletion sequences in subsequent cycles.[1][4]

Logical Troubleshooting Flowchart

G cluster_0 Troubleshooting Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple retest Re-run Kaiser Test double_couple->retest cap Cap Unreacted Amines (e.g., Acetic Anhydride) retest->cap Still Positive investigate Investigate Root Cause retest->investigate Negative (Proceed with caution) cap->investigate

Caption: A logical flowchart for troubleshooting common issues in Fmoc SPPS.

Potential Root Causes and In-Depth Solutions

Cause A: Steric Hindrance

  • Explanation: Bulky amino acid side chains or α,α-disubstituted amino acids (e.g., Aib) can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[5][6] This is a common issue that standard coupling conditions may not overcome.

  • Solutions:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient.[5] Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are significantly more effective as they form highly reactive activated esters.[5][7] For exceptionally hindered couplings, converting the amino acid to its acyl fluoride can be a powerful strategy.[5]

    • Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to overnight can be beneficial for sluggish reactions.[5] Microwave-assisted peptide synthesis (MA-SPPS) is highly effective for driving difficult couplings to completion by utilizing microwave energy to heat the reaction.[5][8][9][10] However, exercise caution with increased temperature as it can elevate the risk of racemization.[8][9][11]

    • Incorporate Pseudoproline Dipeptides: To mitigate aggregation caused by steric hindrance in long or difficult sequences, commercially available pseudoproline dipeptides can be incorporated. These structures disrupt the hydrogen bonding that leads to aggregation.[10][12]

Cause B: Peptide Aggregation

  • Explanation: As the peptide chain elongates, particularly with hydrophobic sequences, it can fold back on itself and form intra- and intermolecular hydrogen bonds.[12] This leads to the collapse of the peptide-resin matrix, poor solvation, and inaccessibility of the N-terminal amine for coupling.[5][12]

  • Solutions:

    • Optimize Solvent Choice: The solvent's ability to solvate the growing peptide chain is critical.[13][14][15] While DMF is common, N-methylpyrrolidone (NMP) often has superior solvating properties.[5][15] For particularly problematic sequences, using solvent mixtures such as DCM/DMF/NMP or adding chaotropic salts like LiCl can disrupt aggregation.[5][12]

    • Utilize Microwave Irradiation: Microwave energy can help to break up aggregates and improve coupling efficiency.[12]

    • Switch to a Different Resin: Resins with a polyethylene glycol (PEG) core, such as TentaGel, can improve solvation and reduce aggregation compared to standard polystyrene resins.[12]

Cause C: Suboptimal Reagent Ratios and Activation

  • Explanation: Insufficient equivalents of the amino acid or coupling reagent, or incomplete activation of the carboxylic acid, will lead to incomplete coupling. Conversely, excessively long pre-activation times can lead to side reactions and racemization.[10][11]

  • Solutions:

    • Optimize Reagent Equivalents: Typically, 3-5 equivalents of the Fmoc-amino acid and coupling reagent relative to the resin loading are recommended.[11]

    • Control Pre-activation Time: Keep the pre-activation time to a minimum (typically 1-5 minutes) before adding the activated amino acid solution to the resin.[5][10]

    • Ensure Anhydrous Conditions: Water can hydrolyze the activated ester, quenching the reaction. Ensure all solvents and reagents are anhydrous.

Problem 2: Side Reactions During Coupling
A. Racemization

Symptom: Presence of diastereomeric impurities in the final peptide, detectable by HPLC and mass spectrometry.

  • Explanation: The activated carboxylic acid of the amino acid is susceptible to racemization, particularly for residues like Cysteine and Histidine.[8][9] The risk increases with prolonged activation times and the use of strong bases.[10][11][16]

  • Solutions:

    • Choice of Coupling Reagent and Additive: The use of additives like HOBt, and more effectively, HOAt or Oxyma Pure, can suppress racemization.[10][12] Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[10]

    • Base Selection: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for sensitive amino acids.[8][9][10]

    • Temperature Control: If using elevated temperatures, optimize for the shortest time required to achieve complete coupling to minimize the risk of racemization.[8][9] For sensitive residues like Cys and His, conventional coupling at room temperature may be preferable even when using a microwave synthesizer for the rest of the sequence.[8][9]

B. Aspartimide Formation

Symptom: A mass shift of -18 Da in the final product, corresponding to the loss of water. This can lead to a mixture of α- and β-coupled peptides.[12]

  • Explanation: This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[12] It can be catalyzed by both acid and base. During Fmoc deprotection, piperidine can open the aspartimide ring to form piperidide adducts.[12]

  • Solutions:

    • Modify Deprotection Conditions: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[8][12] Using piperazine in place of piperidine has also been shown to minimize this side reaction.[8][17][18]

    • Backbone Protection: Utilizing N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the amino acid following the Asp residue can completely suppress aspartimide formation.[12][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the completion of a coupling reaction?

A1: The Kaiser test is a widely used qualitative colorimetric assay for detecting free primary amines.[1][2] A deep blue color indicates a significant amount of unreacted amine, while yellow beads suggest the reaction is complete.[1] For N-terminal proline, which is a secondary amine, the Kaiser test gives a less intense red-brown color. In this case, the isatin or chloranil tests are more reliable, both producing a blue color with unprotected proline.[1] For quantitative analysis, techniques like real-time NMR spectroscopy can be employed.[2][19]

Q2: How do I choose the right solvent for my synthesis?

A2: The solvent must effectively swell the resin and solvate the growing peptide chain.[13][15][20] Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most common solvents in Fmoc-SPPS.[15] NMP is often preferred for its superior solvating properties, which can be particularly beneficial for preventing aggregation in difficult sequences.[5][15] However, be aware that DMF can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[15]

Q3: What are the key considerations when choosing a coupling reagent?

A3: The choice of coupling reagent depends on the specific amino acid sequence and the potential for side reactions.

  • Carbodiimides (e.g., DIC): Often used with an additive like Oxyma Pure. Good for standard couplings and can minimize racemization when base-free conditions are used.

  • Aminium/Uronium Reagents (e.g., HATU, HBTU): Highly efficient and suitable for most couplings, including sterically hindered ones.[5][7] HATU is generally considered more reactive and is a good choice for difficult sequences.[7][11]

  • Phosphonium Reagents (e.g., PyBOP): Also very effective, particularly for hindered couplings, and may offer advantages in reducing racemization.[10]

Q4: When should I consider using microwave-assisted peptide synthesis (MA-SPPS)?

A4: MA-SPPS is particularly advantageous for:

  • Accelerating Synthesis: Microwave energy significantly reduces both deprotection and coupling times.[8][9]

  • Improving Purity for Difficult Sequences: By driving reactions to completion, MA-SPPS can improve the purity of peptides prone to aggregation or containing sterically hindered amino acids.[5]

  • Overcoming Aggregation: The heating effect of microwaves can help to disrupt secondary structures and improve reaction efficiency.[12]

Experimental Protocols

Protocol 1: Standard Manual Fmoc Deprotection
  • Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).[21]

  • Agitate the mixture for 1-3 minutes at room temperature.[21]

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh 20% piperidine/DMF solution to the resin.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of the free primary amine.[21]

Protocol 2: Standard Coupling of a Sterically Hindered Amino Acid (using HATU)
  • Resin Preparation: After successful Fmoc deprotection (Protocol 1), ensure the resin is well-washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[5][10]

  • Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the amino acid solution.[5][10]

  • Allow the pre-activation to proceed for 1-5 minutes.[5]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 45-60 minutes at room temperature. For very difficult couplings, this time may be extended.[5]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling (repeating steps 2-7) is recommended.[1][10]

Data Summary Tables

Table 1: Common Coupling Reagents and Their Applications
Coupling ReagentAdditiveReactivityRecommended Use Case
DIC HOBt, Oxyma PureModerateStandard couplings; minimizing racemization with base-free conditions.
HBTU/HCTU -HighGeneral-purpose, efficient coupling. HCTU is slightly more reactive than HBTU.[5]
HATU -Very HighSterically hindered amino acids, "difficult" sequences, rapid couplings.[5][7][11]
PyBOP -HighSterically hindered couplings; may reduce racemization compared to some uronium reagents.[10]
Table 2: Troubleshooting Summary for Incomplete Coupling
SymptomPotential CausePrimary SolutionSecondary/Advanced Solutions
Positive Kaiser TestSteric Hindrance Double couple with a more potent reagent (e.g., HATU).[3][5]Increase reaction time/temperature (MA-SPPS); use pseudoproline dipeptides.[5][12]
Positive Kaiser TestPeptide Aggregation Switch to a better solvating solvent (e.g., NMP).[5][15]Add chaotropic salts (LiCl); use microwave; switch to a PEG-based resin.[5][12]
Diastereomeric ImpuritiesRacemization Use a weaker base (NMM, collidine); add Oxyma Pure.[8][10]Minimize pre-activation and reaction times; use phosphonium reagents (PyBOP).[10][11]
Mass Loss of 18 DaAspartimide Formation Add HOBt to piperidine deprotection solution.[8][12]Use piperazine for deprotection; incorporate Hmb backbone protection.[8][12][17]

Visual Diagrams

General Fmoc-SPPS Cycle

spss_cycle resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for next residue wash2->cycle

Caption: The iterative cycle of deprotection, washing, and coupling in Fmoc-SPPS.

References

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(23), 8941–8948.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 3(3), 181-187.
  • Gübitz, G., & Schmid, M. G. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Tickler, A. K., & Wade, J. D. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 7(9), 488-495.
  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Sato, K., Tsubery, H., & Fridkin, M. (2004). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Journal of Peptide Research, 63(5), 427-434.
  • Li, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(10), 1446-1453.
  • Camarero, J. A., et al. (2010). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Journal of the American Chemical Society, 132(40), 14032–14034.
  • Collins, J. M., et al. (2014). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(10), 1545-1557.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 40(3-4), 265-272.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Journal of Chemical Engineering, 20(4), 783-788.
  • Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(23), 8941-8948.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050-8064.
  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis (pp. 3-23). Humana Press.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isamitt, S., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability, 1(1), 18-35.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Lerner, C., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Basic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of basic amino acids. By understanding the fundamental causes and implementing logical, step-by-step corrective actions, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for basic amino acids?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends to the right.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing peaks can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate suboptimal separation conditions.[3] Basic amino acids are particularly susceptible to tailing due to their tendency to interact with the stationary phase in undesirable ways.[4]

Q2: What is the primary cause of peak tailing for basic compounds like amino acids?

A2: The most common cause of peak tailing for basic analytes is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[5][6] These silanol groups (Si-OH) can become ionized (Si-O-) at mobile phase pH levels above 3, creating negatively charged sites that strongly interact with positively charged (protonated) basic amino acids.[6][7] This strong, secondary retention mechanism leads to the delayed elution of a portion of the analyte molecules, resulting in a tailing peak.[8]

Q3: How does the mobile phase pH affect the peak shape of basic amino acids?

A3: The mobile phase pH is a critical factor.[9] If the pH is close to the pKa of a basic amino acid, the analyte will exist in both ionized and non-ionized forms, which can lead to peak distortion.[10] For basic compounds, operating at a low pH (typically ≤ 3) can suppress the ionization of silanol groups, minimizing the secondary interactions that cause tailing.[4][5] Conversely, at a high pH (e.g., >8, with a pH-stable column), the basic amino acid itself may be deprotonated and neutral, which can also improve peak shape.[11]

Q4: Can the HPLC column itself be the source of the problem?

A4: Absolutely. The choice of column is crucial. Older "Type A" silica columns often have a higher metal content and more active silanol groups, making them prone to causing peak tailing with basic compounds.[12][13] Modern, high-purity "Type B" silica columns, especially those that are "end-capped" to block residual silanols, are designed to minimize these interactions and provide much better peak shapes for basic analytes.[5][14] Column degradation over time can also lead to peak tailing.[3]

Q5: Are there other factors besides the column and mobile phase that can cause peak tailing?

A5: Yes, other factors can contribute to peak tailing. These are often categorized as "extra-column effects" and can include issues like dead volume from using tubing with an unnecessarily large internal diameter, or a void at the head of the column.[2][15] Sample overload, where too much sample is injected onto the column, can also lead to asymmetrical peaks.[3]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for basic amino acids. The troubleshooting process is broken down by the most likely sources of the problem.

Diagram: Systematic Troubleshooting Workflow

G cluster_solutions Potential Solutions start Observe Peak Tailing (Tailing Factor > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase - Check pH - Buffer Strength - Additives start->check_mobile_phase check_column Step 2: Assess Column - Age & Type - End-capping - Contamination check_mobile_phase->check_column If issue persists sol_ph Adjust pH (Low or High) check_mobile_phase->sol_ph sol_additive Add TFA or Competing Base check_mobile_phase->sol_additive check_system Step 3: Inspect HPLC System - Tubing & Connections - Guard Column check_column->check_system If issue persists sol_column Use End-capped/Hybrid Column check_column->sol_column sol_flush Flush/Replace Column check_column->sol_flush check_sample Step 4: Review Sample & Method - Sample Overload - Solvent Mismatch check_system->check_sample If issue persists sol_dead_volume Minimize Dead Volume check_system->sol_dead_volume solution Symmetrical Peak Achieved check_sample->solution On resolution sol_injection Reduce Injection Volume check_sample->sol_injection

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Mobile Phase Optimization: The First Line of Defense

The mobile phase composition is often the most straightforward and effective area to address peak tailing.

The "Why": The ionization state of both the basic amino acid and the silica surface is governed by the mobile phase pH. At low pH (around 2-3), the silanol groups on the silica surface are protonated (Si-OH) and thus neutral, which prevents ionic interactions with the protonated basic analyte.[12] This is a very common and effective strategy.

Protocol: Low pH Mobile Phase Preparation

  • Select an appropriate acid/buffer: Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are common choices and are MS-compatible.[16] For UV detection, a phosphate buffer (10-20 mM) adjusted to pH 2.5 can be very effective.[12]

  • Preparation: Add the chosen acid or buffer to the aqueous portion of your mobile phase.

  • pH Verification: Measure the pH of the final aqueous/organic mixture, as the addition of organic solvent can alter the pH.[17]

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

The "Why": Additives can either mask the problematic silanol groups or form a neutral complex with the analyte.

  • Competing Bases (Silanol Suppressors): Small basic compounds like triethylamine (TEA) can be added to the mobile phase.[12] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the basic amino acid analytes.[12] However, be aware that these can shorten column lifetime.[12]

  • Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) not only lower the pH but can also act as an ion-pairing agent.[16][18] The negatively charged TFA pairs with the positively charged basic amino acid, forming a neutral, more hydrophobic complex that interacts more predictably with the reversed-phase stationary phase.[19]

AdditiveTypical ConcentrationPrimary MechanismConsiderations
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)pH reduction & Ion-pairingCan cause ion suppression in MS detection.[20]
Formic Acid 0.1% (v/v)pH reductionLess ion-pairing effect than TFA, generally better for MS.
Triethylamine (TEA) 5 mM - 20 mMCompeting Base (Silanol Masking)Can shorten column life; not MS-friendly.[12]
Stationary Phase (Column) Selection and Care

If mobile phase adjustments are insufficient, the column itself is the next area to investigate.

The "Why": Modern column chemistries are designed to minimize the issues that cause peak tailing for basic compounds.

  • End-Capped Columns: These columns have the residual silanol groups chemically bonded with a small, inert compound (like trimethylsilyl), making them much less interactive.[5][14]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, which improves pH stability and reduces silanol activity.[4]

  • Polar-Embedded Phases: These stationary phases have a polar group embedded near the base of the alkyl chain, which can also help to shield the silanol groups.[15]

The "Why": Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when used at pH extremes.[3] This can expose more active silanol sites or create voids in the packed bed, both of which can cause tailing.[2]

Protocol: Column Cleaning and Regeneration

  • Initial Flush: Disconnect the column from the detector and flush it in the reverse direction with the mobile phase (without buffer salts) to remove any particulates from the inlet frit.[7]

  • Strong Solvent Wash: Following the manufacturer's guidelines, wash the column with a sequence of strong solvents. A typical sequence for a C18 column might be:

    • Water

    • Acetonitrile

    • Isopropanol

    • Acetonitrile

    • Water

  • Re-equilibration: Equilibrate the column extensively with the mobile phase before use.

  • When to Replace: If flushing does not restore peak shape and performance, the column may be permanently damaged and should be replaced.[3]

HPLC System and Method Parameters

Sometimes the problem lies not with the chemistry but with the physical setup of the HPLC system or the analytical method parameters.

The "Why": "Dead volume" in the system, such as the space inside tubing and connections, can cause the analyte band to spread out, leading to broader and more tailing peaks.[15] This is especially noticeable for early-eluting peaks.[5]

Corrective Actions:

  • Use tubing with the smallest internal diameter that is practical for your system (e.g., 0.005").[15]

  • Keep the length of tubing between the injector, column, and detector as short as possible.

  • Ensure all fittings are properly made (e.g., ferrules are set correctly) to avoid creating small voids.

The "Why": Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of the analyte as it travels through the column, which often manifests as peak tailing or fronting.[3]

Corrective Actions:

  • Reduce Injection Volume: Try decreasing the volume of the sample you inject.

  • Dilute the Sample: Prepare a more dilute sample and inject the original volume. If peak shape improves, the original sample was likely overloaded.

Diagram: Chemical Causes of Peak Tailing

G cluster_surface Silica Surface (pH > 3) cluster_analyte Mobile Phase surface Silica Particle Si-O⁻ (Ionized Silanol) C18 Chains amino_acid Basic Amino Acid R-NH₃⁺ (Protonated) interaction Strong Secondary Interaction amino_acid:f1->interaction interaction->surface:f1 tailing_peak Result: Tailing Peak interaction->tailing_peak Causes

Caption: Interaction between a basic amino acid and an ionized silanol group.

By methodically working through these troubleshooting steps, from the easily adjustable mobile phase parameters to the more fundamental aspects of column chemistry and system hardware, you can effectively diagnose and resolve issues with peak tailing for basic amino acids, leading to more robust and reliable analytical results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Waters Knowledge Base. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • ResearchGate. (2025, August 5). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
  • uHPLCs Class - YouTube. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?

Sources

Technical Support Center: Scalable Synthesis of Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scalable synthesis of amino acid building blocks. It is designed to help you troubleshoot common issues and answer frequently asked questions that arise during experimental work.

Section 1: Protecting Group Strategies - Troubleshooting and FAQs

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions.[1][2] However, their use can present challenges, especially when scaling up reactions.

FAQ 1: My Fmoc-deprotection seems incomplete, leading to truncated peptide sequences. What's going on and how can I fix it?

Underlying Cause: Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common issue, particularly with sterically hindered amino acids or when peptide aggregation occurs on the solid support.[3][4] The piperidine base may not efficiently access the Fmoc carbamate.

Troubleshooting Guide:

  • Extend Deprotection Time: Increase the piperidine treatment time. A standard protocol might be 2 x 10 minutes, but for difficult sequences, extending this to 2 x 20 minutes can be beneficial.

  • Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 30-40% can enhance deprotection efficiency.[4]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for solvating the growing peptide chain and reducing aggregation, thereby improving piperidine access.[5] Consider using a mixture of DMF and NMP.

  • Microwave Assistance: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate the deprotection step by providing energy to disrupt secondary structures and improve reagent accessibility.[6]

  • Alternative Base: In some cases, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 1-5% in DMF can be a more potent deprotection agent than piperidine.[4] However, be cautious as DBU can also promote side reactions like aspartimide formation.[4]

FAQ 2: I'm observing significant racemization of my amino acid during coupling. What are the primary causes and mitigation strategies?

Underlying Cause: Racemization, or the loss of stereochemical integrity at the α-carbon, can occur during the activation and coupling steps. The formation of an oxazolone intermediate is a common pathway for racemization, particularly with acid chloride activation methods.[7]

Mitigation Strategies:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) when used with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) effectively suppress racemization.[8] Uronium/aminium-based reagents like HATU, HBTU, and HCTU are also excellent choices for minimizing racemization.[9]

  • Avoid Over-activation: Do not pre-activate the amino acid for extended periods before adding it to the resin-bound amine. The longer the activated species exists, the higher the chance of racemization.

  • Base Selection: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using tertiary amines that can act as catalysts for racemization.

  • Protecting Group Considerations: The choice of N-α-protecting group can influence racemization. The benzyloxycarbonyl (Z) group is known for its resistance to racemization during activation.[2]

Section 2: Purification Challenges for Scalable Synthesis

Purification is often a bottleneck in the scalable production of amino acids and peptides.[10] High purity is critical for downstream applications, especially in drug development.

FAQ 3: My hydrophobic peptide is poorly soluble in standard RP-HPLC mobile phases, leading to poor peak shape and low recovery. What can I do?

Underlying Cause: Peptides rich in hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to aggregate and have low solubility in aqueous solvents.[3][6] This makes purification by reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.

Troubleshooting Guide:

  • Solvent Modification:

    • Initial Dissolution: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or NMP before diluting it with the initial mobile phase.[11]

    • "Magic Mixture": A solvent mixture of DCM, DMF, and NMP (1:1:1) has been shown to be effective for solvating difficult sequences.[3]

  • Alternative Chromatography Techniques:

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and can be very effective for purifying peptides, especially if they have a significant number of charged residues.[12][13]

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing smaller impurities.[12]

  • Precipitation and Washing: For very hydrophobic peptides, an alternative to chromatography is to precipitate the crude product in water and then wash it with a non-polar solvent like diethyl ether to remove small molecule impurities.[11]

Data Summary: Common Solvents for Peptide Purification
Solvent SystemApplication Notes
Acetonitrile/Water with 0.1% TFAStandard for RP-HPLC of most peptides.
Isopropanol/Water with 0.1% TFACan improve solubility and peak shape for some hydrophobic peptides.
Formic Acid as a mobile phase additiveCan sometimes improve peak shape and resolution compared to TFA.

Section 3: Stereochemical Control in Asymmetric Synthesis

Controlling stereochemistry is paramount in the synthesis of chiral amino acids, as the biological activity is often dependent on a specific enantiomer.[14][15]

FAQ 4: I'm struggling to achieve high enantioselectivity in my asymmetric Strecker synthesis. What factors should I investigate?

Underlying Cause: The Strecker synthesis involves the reaction of an imine with a cyanide source.[16] Achieving high enantioselectivity in the catalytic asymmetric version depends on the effectiveness of the chiral catalyst in differentiating the two faces of the imine.

Troubleshooting Guide:

  • Catalyst Selection: The choice of a chiral catalyst is critical. Chiral amido-thiourea catalysts have shown promise in promoting highly enantioselective hydrocyanation.[16]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. Screen a range of solvents to find the optimal conditions.

  • Temperature Control: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Sterics: The steric bulk of the substituents on the imine can influence the facial selectivity. Less sterically demanding imines may result in lower enantioselectivities.[16]

Experimental Workflow: Asymmetric Strecker Synthesis

G cluster_prep Imine Formation cluster_reaction Asymmetric Hydrocyanation cluster_hydrolysis Nitrile Hydrolysis Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Condensation Amine Amine Source Amine->Imine Aminonitrile Aminonitrile Imine->Aminonitrile HCN source Chiral Catalyst AminoAcid α-Amino Acid Aminonitrile->AminoAcid Acid/Base Hydrolysis

Caption: General workflow for asymmetric Strecker synthesis.

Section 4: Process Monitoring and Analysis

Robust analytical methods are crucial for monitoring the progress of amino acid synthesis and ensuring the quality of the final product.

FAQ 5: What are the best methods for real-time monitoring of my synthesis reaction and for final product characterization?

Answer: A combination of chromatographic and spectroscopic techniques is generally employed.

Analytical Techniques for Process Monitoring and Characterization:

TechniqueApplicationAdvantagesConsiderations
HPLC Reaction monitoring, purity assessment, and quantification.[17]High resolution and sensitivity, widely applicable.May require derivatization for amino acids lacking a UV chromophore.[18][19]
Mass Spectrometry (MS) Molecular weight confirmation of intermediates and final product.[20]High sensitivity and specificity, provides structural information.Can be coupled with LC (LC-MS) for enhanced separation and identification.[]
NMR Spectroscopy Structural elucidation of novel amino acids.Provides detailed structural information.Lower sensitivity compared to MS.
Amino Acid Analysis (AAA) Determination of amino acid composition.[20]Gold standard for quantitative amino acid composition.[13]Typically involves hydrolysis followed by chromatographic separation.[19]

Derivatization for HPLC Analysis:

Most amino acids lack a strong UV chromophore, making their detection by UV-Vis difficult.[19] Derivatization with a chromophoric or fluorophoric reagent is often necessary.

  • Pre-column Derivatization: The amino acids are derivatized before injection into the HPLC system. Common reagents include o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[18][22]

  • Post-column Derivatization: The amino acids are separated by chromatography first, and then the derivatizing reagent is added to the column effluent before it reaches the detector. Ninhydrin is a classic post-column derivatization reagent.[13][18]

Decision Tree: Choosing an Analytical Method

G start What is the analytical goal? is_reaction_monitoring Reaction Monitoring? start->is_reaction_monitoring hplc_ms HPLC or LC-MS is_reaction_monitoring->hplc_ms Yes is_purity_assessment Purity Assessment? is_reaction_monitoring->is_purity_assessment No hplc HPLC with UV/MS detection is_purity_assessment->hplc Yes is_structure_elucidation Structural Elucidation? is_purity_assessment->is_structure_elucidation No nmr_ms NMR and High-Resolution MS is_structure_elucidation->nmr_ms Yes is_composition_analysis Composition Analysis? is_structure_elucidation->is_composition_analysis No aaa Amino Acid Analysis (AAA) is_composition_analysis->aaa Yes

Caption: Decision tree for selecting an analytical method.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Stereocontrolled Asymmetric Synthesis of α-Hydroxy-β-amino Acids. A Stereodivergent Approach. (1995). Journal of the American Chemical Society. [Link]

  • Amino Acid-Protecting Groups. (2004). SciSpace. [Link]

  • What do you do when your peptide synthesis fails?. (2023). Biotage. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2010). Chemical Reviews. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Protein Amino Acid Analysis Techniques & Applications. Tamilnadu Test House. [Link]

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Side reaction products in the synthesis of 3-amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-5-Phenylpentanoic Acid

Welcome to the technical support center for the synthesis of 3-amino-5-phenylpentanoic acid. This molecule is a valuable building block in pharmaceutical development, notably as a precursor or analogue to GABAergic compounds.[1][2] Its synthesis, while conceptually straightforward, can be accompanied by several side reactions that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these common issues and provide a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My yield is low, and TLC/LC-MS analysis of the crude product shows a significant amount of unreacted ethyl cinnamate. What is the likely cause?

Potential Cause: This issue points to an incomplete or failed Michael addition (conjugate addition) reaction.[3] The nucleophile (e.g., ammonia, nitromethane anion) is not adding efficiently to the β-carbon of the cinnamate ester. This can be due to several factors:

  • Insufficiently Activated Nucleophile: The base used may not be strong enough to deprotonate the pro-nucleophile (like nitromethane) effectively, or the concentration of the active nucleophile (e.g., ammonia) is too low.

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time too short to allow for complete conversion.

  • Steric Hindrance: While less common for simple cinnamates, bulky substituents on either the nucleophile or the ester could slow down the reaction.

Recommended Solutions:

  • Base Selection: If using a pro-nucleophile like nitromethane, ensure the base (e.g., DBU, NaOEt) is strong enough and used in stoichiometric or slightly excess amounts to generate the nucleophilic anion.

  • Temperature and Time: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS every few hours to determine the optimal reaction time.

  • Reagent Concentration: For reactions involving ammonia, ensure an adequate concentration is maintained. For gaseous ammonia, ensure a consistent flow. For solutions like NH4OH, using a sealed vessel (with appropriate pressure relief) can help maintain the concentration, especially at elevated temperatures.

Q2: Mass spectrometry of my product mixture shows a peak with a mass corresponding to a dimer or higher oligomer. How does this form and how can I prevent it?

Potential Cause: Dimerization is a classic side reaction in Michael additions.[4] It occurs when the initial product of the conjugate addition (the enolate intermediate) acts as a nucleophile itself and attacks another molecule of the starting α,β-unsaturated ester (the Michael acceptor).[5] This is particularly problematic when the concentration of the primary nucleophile is low relative to the acceptor.

Recommended Solutions:

  • Control Reagent Stoichiometry: Use a slight excess of the primary nucleophile (e.g., the ammonia source). This ensures that the Michael acceptor is more likely to react with the intended nucleophile rather than the product enolate.

  • Slow Addition: Add the Michael acceptor (e.g., ethyl cinnamate) slowly to a solution containing the nucleophile and base. This strategy, known as "inverse addition," maintains a low concentration of the acceptor, kinetically disfavoring the dimerization side reaction.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the competing dimerization reaction more than the desired primary addition.

Q3: My NMR spectrum has unexpected signals suggestive of a β-lactam. Why is this forming?

Potential Cause: β-Lactam formation is a potential side reaction involving intramolecular cyclization.[7] If the synthesis proceeds through a β-amino ester intermediate, the amino group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the ester to form the thermodynamically stable four-membered lactam ring, displacing the alcohol (e.g., ethanol).[8][9] This is often promoted by heat or the presence of a base.

Recommended Solutions:

  • Protecting Groups: If feasible, use a protecting group on the amine (e.g., Boc, Cbz) immediately after its formation. This prevents the nitrogen from acting as a nucleophile. The protecting group can be removed in a subsequent step.

  • Hydrolysis Conditions: When hydrolyzing the ester to the final carboxylic acid, use conditions that favor saponification over cyclization. Using aqueous base (e.g., NaOH, KOH) at controlled temperatures (room temperature to ~50°C) followed by acidic workup is generally preferred. Avoid prolonged heating under basic or neutral conditions where the free amine and ester coexist.

Q4: The nitrile reduction step is giving me secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?

Potential Cause: During the reduction of a nitrile (a common precursor to the amine), the initially formed imine intermediate can be attacked by the already-formed primary amine product.[10] This leads to the formation of a secondary amine, which can be further reduced. This is a very common issue in catalytic hydrogenation.[11]

Recommended Solutions:

  • Catalyst Choice: For catalytic hydrogenation, Raney Nickel is often used. However, the choice of catalyst and conditions is critical.[12]

  • Addition of Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) can significantly suppress the formation of secondary and tertiary amines. The high concentration of ammonia shifts the equilibrium away from the reaction of the intermediate imine with the product amine.[11]

  • Alternative Reducing Agents: Consider stoichiometric reducing agents known for clean nitrile-to-amine reductions, such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃•THF).[13] While more expensive and requiring more stringent handling, they often provide higher selectivity for the primary amine.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 3-amino-5-phenylpentanoic acid?

There are several established strategies. A very common approach is the conjugate addition of a nitrogen-containing nucleophile to a cinnamic acid derivative.[14] For example, the Michael addition of nitromethane to ethyl cinnamate, followed by reduction of the nitro group (e.g., with H₂/Raney Ni) and hydrolysis of the ester. Another route involves the Hofmann rearrangement of an amide derived from 3-phenylglutaric anhydride.[15]

Q2: How can I effectively purify the final product away from common impurities like phenylacetic acid?

Phenylacetic acid can arise from oxidative cleavage side reactions depending on the synthetic route. Purification can often be achieved by exploiting the difference in pKa values.

  • Selective pH Extraction: Carefully adjusting the pH of an aqueous solution containing the product and impurity can lead to selective protonation/deprotonation, allowing one to be extracted into an organic solvent while the other remains in the aqueous phase.

  • Recrystallization: 3-Amino-5-phenylpentanoic acid is an amino acid and often has distinct solubility properties. Recrystallization from a suitable solvent system (e.g., water/isopropanol, ethanol) can be highly effective for removing less polar or differently structured impurities.

Q3: Can I use a Grignard reagent for the conjugate addition step?

Direct addition of standard Grignard reagents (R-MgBr) to α,β-unsaturated esters typically results in 1,2-addition (attack at the carbonyl carbon) rather than the desired 1,4-conjugate addition.[5] To achieve 1,4-addition with organometallic reagents, an organocuprate (Gilman reagent) is generally required.[16]

Section 3: Diagrams and Workflows

Reaction Mechanism: Desired vs. Side Reaction

The following diagram illustrates the desired Michael Addition pathway versus the competing dimerization side reaction.

G cluster_0 Desired Pathway cluster_1 Dimerization Side Reaction Cinnamate Ethyl Cinnamate (Acceptor) Product_Enolate Product Enolate (Intermediate) Cinnamate->Product_Enolate Attack by Nucleophile Nucleophile Primary Nucleophile (e.g., :CH₂(NO₂))⁻ Nucleophile->Product_Enolate Final_Product Desired Adduct Product_Enolate->Final_Product Protonation Product_Enolate_2 Product Enolate (Acts as Nucleophile) Product_Enolate->Product_Enolate_2 Competes Cinnamate_2 Ethyl Cinnamate (Acceptor) Dimer_Enolate Dimer Enolate (Intermediate) Cinnamate_2->Dimer_Enolate Attack by Product Enolate Product_Enolate_2->Dimer_Enolate Dimer Dimer Byproduct Dimer_Enolate->Dimer Protonation

Caption: Desired Michael addition vs. side reaction.

Troubleshooting Workflow: Low Yield in Nitrile Reduction

This workflow provides a logical sequence of steps to diagnose and solve low yields during the conversion of a nitrile precursor to the target primary amine.

G cluster_decision cluster_solution_sm Cause: Incomplete Reaction cluster_solution_bp Cause: Over-alkylation start Low Yield in Nitrile Reduction Step check_crude Analyze Crude Product (TLC, LC-MS, ¹H NMR) start->check_crude is_starting_material Significant Starting Nitrile Present? check_crude->is_starting_material is_byproducts Secondary/Tertiary Amine Byproducts? is_starting_material->is_byproducts No sol_sm1 Increase H₂ Pressure or Reaction Time is_starting_material->sol_sm1 Yes sol_bp1 Add NH₃ to Reaction Mixture is_byproducts->sol_bp1 Yes other_issue Investigate Workup/ Purification for Product Loss is_byproducts->other_issue No sol_sm2 Check Catalyst Activity (Use fresh catalyst) sol_sm3 Increase Reaction Temperature sol_bp2 Switch to Stoichiometric Reagent (e.g., LiAlH₄) sol_bp3 Lower Reaction Temperature

Caption: Troubleshooting workflow for nitrile reduction.

Section 4: Experimental Protocols

Protocol 4.1: Optimized Catalytic Hydrogenation of a Nitrile Precursor to Minimize Byproduct Formation

This protocol is for the reduction of ethyl 4-nitro-3-phenylbutanoate, a common intermediate.

  • Catalyst Preparation: To a hydrogenation vessel, add Raney Nickel (5-10 wt% relative to the nitrile) as a slurry in ethanol.

  • Reaction Setup: Add the nitrile precursor (1.0 eq) dissolved in a 7N solution of ammonia in methanol (10 mL per gram of nitrile).

  • Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature to 40°C. The presence of ammonia is critical to minimize the formation of secondary amine byproducts.[11]

  • Monitoring: Monitor the reaction by hydrogen uptake and TLC/LC-MS analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino ester, which can be taken to the next step (e.g., hydrolysis).

References

  • ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • Mikolasch, A., et al. (2012). Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics. Biotechnology and Applied Biochemistry, 59(4), 295-306. Available at: [Link]

  • Wikipedia. Nitrile reduction. Available at: [Link]

  • Indian Journal of Chemistry. Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]

  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Chemguide. reduction of nitriles. Available at: [Link]

  • ResearchGate. Fig. 2 Presented method for S-pregabalin synthesis[6]: Reagents and... Available at: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available at: [Link]

  • Thieme. pregabalin. Available at: [Link]

  • ResearchGate. The Mechanisms of Reactions of β-Lactams. Available at: [Link]

  • Google Patents. US8063244B2 - Process for the synthesis of pregabalin.
  • Google Patents. CN104193635A - Synthesis method of pregabalin.
  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Wikipedia. Maleic anhydride. Available at: [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. Available at: [Link]

  • PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams. Available at: [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Wikipedia. Nucleophilic conjugate addition. Available at: [Link]

  • Wikipedia. Penicillin. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity (R)-3-Amino-5-phenylpentanoic Acid Hydrochloride for Pharmaceutical Synthesis and Research. Available at: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. Available at: [Link]

  • Chemistry LibreTexts. 13.5: Conjugate Addition and Elimination. Available at: [Link]

  • BYJU'S. Michael Addition Mechanism. Available at: [Link]

  • University of Calgary. Conjugate Addition and Related Reactions | Chapter 19 - Organic Chemistry (2nd Edition). Available at: [Link]

  • ResearchGate. Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for Deprotection of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing protecting groups from amino acids and peptides. Here, we synthesize fundamental principles with field-proven insights to help you troubleshoot and optimize your deprotection reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of catalytic hydrogenation for amino acid deprotection.

Q1: What is the fundamental mechanism of catalytic hydrogenation for deprotection?

A: Catalytic hydrogenation for deprotection, often termed hydrogenolysis, involves the cleavage of a chemical bond by reaction with molecular hydrogen in the presence of a metal catalyst.[1][2] For amino acid protecting groups like benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) esters or ethers, the mechanism on a palladium (Pd) catalyst surface can be summarized as follows:[1][3]

  • Adsorption: Both the protected amino acid and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved, and hydrogen atoms bind to the palladium surface, forming active palladium hydride species.

  • Bond Cleavage: The target bond (e.g., the benzylic C-O or C-N bond) of the adsorbed substrate is cleaved by these active hydrogen species.

  • Product Formation & Desorption: This cleavage results in the formation of the deprotected amino acid and a byproduct (e.g., toluene from a benzyl group). These products then desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle.[1]

Q2: What are the most common catalysts and hydrogen sources?

A: The choice of catalyst and hydrogen source is critical for a successful deprotection.

ComponentCommon Choices & Key Considerations
Catalyst Palladium on Carbon (Pd/C): The most widely used catalyst, typically at 5% or 10% loading.[1] It offers a good balance of activity and selectivity. The quality and physicochemical properties (particle size, distribution) of commercial Pd/C can vary significantly, impacting reaction efficiency.[4] Palladium Hydroxide on Carbon (Pd(OH)₂/C or Pearlman's Catalyst): Often more effective for stubborn deprotections and less prone to catalyst poisoning.[5] Other Catalysts: Platinum (Pt), Rhodium (Rh), and Raney Nickel (Ra-Ni) are also used, but Pd catalysts are most common for benzyl-type protecting groups.[6][7]
Hydrogen Source Hydrogen Gas (H₂): The most direct hydrogen source, typically used with a balloon for atmospheric pressure reactions or in a pressurized reactor (e.g., Parr shaker) for more challenging substrates.[8][9] This method requires strict safety protocols due to the flammability of hydrogen.[7][8][10] Catalytic Transfer Hydrogenation (CTH): A safer alternative that avoids the direct handling of hydrogen gas.[1][2] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common donors include ammonium formate, formic acid, 1,4-cyclohexadiene, and cyclohexene.[1][2][11][12][13][14]
Q3: Which amino acid protecting groups can be removed by catalytic hydrogenation?

A: This method is highly effective for benzyl-derived protecting groups.

  • N-terminal Protection: Benzyloxycarbonyl (Cbz or Z).[]

  • C-terminal Protection: Benzyl esters (OBn).[]

  • Side-Chain Protection: Benzyl ethers (e.g., on Ser, Thr, Tyr) and some benzyl-based protecting groups on the imidazole ring of Histidine.[11]

It's important to note that groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally stable under these conditions and are removed by acid and base, respectively.[][16]

Q4: How can I monitor the progress of the deprotection reaction?

A: Regular monitoring is crucial to determine the reaction endpoint and avoid over-exposure, which can lead to side reactions.

  • Thin-Layer Chromatography (TLC): A quick and effective method. The deprotected amino acid (product) is typically more polar and will have a lower Retention Factor (Rf) than the protected starting material. Staining with ninhydrin is useful as it develops a colored spot with the newly freed primary amine of the product.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any potential side products.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals from the protecting group, such as the benzyl protons.[17]

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during catalytic hydrogenation for amino acid deprotection.

Scenario 1: Incomplete or Stalled Reaction

This is one of the most frequent issues, where analysis (TLC, LC-MS) shows significant amounts of starting material remaining even after extended reaction times.

Potential Causes & Solutions
  • Catalyst Inactivity or Insufficient Loading:

    • Explanation: The catalyst may be old, of poor quality, or used in insufficient quantity. The efficiency of commercial Pd/C catalysts can vary widely.[4]

    • Solution:

      • Use a fresh, high-quality catalyst.

      • Increase the catalyst loading. For standard reactions, 10-20 mol% of Pd is typical, but for difficult substrates, this may need to be increased significantly (e.g., up to 50 mol% or even 1:1 by weight with the substrate).[1][17]

  • Catalyst Poisoning:

    • Explanation: Certain functional groups or impurities can strongly bind to the catalyst's active sites, rendering it inactive.[18] This is a major issue with sulfur-containing amino acids (Cysteine, Methionine) and can also be problematic with amino acids that can coordinate with the metal, such as Histidine.[2][17] Halides can also act as poisons.

    • Solution:

      • Increase Catalyst Loading: A higher initial catalyst amount can overcome partial poisoning.[17]

      • Add Acid: For substrates like Histidine, adding a mild acid (e.g., acetic acid, HCl) to the solvent can protonate the problematic functional group (like the imidazole ring), preventing it from coordinating with and poisoning the palladium catalyst.[16][17]

      • Use a Poison-Resistant Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C.

      • Purify the Starting Material: Ensure the substrate is free from sulfur or other impurities that could poison the catalyst.

  • Poor Mass Transfer/Mixing:

    • Explanation: This is a three-phase reaction (solid catalyst, liquid solvent/substrate, gas H₂). Inefficient mixing prevents the hydrogen and substrate from reaching the catalyst surface.

    • Solution:

      • Ensure vigorous stirring or shaking.[4]

      • Choose a solvent that fully dissolves the starting material. If solubility is an issue, a solvent mixture may be required.

  • Insufficient Hydrogen Supply:

    • Explanation: The hydrogen source has been depleted. This is common in atmospheric pressure reactions using a hydrogen balloon.

    • Solution:

      • Ensure the system is properly sealed and purged of air.[8]

      • Use a larger balloon or multiple balloons of hydrogen.[8]

      • For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is fresh and added in sufficient molar excess.[1]

      • If the reaction is stubborn, switch to a high-pressure hydrogenation reactor.[4][6]

Troubleshooting Workflow: Incomplete Reaction

G start Incomplete Reaction Observed catalyst Check Catalyst start->catalyst poisoning Suspect Poisoning? start->poisoning mixing Check Reaction Setup start->mixing hydrogen Check Hydrogen Source start->hydrogen sol_catalyst_load Increase Catalyst Loading (e.g., 20-50 mol%) catalyst->sol_catalyst_load Low loading? sol_catalyst_fresh Use Fresh/High-Quality Catalyst catalyst->sol_catalyst_fresh Old/poor quality? sol_acid Add Mild Acid (e.g., AcOH) to Protonate Substrate poisoning->sol_acid Yes (e.g., Histidine) sol_pearlman Switch to Pearlman's Catalyst (Pd(OH)₂/C) poisoning->sol_pearlman Yes (e.g., Sulfur) sol_stirring Increase Stirring/Agitation Rate mixing->sol_stirring Poor agitation? sol_solvent Optimize Solvent for Solubility mixing->sol_solvent Solubility issue? sol_h2_pressure Increase H₂ Pressure (Use Parr Shaker) hydrogen->sol_h2_pressure Using H₂ gas? sol_cth_donor Add More/Fresh Hydrogen Donor (CTH) hydrogen->sol_cth_donor Using CTH?

Caption: Decision tree for troubleshooting incomplete deprotection reactions.

Scenario 2: Undesired Side Reactions Occur

Sometimes the desired product is formed, but significant byproducts are also observed.

Potential Causes & Solutions
  • Reduction of Aromatic Rings:

    • Explanation: Under harsh conditions (high pressure, high temperature, prolonged reaction times, or with highly active catalysts like Rhodium), aromatic rings within the amino acid side chain (e.g., Phe, Tyr, Trp) can be hydrogenated to their saturated cycloalkane counterparts. This has been observed with benzyl protecting groups as well.[5][19]

    • Solution:

      • Milder Conditions: Use atmospheric pressure of H₂ instead of high pressure.

      • Catalyst Choice: Palladium is generally less aggressive towards aromatic rings than Platinum or Rhodium.

      • Catalyst Pre-treatment: A pre-treatment of the Pd/C catalyst can sometimes suppress unwanted hydrogenation of aromatic groups, creating a more selective catalyst for hydrogenolysis.[4][5][20]

      • Selective Poisoning: Intentionally adding a small amount of a catalyst poison, like pyridine, can sometimes increase selectivity by deactivating the most aggressive catalytic sites responsible for ring hydrogenation.[21]

  • Cleavage of Other Sensitive Groups:

    • Explanation: Other functional groups in the molecule might be sensitive to hydrogenolysis. For example, some halogen-containing molecules may undergo dehalogenation with Pd/C.[16]

    • Solution:

      • Careful Catalyst Selection: For dehalogenation-sensitive substrates, using a different catalyst like PdCl₂ might be necessary.[16]

      • Orthogonal Strategy: If a key functional group is not compatible, a different deprotection strategy (e.g., acidolysis for Boc, base for Fmoc) should be considered for that specific protecting group.[]

Experimental Protocols

Protocol 1: Standard Deprotection using Hydrogen Gas

This protocol is suitable for the removal of a Cbz group from a simple amino acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amino acid (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).[1]

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[8][10]

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is fully replaced with hydrogen.[1][8]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A typical reaction may take 2-16 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[7] Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent. Safety Note: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite in air.[7][8] Quench the wet catalyst on the Celite pad with water before disposal.[1][8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[1]

Protocol 2: Deprotection using Catalytic Transfer Hydrogenation (CTH)

This protocol is a safer alternative that avoids flammable hydrogen gas.

  • Reaction Setup: In a round-bottom flask, dissolve the protected amino acid (1.0 mmol) in methanol (10 mL). Add 10% Pd/C (a weight equal to the substrate can be a starting point for difficult reactions).[1]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 molar equivalents) to the suspension.[1] Alternatively, formic acid can be used as both the hydrogen donor and a solvent.[11][12]

  • Reaction: Stir the mixture at room temperature. The reaction is often much faster than with H₂ gas and can be complete in 30 minutes to a few hours.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1. The work-up procedure is identical.

General Catalytic Cycle Workflow

G Catalyst Pd(0) Surface H2_adsorb H₂ Adsorption Catalyst->H2_adsorb H₂ Sub_adsorb R-X Adsorption Catalyst->Sub_adsorb Substrate (R-X) H_active Active H• on Pd H2_adsorb->H_active Dissociation Cleavage Bond Cleavage H_active->Cleavage Sub_adsorb->Cleavage Product_desorb Product Desorption Cleavage->Product_desorb R-H + H-X (Products) Product_desorb->Catalyst Regeneration

Caption: Simplified workflow of the catalytic hydrogenation cycle on a palladium surface.

Safety First: Handling Reagents for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards that must be managed with strict safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8][10] All hydrogenation reactions must be conducted in a certified chemical fume hood, away from ignition sources.[6][9][10] Ensure the system is properly purged with an inert gas (like nitrogen) before introducing hydrogen and before opening the vessel to air after the reaction.[7][10]

  • Pyrophoric Catalysts: Palladium on carbon (Pd/C) is pyrophoric, meaning it can ignite spontaneously upon exposure to air, especially after use when it is dry and saturated with hydrogen.[8][10]

    • Handling: Always handle the catalyst under an inert atmosphere or as a wet slurry.

    • Filtration: Never leave the filtered catalyst to dry in the open. Keep the filter cake wet with solvent or water.[7]

    • Disposal: Quench the used catalyst by suspending it in copious amounts of water immediately after filtration and place it in a dedicated, clearly labeled waste container.[7]

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly maintained and inspected. Never exceed the rated temperature or pressure for the vessel.[6][10] Always perform a leak test with an inert gas like nitrogen before charging with hydrogen.[6]

By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize your catalytic hydrogenation reactions, leading to cleaner products and higher yields in your synthetic endeavors.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Verdex.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (n.d.). BenchChem.
  • Hydrogenation SOP. (n.d.). University of Rochester.
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv.
  • Hydrogenation Reactions. (2012). University of Pittsburgh Safety Manual.
  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. (2001). Indian Journal of Chemistry.
  • Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
  • Technical Support Center: Optimizing Z-D-His-OH Deprotection. (n.d.). BenchChem.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2003). Chemical and Pharmaceutical Bulletin.
  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (1985). Synthesis.
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. (2021). Organic Process Research & Development.
  • Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. (1978). The Journal of Organic Chemistry.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (n.d.). Semantic Scholar.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
  • Novel deprotection method of Fmoc group under neutral hydrogenation conditions. (2009). Amino Acids.
  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (1979). The Journal of Organic Chemistry.
  • Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC.
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv | Cambridge Open Engage.
  • Introduction and removal of alkyl protecting groups of several common amino groups. (n.d.). BOC Sciences.
  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. (n.d.). Pollution → Sustainability Directory.
  • How does a catalytic poison reduce a catalyst's activity?. (2014). Chemistry Stack Exchange.

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Technical Support Center: Reducing Impurities in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving the highest purity in their synthesized amino acids. Impurities can significantly impact experimental outcomes, drug efficacy, and safety profiles, making their identification and removal a critical aspect of chemical synthesis and process development.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common purity challenges.

Section 1: Understanding the Enemy - Common Impurities in Amino Acid Synthesis

Impurities in amino acid products can arise from various sources, including the manufacturing process (synthesis or fermentation), starting materials, or degradation during storage.[3] Effectively troubleshooting requires a foundational understanding of what these impurities are and where they come from.

Impurity CategoryCommon ExamplesTypical Source / Cause
Process-Related Impurities - Diastereomers/Enantiomers: The undesired stereoisomer (e.g., D-amino acid in an L-amino acid product).[4] - Deletion/Insertion Sequences: Incomplete coupling or improper deprotection during solid-phase synthesis.[4][5][6] - Protecting Group Adducts: Remnants of protecting groups (e.g., Boc, Fmoc, Trt) that were not completely removed.[4][7][8] - Pyroglutamate: Cyclization of N-terminal glutamic acid.[3][7]- Suboptimal reaction conditions (temperature, time).[9] - Inefficient coupling or deprotection steps.[4] - Harsh cleavage conditions (e.g., strong acids).[7]
Starting Material Impurities - Related Amino Acids: Structurally similar amino acids (e.g., leucine in an isoleucine prep). - Precursor Molecules: Unreacted starting materials from the synthesis route.[10]- Impure raw materials used in fermentation or chemical synthesis. - Incomplete reaction conversion.
Degradation & External Impurities - Oxidation Products: e.g., Methionine sulfoxide from methionine.[11][12] - Residual Solvents: Organic solvents from reaction or purification steps (e.g., Acetonitrile, Methanol).[13][14] - Catalyst Residues: e.g., Palladium from hydrogenolysis reactions.- Exposure to air, light, or high temperatures during storage or processing.[11] - Inefficient drying or final purification steps.[13][15]

Section 2: Troubleshooting & FAQ

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Q1: My chiral HPLC analysis shows significant enantiomeric impurity (>1%). What are the likely causes and how can I fix this?

A: Poor enantiomeric excess (ee) is a common but critical issue, as the wrong enantiomer can have undesired pharmacological effects.[16] The problem can stem from the synthesis itself or the starting materials.

Common Causes & Solutions:

  • Starting Material Purity: The chiral purity of your starting amino acid derivatives is paramount.[9] Always verify the certificate of analysis for your raw materials. If in doubt, repurify the starting material by recrystallization.[9]

  • Racemization During Synthesis:

    • Activation/Coupling: Over-activation during peptide coupling is a frequent cause of racemization. Reduce the activation time or use a lower temperature. The use of additives like HOBt or Oxyma can suppress this side reaction.

    • Base-Mediated Epimerization: Exposure to strong bases can cause racemization, especially at the α-carbon. If your synthesis involves a strong base, consider using a milder, non-nucleophilic base or reducing the reaction temperature and time.

  • Deprotection: Certain deprotection steps, particularly those involving repeated base treatments (like piperidine for Fmoc removal), can induce epimerization over time. Ensure your deprotection cycles are efficient and not unnecessarily prolonged.

Q2: I see a persistent, unknown peak close to my main product peak in RP-HPLC. How can I identify and remove it?

A: This often points to a closely related impurity, such as a deletion sequence, a protecting group adduct, or a diastereomer.

Troubleshooting Workflow:

  • Characterize the Impurity: The first step is identification. Use LC-MS to determine the mass of the impurity.

    • Mass matches a known side product? If the mass corresponds to your target peptide minus an amino acid (deletion sequence) or with a protecting group fragment still attached, you've identified the source.[4][5]

    • Mass is identical to the target? This strongly suggests a diastereomer (an isomer with a different configuration at one of several chiral centers), which can form via racemization at one amino acid residue during synthesis.[4]

  • Optimize Chromatography: Improving the separation is key.

    • Change the Gradient: Use a shallower gradient around the elution time of your product to increase resolution.

    • Modify the Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent (e.g., trifluoroacetic acid vs. formic acid).

  • Strategic Purification:

    • Preparative HPLC: If chromatographic resolution is achievable, preparative HPLC is the most direct way to remove the impurity.

    • Recrystallization: If the impurity is a diastereomer, it will have different physical properties, including solubility. A carefully designed recrystallization can selectively crystallize the desired product, leaving the more soluble diastereomer in the mother liquor.[17][]

Q3: My final lyophilized product has a strong solvent smell and Karl Fischer analysis shows high residual solvent content. How do I remove it?

A: Residual solvents are a common issue, especially with compounds that form stable solvates.[13] Standard drying in a vacuum oven is often insufficient for solvents trapped within a crystal lattice.[13][19]

Effective Removal Strategies:

  • Solvent Displacement ("Vacuum Hydration"): This is a highly effective technique. Place the bulk substance in a vacuum oven along with an open container of water. Apply a vacuum. The water vapor will gradually displace the trapped organic solvent molecules within the crystal structure.[13][19] Afterward, the water can be removed by standard vacuum drying without the water source.

  • Recrystallization/Precipitation: Dissolve the product in a solvent in which it is highly soluble, and then precipitate it by adding an anti-solvent in which the product is insoluble (and the offending residual solvent is soluble). This process breaks down the original crystal lattice, releasing the trapped solvent.

  • Lyophilization from Water: If your amino acid is water-soluble, dissolving it in water and re-lyophilizing can effectively remove residual organic solvents.

Q4: How do I remove impurities from protecting group cleavage, such as t-butyl cations or benzyl groups?

A: Cleavage reactions, especially with acid (e.g., TFA), generate highly reactive cationic species that can cause side reactions like alkylation of sensitive residues (e.g., Met, Trp, Cys).[7]

Solution: Use of Scavengers

The key is to trap these reactive species before they can damage your product. This is done by including "scavengers" in your cleavage cocktail.

ScavengerTarget Reactive SpeciesTypical Concentration
Triisopropylsilane (TIS) t-butyl cations, trityl cations2.5 - 5% (v/v)
Water t-butyl cations2.5 - 5% (v/v)
1,2-Ethanedithiol (EDT) Benzyl, tosyl groups; reduces Met(O)2.5% (v/v)
Thioanisole Benzyl groups, prevents Met alkylation5% (v/v)

Example Cleavage Cocktail (Reagent K): For peptides containing sensitive residues, a common cocktail is TFA/Water/Thioanisole/Phenol/EDT (e.g., 82.5:5:5:5:2.5). The scavengers work synergistically to capture a wide range of reactive byproducts.[7]

Section 3: Core Methodologies for Purification

Here are detailed protocols for fundamental purification techniques.

Protocol 1: Recrystallization for Purity Enhancement

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities.[17][20]

Principle: The compound is dissolved in a hot solvent where it is highly soluble, and then the solution is cooled slowly. As solubility decreases with temperature, the desired compound crystallizes out in a pure form, while impurities remain in the solution.[17]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the amino acid completely when hot but poorly when cold.[17] Test small amounts in various solvents (e.g., water, ethanol, isopropanol, acetic acid/water mixtures) to find the best candidate.[21]

  • Dissolution: Place the crude amino acid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent to just dissolve the solid completely. Adding too much solvent will reduce the final yield.[17]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[17] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurities.[17]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Ion-Exchange Chromatography (IEC) for Charged Impurities

IEC is highly effective for separating compounds based on their net charge, making it ideal for purifying amino acids from impurities with different isoelectric points (pI).[22][23][24]

Principle: The amino acid solution is passed through a column packed with a charged resin. Depending on the buffer pH and the pI of the amino acid and impurities, some components will bind to the resin while others pass through. The bound components are then selectively eluted by changing the pH or salt concentration of the mobile phase.[25]

Step-by-Step Methodology (Cation-Exchange Example):

  • Resin Selection & Equilibration: Choose a suitable cation-exchange resin (e.g., a strongly acidic resin like Dowex 50).[26] Equilibrate the column with a low pH buffer (e.g., pH 2-3 sodium citrate buffer). At this pH, most amino acids are positively charged.

  • Sample Loading: Dissolve the crude amino acid in the equilibration buffer and load it onto the column. The positively charged amino acids will bind to the negatively charged resin.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound amino acids by applying a gradient of increasing pH or increasing salt concentration (e.g., a sodium chloride gradient).[22][25] Amino acids will elute in order of their increasing affinity for the resin (generally, acidic amino acids elute first, followed by neutral, and then basic).

  • Fraction Collection & Analysis: Collect fractions and analyze them by HPLC or another suitable method to identify the fractions containing the pure product.

  • Desalting: Pool the pure fractions. If a salt gradient was used for elution, the salt must be removed, which can be accomplished by a subsequent reversed-phase chromatography step or dialysis. Using a volatile buffer system like ammonium formate can simplify removal by lyophilization.

Section 4: Visualization of Workflows

Impurity Troubleshooting Decision Tree

This diagram outlines a logical workflow for identifying and addressing an unknown impurity detected during HPLC analysis.

G start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mass_match Mass matches Target Product? lcms->mass_match mass_diff Analyze Mass Difference mass_match->mass_diff No diastereomer Impurity is likely a Diastereomer/Isomer mass_match->diastereomer Yes protecting_group Incomplete Deprotection (e.g., +Boc, +Trt) mass_diff->protecting_group Mass > Target deletion Deletion Sequence (e.g., -Gly, -Ala) mass_diff->deletion Mass < Target oxidation Oxidation (e.g., Met+16) mass_diff->oxidation Mass = Target +16 solve_diastereomer Action: Optimize Chiral HPLC or Purify via Recrystallization diastereomer->solve_diastereomer solve_protect Action: Re-subject to Cleavage Conditions or Optimize Cleavage protecting_group->solve_protect solve_deletion Action: Optimize Coupling Steps in Synthesis; Purify via Prep-HPLC deletion->solve_deletion solve_oxidation Action: Use Antioxidants during Purification/Storage (e.g., DTT) oxidation->solve_oxidation G crude Crude Product Post-Cleavage (Contains scavengers, side-products) precip Precipitation & Wash (e.g., with cold ether) crude->precip dissolve Dissolve in Aqueous Buffer precip->dissolve purification_choice Primary Purification dissolve->purification_choice rphplc Reversed-Phase HPLC purification_choice->rphplc Hydrophobic Impurities iec Ion-Exchange Chromatography purification_choice->iec Charged Impurities recryst Recrystallization purification_choice->recryst Crystalline Solid analysis1 Purity Check (HPLC, MS) rphplc->analysis1 iec->analysis1 recryst->analysis1 pool Pool Pure Fractions analysis1->pool >98% Pure? lyo Lyophilization / Drying pool->lyo final_qc Final QC Analysis (Purity, ee, Residual Solvents) lyo->final_qc final_product High-Purity Final Product final_qc->final_product

Caption: A general workflow for amino acid purification.

References

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. [Link]

  • ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]

  • Kotthaus, A. F., & Altenbach, H. J. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Tamilnadu Test House. (n.d.). Analytical Methods For Amino Acids. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • PubMed. (n.d.). Related impurities in peptide medicines. [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. [Link]

  • PharmTech. (2024). Steps for Managing Solvents in API Manufacturing. [Link]

  • Google Patents. (n.d.). Process for purifying long chain amino acids.
  • Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. [Link]

  • PharmTech. (n.d.). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (2025). Impurity profile of amino acids?. [Link]

  • ResearchGate. (2014). How can I purify amino acid based ionic liquids from their precursors such as amino acids. [Link]

  • ACS Publications. (n.d.). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University. [Link]

  • Google Patents. (n.d.).
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (2025). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]

  • Veeprho. (2024). The Role of Impurity Profiling in Therapeutic Peptides. [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

  • Creation.com. (2024). Enantiomeric amplification of L amino acids: part 3—using chiral impurities. [Link]

  • ACS Publications. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. [Link]

Sources

Technical Support Center: Method Development for Resolving Enantiomers of Phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of phenylpentanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during method development. Phenylpentanoic acid derivatives, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," present unique challenges in chiral separations due to their acidic nature and structural similarities.[1][2][3] This resource provides troubleshooting guidance and frequently asked questions to streamline your method development process.

Troubleshooting Guide: Common Issues in Chiral Resolution

This section addresses specific experimental problems in a question-and-answer format, offering probable causes and actionable solutions.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: My chromatogram shows a single peak or two poorly resolved peaks for my phenylpentanoic acid derivative. What are the likely causes and how can I improve the separation?

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for successful enantioseparation.[4] The interaction between the analyte and the chiral selector on the CSP dictates the separation.

    • Solution: A systematic screening of different CSPs is the most effective approach.[5][6] For phenylpentanoic acid derivatives, consider the following CSPs as a starting point:

      • Polysaccharide-based CSPs (Cellulose and Amylose derivatives): These are versatile and widely used for their broad enantiorecognition capabilities.[4][7][8]

      • Anion-exchange type CSPs: These are specifically designed for acidic compounds and can offer high selectivity.[9] The mechanism relies on the ionic exchange between the anionic analyte and the positively charged chiral selector.[9]

      • Macrocyclic Glycopeptide CSPs: These can be effective, especially when the phenylpentanoic acid derivative has aromatic and hydrophilic groups near the stereocenter.[10]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.

    • Solution:

      • Vary the Organic Modifier: In normal phase, systematically alter the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[5]

      • Introduce Acidic Additives: For acidic compounds like phenylpentanoic acid derivatives, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often crucial.[5][11][12] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and improved resolution.[12]

      • Optimize Additive Concentration: The ratio of acid to base in the mobile phase can be adjusted to fine-tune selectivity and retention, especially in polar ionic mode.

  • Inadequate Temperature Control: Temperature can alter the enantioselectivity of a separation on a CSP.[13]

    • Solution: Systematically evaluate the effect of column temperature. A common starting point is 25°C.[5] Decreasing the temperature often improves resolution, though it may increase analysis time. Conversely, increasing the temperature can sometimes enhance separation.[14]

  • Incorrect Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, optimizing it can improve resolution.

    • Solution: If partial separation is observed, decreasing the flow rate may enhance resolution by allowing more time for interactions with the CSP.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks are asymmetric, showing significant tailing, which affects integration and resolution. What should I do?

Probable Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: The acidic nature of phenylpentanoic acid derivatives can lead to undesirable interactions with the silica support of the CSP, causing peak tailing.

    • Solution:

      • Use of Acidic Additives: As mentioned for improving resolution, adding 0.1% TFA or acetic acid to the mobile phase can significantly improve peak shape for acidic analytes by minimizing these secondary interactions.[5][12]

      • Mobile Phase pH Control (Reversed-Phase): Ensure the mobile phase pH is low enough to keep the carboxylic acid in its protonated form.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample concentration was too high.[5]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Follow the manufacturer's guidelines for column washing. For immobilized CSPs, stronger solvents might be permissible for cleaning.[5] If washing doesn't resolve the issue, the column may need to be replaced.

Issue 3: Irreproducible Retention Times and Resolution

Question: I'm observing significant drift in retention times and inconsistent resolution between injections. What could be the cause?

Probable Causes & Solutions:

  • Column Equilibration: Chiral separations can be very sensitive to the column's equilibration state.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. The required equilibration time can vary depending on the CSP and mobile phase.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily. Keep the mobile phase bottles covered to minimize evaporation.

  • Temperature Fluctuations: Inconsistent ambient or column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Additive Memory Effects: Acidic or basic modifiers can adsorb onto the stationary phase and HPLC system, leading to "memory effects" that can impact subsequent analyses, even after changing the mobile phase.[15]

    • Solution: Thoroughly flush the system and column with an appropriate solvent when changing methods, especially when switching between methods that use different types of additives.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is generally preferred for resolving enantiomers of phenylpentanoic acid derivatives, HPLC or SFC?

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[16]

  • HPLC is a well-established and robust technique, with a wide variety of available chiral stationary phases.[4][17]

  • SFC is often faster than HPLC and is considered a "greener" technique due to its use of supercritical CO2 as the main mobile phase component.[18][19] For some compounds, SFC can provide different or improved selectivity compared to HPLC.[20]

The choice often depends on available instrumentation and the specific properties of the analyte. A screening approach using both techniques can be beneficial.

Q2: Can I use a chiral additive in the mobile phase instead of a chiral stationary phase?

Yes, using a chiral mobile phase additive (CMPA) with a standard achiral column is a valid approach.[21][22] The CMPA forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on an achiral stationary phase.[22][23] However, the use of CSPs is generally more common and often provides better and more predictable results.[24]

Q3: What are the key parameters to include in a system suitability test for a chiral separation method?

For a validated chiral purity assay, the following system suitability parameters are critical:[25]

  • Resolution (Rs): This is the most important parameter. A minimum resolution of 1.5 between the two enantiomer peaks is generally required for baseline separation.[4]

  • Tailing Factor (T): Should typically be ≤ 2.0 for both enantiomer peaks.

  • Relative Standard Deviation (RSD) of Peak Areas and Retention Times: For replicate injections of a standard, the RSD should be within acceptable limits (e.g., ≤ 2.0% for peak areas and ≤ 1.0% for retention times) to demonstrate system precision.[26]

Q4: How do I choose the initial screening conditions for method development?

A good starting point for screening involves selecting 3-5 different CSPs and testing them with a few standard mobile phases.[5]

  • Normal Phase: A common starting mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), often with 0.1% TFA.[5][12]

  • Reversed-Phase: A typical starting mobile phase is a mixture of acetonitrile and water with a buffer or 0.1% acid.[5]

  • Polar Organic Mode: This mode uses polar organic solvents like methanol, often with additives, and can be beneficial for compounds with poor solubility in normal phase solvents.

Q5: What is the impact of the phenylpentanoic acid derivative's pKa on method development?

The pKa of the carboxylic acid group is a critical parameter. For effective separation and good peak shape, it is generally necessary to work with a mobile phase that suppresses the ionization of the acid. In reversed-phase chromatography, this means using a mobile phase with a pH at least 1-2 units below the pKa of the analyte.[5] In normal phase, the addition of a small amount of a strong acid like TFA serves the same purpose.[12]

Experimental Protocols & Data

Protocol: Generic Chiral HPLC Screening for a Phenylpentanoic Acid Derivative
  • Sample Preparation:

    • Prepare a stock solution of the racemic phenylpentanoic acid derivative at 1 mg/mL in methanol or isopropanol.[6]

    • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.[6]

  • Chromatographic Systems:

    • Columns: Select a minimum of three CSPs with different selectivities (e.g., one cellulose-based, one amylose-based, and one anion-exchange CSP).

    • HPLC System: An HPLC system equipped with a UV detector and a column oven.

  • Screening Conditions:

Parameter Normal Phase Condition Reversed-Phase Condition
Mobile Phase A n-Hexane with 0.1% TFAWater with 0.1% Formic Acid
Mobile Phase B Isopropanol with 0.1% TFAAcetonitrile with 0.1% Formic Acid
Gradient Isocratic (e.g., 90:10 A:B)5-95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25°C30°C
Detection UV at a suitable wavelength (e.g., 254 nm)UV at a suitable wavelength (e.g., 254 nm)
Injection Vol. 5 µL5 µL
  • Evaluation:

    • Analyze the chromatograms from each condition for any sign of peak separation (even a shoulder is a positive indication).[5]

    • Select the condition that shows the best initial separation for further optimization.

Table 1: Example of Mobile Phase Optimization Data
Mobile Phase Composition (Hexane:IPA with 0.1% TFA) Retention Factor (k') - Enantiomer 1 Retention Factor (k') - Enantiomer 2 Selectivity (α) Resolution (Rs)
95:58.28.91.091.2
90:104.55.11.131.8
85:152.83.11.111.5
80:201.92.11.101.3

Data is illustrative and will vary depending on the specific analyte and CSP.

Visualizations

Chiral Method Development Workflow

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Analyte ScreenCSPs Screen 3-5 CSPs (Polysaccharide, Anion-Exchange, etc.) Start->ScreenCSPs ScreenMPs Test Multiple Mobile Phase Systems (Normal, Reversed, Polar Organic) ScreenCSPs->ScreenMPs Evaluate Evaluate Initial Results (Look for any separation) ScreenMPs->Evaluate OptimizeMP Optimize Mobile Phase (Modifier %, Additive Type/Conc.) Evaluate->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow FinalMethod Optimized Method (Rs > 1.5, Good Peak Shape) OptimizeFlow->FinalMethod SystemSuitability System Suitability Testing (Resolution, Tailing, Precision) FinalMethod->SystemSuitability Validation Full Method Validation (ICH/USP Guidelines) SystemSuitability->Validation

Caption: A systematic workflow for chiral method development.

Troubleshooting Logic for Poor Resolution

TroubleshootingPoorResolution Problem Problem: Poor Resolution (Rs < 1.5) CheckCSP Is the CSP appropriate for an acidic compound? Problem->CheckCSP CheckMP Is the mobile phase optimized? CheckCSP->CheckMP Yes SolutionCSP Action: Screen different CSPs (e.g., Polysaccharide, Anion-Exchange) CheckCSP->SolutionCSP No CheckTempFlow Are Temperature & Flow Rate optimized? CheckMP->CheckTempFlow Yes SolutionMP Action: - Vary organic modifier % - Add/optimize acidic additive (e.g., 0.1% TFA) CheckMP->SolutionMP No SolutionTempFlow Action: - Decrease temperature in 5°C increments - Decrease flow rate CheckTempFlow->SolutionTempFlow No Success Resolution Achieved CheckTempFlow->Success Yes SolutionCSP->CheckMP SolutionMP->CheckTempFlow SolutionTempFlow->Success

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization.
  • Resolution of enantiomers of ibuprofen by liquid chrom
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chiral Mobile Phase Additives. Alfa Chemistry.
  • 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.com.
  • Enantiomeric separation and enantioselective determination of some representive non-steroidal anti-inflammatory drug enantiomers in fish tissues by using chiral liquid chromatography coupled with tandem mass spectrometry.
  • Trouble with chiral separations.
  • Chiral mobile phase additives in HPLC enantiosepar
  • Enantiomeric resolution of three profen drugs using direct thin-layer chrom
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Removal of (R)-and (S)-profens and enantiomeric fraction (EF) of...
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Supercritical fluid chromatography for the enantiosepar
  • Application Note: HPLC Method for Chiral Separation of 4-Hydroxy-2-phenylbutanoic Acid. Benchchem.
  • Chiral HPLC Method Development. I.B.S. Expertise.
  • Enantioselective Supercritical Fluid Chromatography (SFC) for Chiral Metabolomics. Springer.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies.
  • Developing a chiral separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review.
  • Chiral HPLC separation: str
  • "In Vitro" Differences Among (R) and (S)
  • Stereoselective metabolism of anti-inflammatory 2-arylpropion
  • The effect of temperature in chemical separations: 1) reversed-phase liquid chromatography and 2) molecular-receptor interactions. D-Scholarship@Pitt.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Resolution of enantiomers (video). Khan Academy.
  • Temperature Effect on the Separation Performance of Chromatography.
  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separ

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Technical Support Center: Strategies to Improve Regioselectivity in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced amino acid synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with practical, field-proven insights into overcoming the complex challenges of regioselectivity. This resource moves beyond simple protocols to explain the underlying principles that govern site-selectivity, empowering you to troubleshoot effectively and innovate in your own work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the core strategies used to control reaction sites during the synthesis and modification of amino acids.

Question 1: What are the primary factors that dictate regioselectivity when functionalizing a complex amino acid?

Answer: Regioselectivity in amino acid modification is not governed by a single factor but is rather an outcome of the interplay between several key variables. Understanding these allows for rational control over the reaction. The three primary pillars are:

  • Electronic Effects: The inherent electron density of different positions within the molecule. For example, the ε-amino group of lysine is generally more nucleophilic than the α-amino group due to its higher pKa.[1] Similarly, in aromatic amino acids, certain positions on the ring are more electronically favored for electrophilic or nucleophilic attack.

  • Steric Hindrance: The physical blocking of a reactive site by bulky atomic groups. A catalyst or reagent may preferentially attack a less sterically hindered position, even if it is not the most electronically active. This is a common principle used to differentiate between two similar functional groups.

  • Reaction Conditions: The choice of solvent, temperature, pH, and catalyst can dramatically alter the outcome of a reaction. For instance, acid-controlled conditions can be used to selectively protonate and deactivate a more basic aliphatic amine, allowing a less basic aniline to react selectively.[1] Solvent choice can also influence which regioisomer is favored in certain reactions, such as the Minisci-type additions to quinolines.[2]

Question 2: How do protecting groups serve as the foundational tool for controlling regioselectivity?

Answer: Protecting groups are the cornerstone of regioselective synthesis, acting as temporary masks for reactive functional groups.[3][4] By selectively blocking one site, you force a reaction to occur at another unprotected, reactive site. The key to a successful protecting group strategy is orthogonality . Orthogonal protecting groups can be removed under specific conditions that do not affect other protecting groups in the molecule.[3][5]

For example, in peptide synthesis, the α-amino group is often protected with an Fmoc group (removed by a base like piperidine), while a lysine side-chain amine is protected with a Boc group (removed by acid).[4][6] This allows for sequential, controlled manipulations at different sites without unintended cross-reactivity.[3][7] The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.[4]

Question 3: Beyond protecting groups, what role do catalysts play in directing site-selectivity?

Answer: Catalysis offers a more elegant and atom-economical approach to achieving regioselectivity, often by avoiding multi-step protection/deprotection sequences.[8] Catalysts can achieve this in several ways:

  • Directed C–H Activation: Transition metal catalysts, particularly palladium and rhodium, can be directed by a coordinating functional group within the amino acid to activate a specific C–H bond at a predictable distance and geometry.[9][10][11] This enables functionalization at previously unreactive positions, such as the β- and γ-C(sp³)–H bonds of aliphatic amino acids.[10][12]

  • Shape Selectivity: Zeolites and other solid catalysts with defined pore structures can sterically control which part of a substrate interacts with the active site, leading to high regioselectivity in reactions like the synthesis of β-amino alcohols.[13]

  • Enantioselective Catalysis: Chiral catalysts can not only control stereochemistry but also influence regioselectivity by creating a highly organized transition state that favors reaction at a specific site to produce the desired enantiomer.[8][14]

Question 4: When should I consider using an enzymatic method for achieving regioselectivity?

Answer: Enzymatic methods should be considered when exceptionally high levels of regio-, chemo-, and stereoselectivity are required. Biocatalysts operate under mild, aqueous conditions and can perform transformations that are extremely challenging with traditional chemical methods.[15][16][17]

Key advantages include:

  • Unparalleled Specificity: Enzymes have evolved to recognize specific substrates and catalyze reactions at precise locations. For instance, lyases can catalyze the enantioselective addition of amines to fumarate to yield N-arylated aspartic acids with excellent yield and >99% ee.[15]

  • Mild Reaction Conditions: Biocatalysis avoids harsh reagents and temperatures, preserving sensitive functional groups elsewhere in the molecule.[18]

  • Access to Unnatural Amino Acids: Engineered enzymes and multi-enzyme cascade systems can be used to synthesize a wide variety of D-amino acids and other non-canonical derivatives that are valuable building blocks for pharmaceuticals.[17][19][20]

Consider enzymes when you are working with complex substrates, when chirality is critical, or when developing a "green" and sustainable synthetic process.[21]

Troubleshooting Guides

This section provides practical, Q&A-based solutions to specific issues encountered during amino acid synthesis experiments.

Problem 1: Poor regioselectivity in the C–H functionalization of an aliphatic amino acid, resulting in a mixture of β and γ products.

Question: I am attempting a palladium-catalyzed arylation of a protected valine derivative and obtaining an inseparable mixture of β- and γ-arylated products. How can I improve the selectivity for the γ-position?

Answer: This is a classic challenge in C–H activation where the catalyst struggles to differentiate between sterically and electronically similar C(sp³)–H bonds.[10][12] The key is to enhance the catalyst's preference for the target site.

Causality & Troubleshooting Workflow:

The selectivity is determined by the stability of the cyclometalated intermediate formed during the C–H activation step. A five-membered palladacycle (leading to β-functionalization) and a six-membered palladacycle (leading to γ-functionalization) are often in competition. To favor the γ-product, you must make the six-membered ring transition state more favorable.

Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.

Protocol: Modifying the Directing Group for γ-Selectivity

  • Starting Material: N-Ac-Val-OtBu (or similar protected valine).

  • Deprotection: Remove the Acetyl group using standard procedures (e.g., mild hydrazinolysis).

  • Installation of New DG: Couple the free amine with 8-aminoquinoline or a suitable picolinic acid derivative using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

  • Purification: Purify the new substrate by column chromatography.

  • C–H Activation Reaction: Subject the modified substrate to your original palladium-catalyzed arylation conditions (e.g., Pd(OAc)₂, aryl halide, Ag₂CO₃, in a suitable solvent like DCE).

  • Analysis: Analyze the product mixture by ¹H NMR and LC-MS to determine the new β:γ ratio. The more rigid, bidentate directing group should significantly enhance selectivity for the γ-position.[10]

Problem 2: Lack of selectivity between the α-amino group and the ε-amino group of lysine during an acylation reaction.

Question: I am trying to selectively acylate the ε-amino group of lysine with an activated ester, but I am getting significant acylation at the α-amino group as well, even when using a large excess of the lysine starting material. What is wrong?

Answer: This issue stems from the similar nucleophilicity of the two primary amine groups. While the ε-amino group is slightly more basic, this difference is often insufficient to achieve clean selectivity under standard acylation conditions, especially at neutral or basic pH where both amines are deprotonated and reactive.

Solution: pH-Controlled Selectivity

The principle here is to exploit the difference in pKa values between the two amino groups (α-NH₂ ≈ 9.0, ε-NH₂ ≈ 10.5). By carefully controlling the pH, you can selectively protonate—and thus deactivate—the more basic ε-amino group, leaving the α-amino group as the primary nucleophile, or vice-versa. For selective modification at the lysine side chain, the opposite logic is applied by working at a pH where the α-amino group is protonated.

However, a more robust and common strategy is to use an orthogonal protecting group strategy.[3][7]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in GABAergic Modulation

In the landscape of neuroscience and drug development, the stereochemistry of a molecule is not a trivial detail but a fundamental determinant of its biological activity. This principle is particularly pronounced in the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This guide provides a comparative framework for understanding the potential differential biological activities of the enantiomers of 3-Amino-5-phenylpentanoic acid: the (R)- and (S)-forms.

While direct comparative studies on the biological activity of (R)- and (S)-3-Amino-5-phenylpentanoic acid are not extensively available in public literature, the well-established stereoselectivity of related β-substituted GABA analogues provides a strong rationale for anticipating significant differences in their pharmacological profiles. For instance, the therapeutic effects of baclofen and phenibut are predominantly attributed to their (R)-enantiomers, whereas the anticonvulsant properties of pregabalin reside in its (S)-enantiomer[1]. Such precedents underscore the necessity of evaluating each enantiomer of a novel GABA analogue independently.

This guide will, therefore, focus on the established principles of stereoselectivity at GABA receptors and provide detailed experimental protocols that are essential for elucidating the distinct biological activities of (R)- and (S)-3-Amino-5-phenylpentanoic acid. The target audience of researchers, scientists, and drug development professionals will find this a valuable resource for designing and interpreting studies aimed at characterizing these and similar chiral molecules.

Anticipated Biological Targets: GABA Receptors and Transporters

Based on the structural similarity of 3-Amino-5-phenylpentanoic acid to GABA, the primary biological targets are expected to be components of the GABAergic system. These include:

  • GABAA Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. The binding of agonists to GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. The diverse subunit composition of GABAA receptors (e.g., α, β, γ) creates a variety of receptor subtypes with distinct pharmacological properties, offering opportunities for selective drug targeting[2].

  • GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals through the modulation of calcium and potassium channels.

  • GABA Transporters (GATs): These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of GATs can prolong the inhibitory effect of GABA.

The chirality of a ligand can profoundly influence its affinity and efficacy at these different targets. For example, studies on homo-β-proline, a cyclic GABA analogue, have shown that the (R)-enantiomer is more potent at GABAA receptors, while the (S)-enantiomer's activity is exclusive to GABAB receptors[3]. This highlights the potential for enantiomers of 3-Amino-5-phenylpentanoic acid to exhibit not only different potencies but also distinct receptor subtype selectivities.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the biological activities of (R)- and (S)-3-Amino-5-phenylpentanoic acid, experimental data should be organized in a structured format. The following tables provide a template for presenting key quantitative data obtained from the experimental protocols described in the subsequent section.

Table 1: Comparative Binding Affinities at GABAA Receptor Subtypes

CompoundReceptor SubtypeKi (nM)IC50 (nM)
(R)-3-Amino-5-phenylpentanoic acidα1β2γ2
α2β2γ2
α3β2γ2
α5β2γ2
(S)-3-Amino-5-phenylpentanoic acidα1β2γ2
α2β2γ2
α3β2γ2
α5β2γ2
Reference Compound (e.g., GABA)α1β2γ2

Table 2: Comparative Functional Activity at GABAA Receptors (Electrophysiology)

CompoundReceptor SubtypeEC50 (µM) (Agonist activity)% Max Response vs GABAIC50 (µM) (Antagonist/Modulator activity)
(R)-3-Amino-5-phenylpentanoic acidα1β2γ2
α2β2γ2
(S)-3-Amino-5-phenylpentanoic acidα1β2γ2
α2β2γ2
Reference Compound (e.g., Diazepam)α1β2γ2

Table 3: Comparative Activity at GABAB Receptors

CompoundAssay TypeIC50 / EC50 (µM)
(R)-3-Amino-5-phenylpentanoic acid[3H]-GABA Binding
GTPγS Binding
(S)-3-Amino-5-phenylpentanoic acid[3H]-GABA Binding
GTPγS Binding
Reference Compound (e.g., Baclofen)[3H]-GABA Binding

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to determine and compare the biological activities of (R)- and (S)-3-Amino-5-phenylpentanoic acid.

Protocol 1: Competitive Radioligand Binding Assay for GABAA Receptors

This protocol determines the binding affinity of the test compounds for specific GABAA receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis culture Culture HEK293 cells expressing specific GABA-A receptor subtypes harvest Harvest cells and prepare membrane fractions culture->harvest quantify Quantify protein concentration (e.g., BCA assay) harvest->quantify incubate Incubate membranes with radioligand (e.g., [3H]muscimol) and varying concentrations of test compound quantify->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using liquid scintillation counting separate->count plot Plot % inhibition vs. log[concentration] count->plot calculate Calculate IC50 and Ki values using non-linear regression plot->calculate

Caption: Workflow for GABAA Receptor Competitive Binding Assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired GABAA receptor subunit combination (e.g., α1β2γ2).

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend.

    • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes to a final protein concentration of 50-100 µg per well.

    • Add a fixed concentration of a suitable radioligand, such as [3H]muscimol for the GABA binding site.

    • Add a range of concentrations of the test compounds ((R)- and (S)-3-Amino-5-phenylpentanoic acid) or a reference compound.

    • For determining non-specific binding, include wells with a high concentration of a non-labeled competing ligand (e.g., 1 mM GABA).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This protocol assesses the functional activity of the test compounds as agonists, antagonists, or allosteric modulators at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.

Workflow Diagram:

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis harvest Harvest and defolliculate Xenopus laevis oocytes inject Inject oocytes with cRNA for specific GABA-A receptor subunits harvest->inject incubate Incubate oocytes for 2-5 days to allow receptor expression inject->incubate clamp Place oocyte in recording chamber and impale with two electrodes (voltage and current) incubate->clamp perfuse Perfuse with control buffer and then with buffer containing GABA and/or test compounds clamp->perfuse record Record GABA-evoked currents using a two-electrode voltage clamp amplifier perfuse->record measure Measure peak current amplitudes record->measure plot Plot dose-response curves measure->plot calculate Calculate EC50, IC50, and potentiation values plot->calculate

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., human α1, β2, and γ2).

    • Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 18°C for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV using a two-electrode voltage clamp amplifier.

  • Compound Application and Data Acquisition:

    • To assess agonist activity, apply increasing concentrations of the test compounds to the oocyte and record the evoked currents.

    • To assess antagonist activity, co-apply a fixed concentration of GABA with increasing concentrations of the test compounds and measure the inhibition of the GABA-evoked current.

    • To assess positive allosteric modulator activity, co-apply a low, sub-maximal concentration of GABA (e.g., EC10) with increasing concentrations of the test compounds and measure the potentiation of the GABA-evoked current.

    • Ensure complete washout of the compounds between applications.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents for each compound concentration.

    • For agonist and antagonist/modulator activity, normalize the responses to the maximal GABA response.

    • Plot the normalized current response against the logarithm of the compound concentration to generate dose-response curves.

    • Fit the data to a sigmoidal function to determine the EC50 (for agonists) or IC50 (for antagonists) values.

    • For positive allosteric modulators, quantify the degree of potentiation at each concentration.

Conclusion and Future Directions

The principles of stereoisomerism are fundamental to the pharmacology of GABAergic ligands. While direct comparative data for (R)- and (S)-3-Amino-5-phenylpentanoic acid is currently lacking in the scientific literature, the established precedents with structurally related compounds strongly suggest that these enantiomers will exhibit distinct biological activities. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate these differences.

Future research should focus on conducting the described binding and functional assays to generate the much-needed quantitative data for a direct comparison of these enantiomers. Such studies will be instrumental in determining their potential as selective pharmacological tools or as leads for the development of novel therapeutics for neurological and psychiatric disorders. The elucidation of their stereospecific interactions with GABA receptors will not only advance our understanding of GABAergic modulation but also pave the way for more targeted and effective drug design.

References

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. 2022;27(12):3797. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. 2021;19:304. [Link]

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry. 1990;33(2):633-641. [Link]

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A Comparative Guide to GABA Analogues: Profiling (R)-3-Amino-5-phenylpentanoic acid hydrochloride Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of (R)-3-Amino-5-phenylpentanoic acid hydrochloride and other key gamma-aminobutyric acid (GABA) analogues. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but a foundational understanding of the experimental rationale and mechanistic subtleties that underpin the pharmacological profiles of these compounds.

Introduction to GABA and its Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2][3] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, making GABA receptors and their associated pathways significant targets for therapeutic intervention. GABA analogues are a class of drugs structurally related to GABA, designed to modulate GABAergic activity.[1][2][4] However, their mechanisms of action are diverse and often extend beyond direct interaction with GABA receptors.[1][2]

This compound: A Structural Perspective

This compound is a chiral amino acid derivative. While it is utilized as a versatile building block in pharmaceutical synthesis, particularly for compounds targeting neurological disorders, its specific pharmacological profile is not well-characterized in publicly available literature. Its chemical structure, featuring a phenyl ring on the pentanoic acid backbone, bears a notable resemblance to other known GABA analogues like Phenibut (β-phenyl-GABA) and Baclofen (a para-chloro-phenyl derivative of GABA). This structural similarity provides a logical starting point for hypothesizing its potential mechanism of action, suggesting possible interaction with GABA-B receptors or the α2δ subunit of voltage-gated calcium channels.

Comparative Analysis of Key GABA Analogues

To provide a framework for understanding the potential activity of this compound, we will compare it with four well-established GABA analogues: Baclofen, Phenibut, Gabapentin, and Pregabalin.

Mechanism of Action

The therapeutic effects of these analogues are mediated through distinct molecular targets:

  • Baclofen : Acts as a selective agonist at GABA-B receptors.[5] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and modulation of K+ and Ca2+ channels, resulting in a decrease in neuronal excitability.[5][6]

  • Phenibut : Exhibits a dual mechanism of action. It is a GABA-B receptor agonist, with the (R)-enantiomer being more active.[7] Additionally, it binds to the α2δ subunit of voltage-gated calcium channels, a mechanism it shares with Gabapentin and Pregabalin.[8]

  • Gabapentin and Pregabalin : Despite being structural analogues of GABA, they do not act on GABA receptors.[9] Their primary mechanism involves binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[10][11][12][13][14][15] This interaction is thought to reduce the release of excitatory neurotransmitters.[16]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of these GABA analogues for their respective targets. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundTargetBinding Affinity (Ki/IC50)
Baclofen GABA-B Receptor~0.015 µM (IC50)
(R)-Phenibut GABA-B Receptor~6 µM (Ki)
α2δ Subunit23 µM (Ki)
(S)-Phenibut α2δ Subunit39 µM (Ki)
Gabapentin α2δ-1 Subunit27.0 nM (IC50), 59 nM (Kd)[9][13][17]
Pregabalin α2δ-1 Subunit19 nM (Ki)

Note: Binding affinities can vary depending on the experimental conditions and tissue/cell type used.

Signaling Pathways

The signaling cascades initiated by the interaction of these analogues with their targets are critical to their overall pharmacological effect.

GABA-B Receptor Signaling

Activation of GABA-B receptors by agonists like Baclofen and Phenibut triggers a G-protein-mediated signaling cascade that leads to neuronal inhibition.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Ligand Baclofen / (R)-Phenibut Ligand->GABAB_R activates ATP ATP ATP->AC

Caption: GABA-B Receptor Signaling Pathway.

α2δ Subunit Modulation

Gabapentin, Pregabalin, and Phenibut bind to the α2δ subunit of voltage-gated calcium channels, leading to a reduction in neurotransmitter release.

a2d_Modulation cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Ca2+ Channel (VGCC) Vesicle Synaptic Vesicle (contains neurotransmitters) VGCC->Vesicle triggers fusion a2d α2δ Subunit a2d->VGCC modulates Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release Ligand Gabapentin / Pregabalin / Phenibut Ligand->a2d binds to Ca_ion Ca2+ Ca_ion->VGCC influx

Caption: α2δ Subunit Modulation of Neurotransmitter Release.

Experimental Protocols

The following are representative protocols for assays used to characterize GABA analogues.

Radioligand Binding Assay for GABA-B Receptors

This protocol is designed to determine the binding affinity of a test compound for the GABA-B receptor.

Materials:

  • Rat brain membranes (cerebellum)

  • -Baclofen (radioligand)

  • Unlabeled (-)-Baclofen (for non-specific binding)

  • Test compound (this compound or other analogues)

  • Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebellum in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of -Baclofen (final concentration ~1-5 nM)

    • 50 µL of test compound at various concentrations or buffer (for total binding) or excess unlabeled (-)-Baclofen (for non-specific binding).

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand Binding Assay for the α2δ Subunit

This protocol is used to assess the binding affinity of a compound to the α2δ subunit of voltage-gated calcium channels.

Materials:

  • Porcine or rat brain membranes

  • [3H]Gabapentin or [3H]Pregabalin (radioligand)

  • Unlabeled Gabapentin or Pregabalin (for non-specific binding)

  • Test compound

  • Binding buffer (e.g., 10 mM HEPES, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare brain membranes as described in the GABA-B binding assay protocol.

  • Assay Setup: In a 96-well plate, combine:

    • Buffer

    • [3H]Gabapentin or [3H]Pregabalin (final concentration ~5-10 nM)

    • Test compound at various concentrations or buffer or excess unlabeled ligand.

    • Membrane preparation.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Filtration and Quantification: Follow steps 4 and 5 from the GABA-B binding assay protocol.

  • Data Analysis: Calculate IC50 and Ki values as described previously.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of GABA analogues on ion channel currents in live neurons, providing functional data.

Materials:

  • Cultured neurons (e.g., cortical or hippocampal neurons)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipettes

  • External solution (Artificial Cerebrospinal Fluid - ACSF)

  • Internal solution (pipette solution)

  • Test compound

Procedure:

  • Pipette Preparation: Pull a glass capillary to create a micropipette with a tip resistance of 3-5 MΩ. Fill the pipette with the internal solution.

  • Cell Patching: Under the microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.

  • Recording: Clamp the cell at a specific holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the external solution containing the test compound over the cell.

  • Data Acquisition: Record changes in membrane current in response to the compound application. For GABA-B agonists, a slow outward current (due to K+ channel activation) is expected. For α2δ ligands, the effect on synaptic currents can be measured.

  • Data Analysis: Analyze the amplitude, kinetics, and dose-response relationship of the recorded currents.

Conclusion

While this compound remains a compound of interest primarily from a synthetic and structural standpoint, its resemblance to pharmacologically active GABA analogues, particularly Phenibut and Baclofen, suggests a promising avenue for future investigation. Based on its structure, it is plausible that it may exhibit activity at either the GABA-B receptor, the α2δ subunit of voltage-gated calcium channels, or both. The experimental protocols detailed in this guide provide a robust framework for elucidating the pharmacological profile of this and other novel GABA analogues. Further research, employing these and other advanced techniques, is necessary to fully characterize its mechanism of action and therapeutic potential.

References

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Introduction: The Strategic Importance of Protecting Groups for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Protecting Groups for 3-amino-5-phenylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals

3-amino-5-phenylpentanoic acid is a valuable β-amino acid derivative that serves as a key structural motif in the development of various pharmaceutical agents, including analogs of the neurotransmitter GABA.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, presents a classic synthetic challenge. To achieve regioselective transformations and prevent undesirable side reactions such as self-polymerization, a robust protecting group strategy is not merely a procedural step but a cornerstone of the entire synthetic design.[3][4][5]

This guide provides a comparative analysis of common protecting groups for the amino and carboxyl functionalities of 3-amino-5-phenylpentanoic acid. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to empower you to select the optimal strategy for your specific synthetic goals. We will delve into the principles of stability, selective cleavage, and orthogonality, supported by experimental protocols and comparative data.[6][7]

Part 1: Protection of the 3-Amino Group

The primary amino group is a potent nucleophile, necessitating protection early in most synthetic routes. The choice between the two most common protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), hinges on the desired deprotection method and compatibility with other functional groups.

A. The Boc Group: The Modern Standard for Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern non-peptide organic synthesis.[8][9] Its popularity stems from its exceptional stability in a wide range of conditions, including basic hydrolysis, catalytic reduction, and exposure to many nucleophiles, coupled with its clean and straightforward removal under mild acidic conditions.[10] The commercial availability of N-Boc-3-amino-5-phenylpentanoic acid underscores its reliability and widespread adoption for this specific building block.[2][11][12]

The protection reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, and a basic workup or the presence of a mild base yields the stable carbamate.[8]

Boc_Protection cluster_reactants Reactants cluster_products Products Amine R-NH₂ Reaction + Amine->Reaction Base (e.g., TEA, NaOH) BocAnhydride Boc₂O BocAnhydride->Reaction ProtectedAmine R-NH-Boc Byproducts CO₂ + tBuOH Reaction->ProtectedAmine Reaction->Byproducts

Caption: Workflow for Boc protection of a primary amine.

  • Dissolution: Dissolve 3-amino-5-phenylpentanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.[13]

  • Base Addition: Add sodium hydroxide (NaOH) (2.0 eq) to the solution and stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in dioxane.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.[13]

The Boc group is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which typically forms isobutene and CO₂.[8]

Boc_Deprotection ProtectedAmine R-NH-Boc Reaction + ProtectedAmine->Reaction Acid TFA or HCl Acid->Reaction Solvent (DCM, Dioxane) DeprotectedAmine R-NH₃⁺X⁻ Reaction->DeprotectedAmine Byproducts CO₂ + Isobutene Reaction->Byproducts

Caption: Workflow for the acidic deprotection of an N-Boc group.

  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.[15]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (20-50% v/v) or a 4 M solution of HCl in dioxane.[13][15] Caution: The reaction evolves gas (CO₂, isobutene); ensure adequate ventilation.[8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[15]

  • Isolation: Concentrate the reaction mixture under reduced pressure. If the product is a salt, it may precipitate and can be collected by filtration and washing with a non-polar solvent like diethyl ether.[15]

B. The Cbz Group: The Classic Choice for Hydrogenolysis-Based Deprotection

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group was the first "modern" protecting group and revolutionized peptide synthesis.[5] Its key advantage is its stability to both acidic and basic conditions, while being selectively cleaved by catalytic hydrogenolysis.[][17] This provides an orthogonal deprotection pathway relative to acid-labile groups like Boc and tert-butyl esters.

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq) with cooling in an ice bath.[5]

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The pH should be maintained between 8 and 10 to prevent Cbz-Cl decomposition and minimize racemization.[5][18]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: Follow the acidification and extraction procedure outlined for N-Boc protection to isolate the N-Cbz protected product.[5]

The Cbz group is cleaved by hydrogen gas in the presence of a palladium catalyst (Pd/C). The reaction is clean, yielding the free amine, toluene, and CO₂.

Cbz_Deprotection ProtectedAmine R-NH-Cbz Reaction + ProtectedAmine->Reaction Reagents H₂ (g) + Pd/C Reagents->Reaction Solvent (MeOH, EtOH) DeprotectedAmine R-NH₂ Reaction->DeprotectedAmine Byproducts Toluene + CO₂ Reaction->Byproducts

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask equipped for hydrogenation.[5]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon) with vigorous stirring at room temperature.[19]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.[19]

Comparative Summary: Amino Group Protection
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[8]Benzyl chloroformate (Cbz-Cl)[5]
Protection Conditions Mildly basic (e.g., NaOH, TEA) in aq. dioxane or DCM[13][20]Basic (pH 8-10) in aq. solution[18]
Stability Stable to base, hydrogenolysis, nucleophiles[9]Stable to acid, base[5]
Deprotection Method Strong acid (TFA, HCl)[8][9]Catalytic Hydrogenolysis (H₂, Pd/C)[5][21]
Key Advantage Very common, mild acid removal, stable to H₂Orthogonal to acid-labile groups, stable to acid/base
Potential Limitation Not orthogonal with other acid-labile groups (e.g., tBu esters)Not suitable for molecules with other reducible groups (alkenes, alkynes, some sulfur compounds)

Part 2: Protection of the Carboxylic Acid Group

Protecting the carboxylic acid as an ester prevents it from acting as an acid and masks the carbonyl from nucleophilic attack.[22] The choice of ester is critical for compatibility with the chosen amino-protecting group.

A. The Benzyl (Bn) Ester: The Orthogonal Partner to Boc

The benzyl ester is an ideal choice for protecting the carboxylic acid when the amine is protected with a Boc group.[14] Its primary advantage is its stability to the acidic conditions required for Boc removal. The benzyl ester is cleaved under the same hydrogenolysis conditions as the Cbz group, providing a truly orthogonal protection scheme.[21][23]

  • Setup: Suspend the N-Boc-3-amino-5-phenylpentanoic acid (1.0 eq) in a mixture of benzyl alcohol (as solvent and reagent) and a non-polar solvent like toluene to aid in water removal.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH).[21]

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

B. The tert-Butyl (tBu) Ester: For Simultaneous Deprotection

A tert-butyl ester is useful when a global deprotection of both the amino and carboxyl groups is desired in a single step.[22] It is cleaved under the same strong acidic conditions (e.g., TFA) as the Boc group.[23][24] This strategy is efficient but lacks the flexibility of an orthogonal approach.

Comparative Summary: Carboxyl Group Protection
FeatureBenzyl (Bn) Ester tert-Butyl (tBu) Ester
Protection Conditions Acid-catalyzed esterification with benzyl alcohol[21]Acid-catalyzed reaction with isobutylene or transesterification[24]
Stability Stable to acid, baseStable to base, hydrogenolysis
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C)[23]Strong acid (TFA, HCl)[23]
Orthogonality to N-Boc Yes. Stable to TFA/HCl used for Boc removal.[14]No. Cleaved simultaneously with the Boc group.
Orthogonality to N-Cbz No. Cleaved simultaneously with the Cbz group.Yes. Stable to hydrogenolysis used for Cbz removal.

Part 3: Strategic Implementation: The Power of Orthogonality

The optimal protecting group strategy is dictated by the planned synthetic route. For multi-step syntheses requiring selective modification at either the N-terminus or C-terminus, an orthogonal approach is essential. The combination of an N-Boc group and a C-terminal Benzyl ester provides maximum synthetic flexibility.

Orthogonal_Strategy Orthogonal Boc/Bn Strategy cluster_protection Protection Steps cluster_deprotection Selective Deprotection Pathways Start NH₂ R COOH Protected NH-Boc R' COO-Bn Start->Protected 2 Steps: 1. Boc₂O 2. BnOH, H⁺ Amine_Free NH₃⁺X⁻ R' COO-Bn Protected->Amine_Free TFA / DCM (Bn ester stable) Acid_Free NH-Boc R' COOH Protected->Acid_Free H₂ / Pd/C (Boc group stable)

Caption: Orthogonal strategy allowing selective deprotection of either the N- or C-terminus.

This strategy allows a researcher to:

  • Selectively deprotect the amine using acid to perform a coupling reaction at the N-terminus, while the benzyl-protected carboxyl group remains inert.

  • Selectively deprotect the carboxylic acid via hydrogenolysis to perform a coupling reaction at the C-terminus, while the Boc-protected amine remains intact.

Conclusion

For the synthesis and modification of 3-amino-5-phenylpentanoic acid, the choice of protecting groups is a critical decision that dictates the efficiency and flexibility of the entire synthetic route.

  • For Maximum Flexibility: The combination of N-Boc for the amine and a Benzyl ester for the carboxylic acid is the superior strategy. This orthogonal pairing allows for the selective deprotection and subsequent reaction at either end of the molecule, which is invaluable for complex, multi-step syntheses.

  • For Global Deprotection: If the synthetic goal involves a final, single-step deprotection of both functionalities, the combination of N-Boc and a tert-Butyl ester is an efficient choice, as both are cleaved simultaneously under strong acidic conditions.

By understanding the causality behind these choices—the stability, reactivity, and orthogonality of each protecting group—researchers can design more robust, efficient, and successful synthetic pathways for developing novel therapeutics based on the 3-amino-5-phenylpentanoic acid scaffold.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the stereochemistry of molecules is of paramount importance. For chiral amino acids, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is not merely a matter of analytical precision but a critical component of ensuring drug safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques for chiral amino acid analysis—High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC)—and outlines a robust framework for their cross-validation.

The Imperative of Cross-Validation

Method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), establishes that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5][6][7][8][9][10] Cross-validation takes this a step further by demonstrating the consistency and reliability of results between two or more distinct analytical methods.[11][12] This is particularly crucial when a method is transferred between laboratories, or when a new, more efficient method is intended to replace an existing one.[11][13] For chiral amino acids, where subtle variations in enantiomeric excess can have significant biological consequences, cross-validation provides an essential layer of confidence in the analytical data.

Core Analytical Techniques for Chiral Amino Acid Separation

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment.[14] This is typically achieved through the use of a chiral selector, which interacts diastereomerically with the enantiomers, leading to their separation. The primary analytical techniques for chiral amino acid analysis each employ this principle in a unique manner.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for chiral separations, offering a variety of approaches to achieve enantiomeric resolution.[14][15]

  • Direct Chiral HPLC: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP).[14][16][17][18] The chiral selector is immobilized on the solid support of the column, and separation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[14][18] Common CSPs for amino acid analysis include macrocyclic glycopeptides (e.g., teicoplanin, vancomycin), crown ethers, and polysaccharide-based phases.[7][19] The "three-point interaction model" is a widely accepted mechanism for chiral recognition on a CSP, where one enantiomer forms a more stable complex with the selector than the other.[18]

  • Indirect Chiral HPLC: This method involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[7][15][17] These diastereomers can then be separated on a conventional achiral HPLC column.[7][15] This approach can be advantageous for enhancing detection sensitivity, especially when using a fluorescent CDA.[7]

  • Chiral Mobile Phase Additives (CMPA): In this less common technique, a chiral selector is added to the mobile phase, and an achiral column is used.[17] The diastereomeric complexes are formed in the mobile phase, leading to different retention times.[17]

Capillary Electrophoresis (CE)

CE has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency and low sample and reagent consumption.[1][6][20][21][22] In chiral CE, a chiral selector is typically added to the background electrolyte (BGE).[22] The separation is based on the differential migration of the diastereomeric complexes formed between the amino acid enantiomers and the chiral selector in an electric field.[22] Cyclodextrins are the most widely used chiral selectors in CE due to their excellent chiral recognition abilities.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is a valuable technique for the analysis and purification of chiral compounds.[20] Similar to HPLC, SFC typically employs chiral stationary phases for enantiomeric separation. The use of supercritical CO2 offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, which can lead to faster separations and reduced solvent consumption.[20]

Performance Comparison of Analytical Methods

The choice of an analytical method for chiral amino acid analysis depends on a variety of factors, including the specific amino acids of interest, the required sensitivity, and the sample matrix. The following table provides a comparative overview of the typical performance characteristics of HPLC, CE, and SFC for chiral amino acid analysis.

Performance Parameter High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE) Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.[14][16][17][18]Differential migration of charged species in an electric field within a capillary, with a chiral selector in the background electrolyte.[22]Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.
Resolution (Rs) Generally good to excellent, with Rs values > 1.5 achievable for many amino acid pairs.[16][21]High efficiency can lead to excellent resolution, with Rs values often exceeding those of HPLC.Comparable enantiomeric resolutions to HPLC, often with faster analysis times.
Linearity (R²) Typically ≥0.99.[4][16][21]Typically >0.99.Typically ≥0.99.
Accuracy (% Recovery) Generally within 85-115%.[4][21]Generally within acceptable ranges as per ICH guidelines.Generally within acceptable ranges as per ICH guidelines.
Precision (%RSD) Intra-day and inter-day precision typically <5%.[4][16]High reproducibility with RSDs often below 5%.Good precision, comparable to HPLC.
Limit of Detection (LOD) Dependent on the detector and derivatization; can range from pmol to nmol levels.[4][10][17]Highly sensitive, especially with laser-induced fluorescence (LIF) detection, with LODs in the nM range.[5]Good sensitivity, often enhanced by the use of mass spectrometry detection.
Analysis Time Typically 5-30 minutes.Often faster than HPLC, with separation times of a few minutes.Generally faster than HPLC, with separations often achieved in under 10 minutes.
Solvent Consumption Moderate to high.Very low.[6]Significantly lower than HPLC due to the use of CO2.[20]
Advantages Robust, versatile, wide range of available chiral stationary phases.[7][16]High separation efficiency, low sample and reagent consumption, suitable for polar compounds.[1][6]Fast separations, reduced organic solvent usage, complementary selectivity to HPLC.[20]
Disadvantages Higher solvent consumption and cost compared to CE and SFC.Sensitivity with UV detection can be lower than HPLC, potential for capillary fouling.Requires specialized high-pressure equipment.

Experimental Protocols

Method Validation Workflow

A robust analytical method validation is a prerequisite for any cross-validation study. The following workflow, based on ICH guidelines, outlines the key steps for validating a chiral amino acid analysis method.

Method Validation Workflow for Chiral Amino Acid Analysis cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Proto Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Cross-Validation Workflow: HPLC vs. CE cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation & Documentation Proto Define Cross-Validation Protocol & Acceptance Criteria Samples Prepare Homogeneous Samples (Multiple Concentrations) Proto->Samples HPLC Analyze Samples by Validated HPLC Method Samples->HPLC CE Analyze Samples by Validated CE Method Samples->CE Compare Statistically Compare Results (e.g., t-test, F-test) HPLC->Compare CE->Compare Report Generate Cross-Validation Report Compare->Report

Caption: A streamlined workflow for the cross-validation of HPLC and CE methods for chiral amino acid analysis.

Causality Behind Experimental Choices in Cross-Validation

  • Choice of Orthogonal Methods: Cross-validating between methods with different separation principles (e.g., chromatography vs. electrophoresis) provides a more rigorous assessment of the method's performance. Any matrix effects or interferences are less likely to affect both methods in the same way.

  • Use of Multiple Concentrations: Analyzing samples at different concentrations ensures that the agreement between the methods is consistent across the entire analytical range.

  • Statistical Evaluation: The use of statistical tests provides an objective measure of the equivalence of the two methods, removing subjective interpretation of the data.

Conclusion

The cross-validation of analytical methods for chiral amino acids is a critical exercise in ensuring the reliability and consistency of data in pharmaceutical development and research. HPLC, CE, and SFC each offer unique advantages for chiral separations, and the choice of method will depend on the specific analytical requirements. By following a systematic and scientifically sound approach to cross-validation, researchers and drug development professionals can have a high degree of confidence in the accuracy and integrity of their enantiomeric purity data, ultimately contributing to the development of safer and more effective medicines.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Spectroscopy Online. [Link]

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  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024-09-19). Selvita. [Link]

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A Comparative Structural and Functional Analysis: (R)-3-Amino-5-phenylpentanoic acid versus Statine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

In the field of peptidomimetics and inhibitor design, the structural nuances of amino acid analogs are paramount to their biological activity.[1][2][3] This guide provides a detailed structural comparison between two important γ-amino acids: (R)-3-Amino-5-phenylpentanoic acid and statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). Both molecules serve as crucial building blocks in the synthesis of protease inhibitors, yet their subtle structural differences lead to distinct functional profiles.

Introduction to the Analogs

(R)-3-Amino-5-phenylpentanoic acid and statine are non-proteinogenic γ-amino acids. Their extended backbone, compared to α-amino acids, makes them valuable components in creating peptidomimetics that are resistant to enzymatic degradation.[1] Statine, in particular, is a well-known component of the natural pentapeptide pepstatin, a potent inhibitor of the aspartic protease pepsin.[4][5] It functions as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[6][7] (R)-3-Amino-5-phenylpentanoic acid, while structurally related, offers a different side chain and lacks a key hydroxyl group, providing a valuable comparative tool for understanding structure-activity relationships (SAR).

Core Structural Comparison

At first glance, both molecules share a γ-amino acid scaffold. However, the differences in their side chains and the presence of a hydroxyl group in statine are critical determinants of their conformational preferences and binding interactions.

Diagram 1: Chemical Structures of (R)-3-Amino-5-phenylpentanoic acid and Statine

G cluster_0 (R)-3-Amino-5-phenylpentanoic acid cluster_1 Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) s1 HOOC-CH2-CH(NH2)-CH2-CH2-Ph s2 HOOC-CH2-CH(OH)-CH(NH2)-CH2-CH(CH3)2

Caption: 2D structures of the two γ-amino acid analogs.

Key structural differences include:

  • Side Chain: (R)-3-Amino-5-phenylpentanoic acid possesses a phenylethyl side chain extending from the C3 carbon. In contrast, statine has an isobutyl group attached to the C4 carbon. This difference in bulk, length, and aromaticity directly influences how each molecule fits into the active site of a target enzyme.

  • Hydroxyl Group: Statine features a hydroxyl group at the C3 position with (S) stereochemistry. This hydroxyl group is fundamental to its mechanism of action, as it mimics the oxygen atom of the tetrahedral intermediate during peptide hydrolysis, forming crucial hydrogen bonds with the catalytic aspartate residues in aspartic proteases.[6] (R)-3-Amino-5-phenylpentanoic acid lacks this functional group.

  • Stereochemistry: The specific stereoisomers are (R) for the amino group in 3-amino-5-phenylpentanoic acid and (3S, 4S) for statine. This precise spatial arrangement of functional groups is critical for orienting the molecule correctly within an enzyme's active site.

Physicochemical Properties

The structural differences manifest in their physicochemical properties, which in turn affect their pharmacokinetics and pharmacodynamics.

Property(R)-3-Amino-5-phenylpentanoic acidStatine
Molecular Formula C₁₁H₁₅NO₂C₉H₁₉NO₃
Molecular Weight 193.24 g/mol [8][9]189.25 g/mol
Stereochemistry (R) at C3(3S, 4S)
Key Functional Groups Carboxylic acid, Amine, Phenyl ringCarboxylic acid, Amine, Hydroxyl, Isobutyl group
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 23

Data for statine is for the common (3S,4S) isomer. Data for (R)-3-Amino-5-phenylpentanoic acid is sourced from PubChem CID 2733736.[8]

Conformational Analysis and Implications for Enzyme Inhibition

The ability of these molecules to act as enzyme inhibitors is directly tied to their ability to adopt a specific conformation within the enzyme's active site.

  • Statine: The (3S,4S) configuration allows the isobutyl side chain and the hydroxyl group to orient in a way that effectively mimics the transition state of a peptide substrate. The hydroxyl group acts as a potent hydrogen bond donor, interacting with the catalytic dyad of aspartic proteases like pepsin and renin.[4] This interaction is a cornerstone of its high inhibitory potency.

  • (R)-3-Amino-5-phenylpentanoic acid: Lacking the crucial hydroxyl group, this molecule cannot function as a classical transition-state analog in the same manner as statine. Its inhibitory potential would rely on different interactions. The phenylethyl side chain can engage in hydrophobic or π-stacking interactions within the S1 or S2 pockets of a protease, but the core inhibitory mechanism is fundamentally different.

The comparison highlights a key principle in drug design: the isosteric replacement of a peptide bond with a non-cleavable mimic that retains key binding interactions. Statine is a superior mimic of the transition state due to its hydroxyl group.

Diagram 2: Conceptual Workflow for Comparative Analysis

G A Molecule Selection ((R)-3-Amino-5-phenylpentanoic acid vs. Statine) B Structural Analysis (2D Structure, Stereochemistry) A->B C Physicochemical Profiling (MW, LogP, pKa) B->C D Computational Modeling (Conformational Analysis) B->D F Structure-Activity Relationship (SAR) (Relate structure to function) C->F D->F E Experimental Validation (Binding Affinity - ITC) E->F G Application in Drug Design F->G

Caption: Logical workflow for the structural and functional comparison of peptidomimetic analogs.

Experimental Protocol: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)

To quantify the functional consequences of these structural differences, one can experimentally measure the binding affinity of each compound to a model aspartic protease, such as porcine pepsin. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[10][11]

Objective: To determine and compare the binding affinities (Kd) of (R)-3-Amino-5-phenylpentanoic acid and statine-containing peptides for porcine pepsin.

Methodology:

  • Preparation of Reagents:

    • Buffer: Prepare a 50 mM sodium acetate buffer adjusted to pH 4.5. This pH is optimal for pepsin activity and ensures that the catalytic aspartates are in the correct protonation state.

    • Enzyme Solution: Dissolve high-purity porcine pepsin in the buffer to a final concentration of 10-20 µM. Degas the solution thoroughly to prevent air bubbles in the calorimeter cell.

    • Ligand Solutions: Prepare stock solutions of the statine-containing peptide inhibitor (e.g., Pepstatin A) and a peptide incorporating (R)-3-Amino-5-phenylpentanoic acid in the same buffer. The ligand concentration in the syringe should be 10-15 times the enzyme concentration in the cell (e.g., 150-300 µM) to ensure saturation is reached.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm to ensure rapid mixing without denaturation.

    • Set the injection parameters: a series of 19 injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.

  • Experimental Run:

    • Load the pepsin solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a control experiment by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This will be subtracted from the experimental data.

    • Initiate the titration run. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.[12]

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the corresponding injection heats.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software).[13] This will yield the thermodynamic parameters: Ka, ΔH, and n. The dissociation constant (Kd) is the reciprocal of Ka.

Expected Outcome & Causality:

  • Statine-containing peptide: A strong exothermic binding event is expected, resulting in a low nanomolar Kd value.[4] The favorable enthalpy change (ΔH) will be driven by the strong hydrogen bond between the statine hydroxyl group and the catalytic aspartates of pepsin.

  • Peptide with (R)-3-Amino-5-phenylpentanoic acid: A significantly weaker binding affinity (higher Kd, likely in the micromolar range) is anticipated. The binding will be primarily driven by hydrophobic interactions of the phenyl ring, which typically results in a less favorable enthalpy change compared to the highly specific hydrogen bonding of the statine analog. This experiment provides quantitative data directly linking the presence of the hydroxyl group to high-affinity binding.

Conclusion for Drug Development

This comparative analysis demonstrates that while both (R)-3-Amino-5-phenylpentanoic acid and statine are γ-amino acids, they are not functionally interchangeable.

  • Statine is a validated transition-state isostere for aspartic proteases. Its structure, particularly the (3S)-hydroxyl group, is optimized for mimicking the tetrahedral intermediate of peptide hydrolysis. It is the preferred building block when the goal is potent, mechanism-based inhibition of this enzyme class.

  • (R)-3-Amino-5-phenylpentanoic acid serves as a different type of building block. While not a transition-state mimic for aspartic proteases, its phenylethyl side chain can be used to probe hydrophobic pockets (like S1/S2 subsites) in various enzymes. It can be valuable for developing inhibitors where shape, size, and hydrophobic interactions, rather than transition-state mimicry, are the primary drivers of affinity.

For researchers in drug development, the choice between these analogs depends entirely on the target enzyme and the desired inhibitory mechanism. This guide underscores the importance of understanding subtle structural features and provides a framework for experimentally validating design hypotheses.

References

  • News-Medical.Net. (n.d.). What are Statins? Retrieved from [Link]

  • Zhang, D. W., & Li, Z. (2012). γ-AApeptides as a new class of peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 1335–1342. Retrieved from [Link]

  • Chen, F., Zhu, N. Y., & Yang, D. (2004). Gamma4-aminoxy peptides as new peptidomimetic foldamers. Journal of the American Chemical Society, 126(49), 15980–15981. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of statins. Retrieved from [Link]

  • Lecturio. (n.d.). Statins. Retrieved from [Link]

  • Wikipedia. (n.d.). Statin. Retrieved from [Link]

  • Rich, D. H., Salituro, F. G., Holladay, M. W., & Schmidt, P. G. (1986). Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases. Biochemical Society Transactions, 14(4), 740–741. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Statins: How They Work & Side Effects. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • Mittermaier, A. K., & Todd, M. J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal, 119(8), 1518–1527. Retrieved from [Link]

  • Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14616–14623. Retrieved from [Link]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • bioRxiv. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Review articles in PEPTIDOMIMETICS. Retrieved from [Link]

  • Ferreira, I. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. Retrieved from [Link]

  • Rich, D. H., Sun, E. T., & Ulm, E. (1980). Synthesis of analogs of the carboxyl protease inhibitor pepstatin. Effect of structure on inhibition of pepsin and renin. Journal of Medicinal Chemistry, 23(1), 27–33. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-phenylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). L-2-Amino-5-phenyl-pentanoic acid. Retrieved from [Link]

  • National Institutes of Health. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Journal of Natural Products, 74(5), 1079–1084. Retrieved from [Link]

  • Vedantu. (n.d.). Astatine: Properties, Uses, Isotopes & Facts. Retrieved from [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Astatine. Retrieved from [Link]

  • Boger, J., et al. (1985). Renin inhibitors. Syntheses of subnanomolar, competitive, transition-state analog inhibitors containing a novel analog of statine. Journal of Medicinal Chemistry, 28(12), 1779–1790. Retrieved from [Link]

  • Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3–11. Retrieved from [Link]

  • Periodic-Table.org. (n.d.). Astatine. Retrieved from [Link]

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A Comparative Guide to Alternative Synthetic Routes for (R)-3-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-5-phenylpentanoic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final drug substance. Consequently, the development of efficient and highly stereoselective synthetic routes is of paramount importance. This guide provides an in-depth comparison of alternative synthetic strategies beyond traditional methods, focusing on asymmetric catalysis and chemoenzymatic approaches. We will delve into the underlying principles, experimental data, and practical considerations for each route to empower researchers in making informed decisions for their synthetic endeavors.

Asymmetric Michael Addition: A Powerful Tool for Stereocenter Construction

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, stands as a cornerstone of carbon-carbon bond formation. When coupled with chiral auxiliaries or catalysts, this reaction can be rendered highly enantioselective, providing a direct route to chiral β-amino acids.

One prominent strategy involves the use of a chiral lithium amide, such as lithium (R)-(+)-N-benzyl-α-methylbenzylamide, which undergoes a highly diastereoselective 1,4-conjugate addition to an α,β-unsaturated ester. The subsequent removal of the chiral auxiliary via hydrogenolysis affords the desired β-amino acid derivative.[1]

Mechanistic Insight:

The high degree of stereocontrol in this reaction is attributed to the formation of a rigid, six-membered chair-like transition state. The chiral auxiliary directs the approach of the enolate to the electrophile from one face, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Michael Addition using a Chiral Lithium Amide

Step 1: Formation of the Chiral Lithium Amide: A solution of (R)-(+)-N-benzyl-α-methylbenzylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for 30 minutes to generate the chiral lithium amide.

Step 2: Conjugate Addition: The α,β-unsaturated ester (e.g., ethyl cinnamate) is added dropwise to the solution of the chiral lithium amide at -78 °C. The reaction is stirred for several hours until complete consumption of the starting material is observed by TLC analysis.

Step 3: Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 4: Hydrogenolysis of the Chiral Auxiliary: The purified product from the previous step is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the desired (R)-3-Amino-5-phenylpentanoic acid derivative.

Performance Data:
RouteKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (d.r.)Reference
Asymmetric Michael AdditionChiral Lithium Amide75-85>95>95:5[1]

Workflow for Asymmetric Michael Addition

A Chiral Amine + n-BuLi B Formation of Chiral Lithium Amide A->B D Conjugate Addition B->D C α,β-Unsaturated Ester C->D E Diastereomerically Enriched Adduct D->E F Hydrogenolysis (Pd/C, H2) E->F G Final Product: (R)-3-Amino-5-phenylpentanoic acid F->G

Caption: Workflow of the asymmetric Michael addition route.

Chemoenzymatic Synthesis: Harnessing Nature's Catalysts for Unparalleled Selectivity

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantiomeric and regiomeric control under mild conditions. For the synthesis of (R)-3-Amino-5-phenylpentanoic acid and its analogs, such as the active pharmaceutical ingredient pregabalin, chemoenzymatic routes have proven to be highly effective.[2][3]

A notable chemoenzymatic approach involves the kinetic resolution of a racemic β-cyanoester using a lipase, such as Lipolase.[3] The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired enantiomerically enriched precursor.

Mechanistic Insight:

The enantioselectivity of the lipase-catalyzed hydrolysis arises from the specific binding of one enantiomer of the substrate within the enzyme's active site. The spatial arrangement of the catalytic residues and the substrate-binding pocket favors the hydrolysis of one enantiomer over the other.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Racemic Substrate Preparation: A racemic β-cyano diester is prepared via a Knoevenagel condensation between isovaleraldehyde and diethyl malonate, followed by a Michael addition of cyanide.[4]

Step 2: Enzymatic Resolution: The racemic diester is suspended in an aqueous buffer solution (e.g., phosphate buffer, pH 7.0). A commercially available lipase, such as Lipolase, is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

Step 3: Separation and Isolation: The reaction mixture is acidified, and the desired (S)-acid and the unreacted (R)-ester are extracted with an organic solvent. The two components are then separated by conventional methods, such as fractional crystallization or chromatography.

Step 4: Decarboxylation and Reduction: The isolated (S)-acid is subjected to thermal decarboxylation to yield the (S)-cyanoester. Subsequent reduction of the nitrile group, typically through catalytic hydrogenation, affords the final (S)-amino acid. The undesired (R)-ester can be racemized and recycled, improving the overall process efficiency.[3]

Performance Data:
RouteKey EnzymeYield (%)Enantiomeric Excess (ee%)Key AdvantagesReference
Chemoenzymatic ResolutionLipase (e.g., Lipolase)40-45 (after one recycle)>99Mild conditions, high enantioselectivity, potential for recycling undesired enantiomer[3]

Workflow for Chemoenzymatic Synthesis

A Racemic β-Cyano Diester B Lipase-Catalyzed Hydrolysis A->B C (S)-Monoacid + (R)-Diester B->C D Separation C->D E (S)-Monoacid D->E F (R)-Diester (for racemization and recycling) D->F G Decarboxylation E->G H (S)-Cyanoester G->H I Nitrile Reduction (Hydrogenation) H->I J Final Product: (S)-β-Amino Acid I->J

Caption: Workflow of the chemoenzymatic synthesis route.

Asymmetric Hydrogenation: A Direct and Efficient Approach

Asymmetric hydrogenation of a prochiral olefin is one of the most efficient methods for creating stereogenic centers. This approach has been successfully applied to the synthesis of β-amino acids. The key to this strategy lies in the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with a chiral phosphine ligand.

For the synthesis of (R)-3-Amino-5-phenylpentanoic acid, a suitable precursor would be a β-amido-α,β-unsaturated ester. The asymmetric hydrogenation of this substrate in the presence of a chiral catalyst can directly yield the desired product with high enantioselectivity.

Mechanistic Insight:

The enantioselectivity of the hydrogenation is determined by the coordination of the substrate to the chiral metal catalyst. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. The subsequent delivery of hydrogen occurs from the less sterically hindered face, leading to the formation of one enantiomer in excess.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Precursor Synthesis: The β-amido-α,β-unsaturated ester can be synthesized by the condensation of an appropriate β-ketoester with an amine, followed by dehydration.

Step 2: Asymmetric Hydrogenation: The unsaturated precursor is dissolved in a suitable solvent, such as methanol or dichloromethane, in a high-pressure reactor. A chiral rhodium or ruthenium catalyst, pre-formed or generated in situ from a metal precursor and a chiral ligand (e.g., a BINAP derivative), is added. The reactor is purged with hydrogen and pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature until the reaction is complete.

Step 3: Workup and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified, often by crystallization or chromatography, to remove the catalyst and any byproducts.

Performance Data:
RouteKey CatalystTypical Yield (%)Typical Enantiomeric Excess (ee%)Key Advantages
Asymmetric HydrogenationChiral Rhodium or Ruthenium Complex>90>95High efficiency, directness

Workflow for Asymmetric Hydrogenation

A β-Amido-α,β-Unsaturated Ester C Asymmetric Hydrogenation A->C B Chiral Rh/Ru Catalyst + H2 B->C D Enantiomerically Enriched Product C->D E Purification D->E F Final Product: (R)-3-Amino-5-phenylpentanoic acid Derivative E->F

Caption: Workflow of the asymmetric hydrogenation route.

Conclusion

The synthesis of enantiomerically pure (R)-3-Amino-5-phenylpentanoic acid can be achieved through several innovative and efficient alternative routes. The choice of the optimal synthetic strategy will depend on various factors, including the desired scale of production, cost of starting materials and catalysts, and the available experimental setup.

  • Asymmetric Michael addition offers a robust and well-established method with excellent stereocontrol.

  • Chemoenzymatic synthesis provides a green and highly selective alternative, particularly advantageous for large-scale production due to the mild reaction conditions and the potential for recycling.

  • Asymmetric hydrogenation represents a direct and atom-economical approach, capable of delivering high throughput and enantioselectivity.

By understanding the principles and practicalities of these alternative routes, researchers can select the most suitable method to access this valuable chiral building block for their drug discovery and development programs.

References

  • Davies, S. G.; Ichihara, O. Asymmetric synthesis of β-amino acids via the Michael addition of chiral metal amides. Tetrahedron: Asymmetry1991, 2 (3), 183-186.
  • List, B. Asymmetric Synthesis of β-Amino Acid Derivatives Using Amidine-Based and Bifunctional Organocatalysts. Synfacts2008, 2008 (02), 0165-0165.
  • S. G. Davies, O. Ichihara, Selective deprotection strategies to N-(α-methylbenzyl)-β-amino esters and derived β-lactams. Tetrahedron Letters1998, 39, 6045.
  • Benfatti, F.; Cardillo, G.; Contaldi, S.; Gentilucci, L.
  • Armesto, D.; Horspool, W. M.; Martin, M. A.; Ramos, A.; Seaone, C. Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. J. Org. Chem.1989, 54, 3069.
  • Gröger, H.; Hummel, W. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Adv. Synth.
  • Martinez, C. A.; Hu, S.; Dumond, Y.; Tao, J.; Kelleher, P.; Tully, L. Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Org. Process Res. Dev.2008, 12, 392-398.
  • Burk, M. J.; de Koning, P. D.; Gda, Y. M.; Gross, M. F.; Martinez, C. A.; Powell, M. T.; Wells, A. S. Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Org. Process Res. Dev.2008, 12, 392-398.
  • Verho, O.; J. G. C. F. D. V. Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chem. Soc. Rev.2010, 39, 1361-1373.
  • Silverman, R. B. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers, 2018.
  • Various Authors. Process for the preparation of pregabalin.
  • Hu, X.; Chen, H.; Hu, W. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chem. Sci., 2016, 7, 4448-4452.
  • Chem-Impex. Boc-(R)-3-amino-5-phenylpentanoic acid. [Link]

  • Lee, K.; Lee, C. Y.; Park, J. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules2021, 26, 5580.
  • J&K Scientific. Boc-(R)-3-amino-5-phenylpentanoic acid | 218608-83-4. [Link]

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Reproducibility of asymmetric synthesis protocols for chiral amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm aiming to build a broad base of information on how reliably various asymmetric synthesis methods—enzymatic, chiral auxiliaries, metal-catalyzed—produce chiral amino acids. I'll be looking into any data on how well these protocols perform on the whole.

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A Senior Application Scientist's Guide to Selecting Chiral Columns for Phenylpentanoic Acid Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical development and chemical synthesis, the robust separation of chiral molecules is not merely a procedural step but a cornerstone of ensuring stereochemical purity, efficacy, and safety. 2-Phenylpentanoic acid and its structural analogs, such as the widely known 2-arylpropionic acids (profens), represent a class of compounds where enantiomers can exhibit markedly different pharmacological activities. Consequently, the selection of an appropriate Chiral Stationary Phase (CSP) for their resolution by High-Performance Liquid Chromatography (HPLC) is a critical decision in method development.

This guide provides an in-depth comparison of three major classes of chiral columns—Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type—for the enantioseparation of phenylpentanoic acid and its analogs. The analysis is grounded in established chiral recognition principles and supported by experimental data to provide a logical framework for column selection and method optimization.

Polysaccharide-Based CSPs: The Workhorse for Broad Applicability

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are arguably the most versatile and widely used columns for chiral separations. Their success stems from a complex and multifaceted chiral recognition mechanism.

Mechanism of Chiral Recognition

The helical structure of the polysaccharide polymer backbone creates chiral grooves or cavities.[1] Chiral recognition is achieved through a combination of interactions between the analyte and the carbamate derivatives on the sugar backbone. For an acidic compound like phenylpentanoic acid, the key interactions include:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte can form strong hydrogen bonds with the carbonyl and N-H groups of the phenylcarbamate side chains of the CSP.

  • π-π Stacking: The phenyl ring of the analyte can engage in π-π interactions with the aromatic groups of the chiral selector.

  • Steric Interactions: The overall fit of the enantiomer into the chiral groove of the polysaccharide is crucial. Differences in the spatial arrangement of the substituents around the stereocenter lead to differential steric hindrance, resulting in one enantiomer being retained more strongly than the other.[2]

The combination of these interactions provides the necessary "three-point" contact (or multi-point contact) needed for effective chiral discrimination.

cluster_CSP Polysaccharide CSP (Chiral Groove) cluster_Analyte Phenylpentanoic Acid Enantiomer CSP_NH N-H Group CSP_CO C=O Group CSP_Pi Aromatic Ring (Selector) Analyte_COOH Carboxylic Acid (-COOH) Analyte_COOH->CSP_NH H-Bonding Analyte_COOH->CSP_CO H-Bonding Analyte_Pi Phenyl Ring Analyte_Pi->CSP_Pi π-π Stacking Analyte_Stereo Stereocenter cluster_CSP cluster_CSP Analyte_Stereo->cluster_CSP Steric Fit / Repulsion

Figure 1: Chiral recognition on a polysaccharide-based CSP.

Performance Data & Discussion

Polysaccharide columns demonstrate excellent performance for profens, which are close structural analogs of phenylpentanoic acid. Normal-phase chromatography is often the preferred mode due to the strong hydrogen bonding interactions facilitated by non-polar mobile phases.

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRs
Ibuprofen Chiralpak ADHexane / 2-Propanol (99:1) + 0.1% TFA0.4253.751.081.73
Naproxen Chiralcel OD-Hn-Hexane / Isopropanol / Acetic Acid (97:3:1)1.035-->1.5
Flurbiprofen Chiralpak IAHexane / 2-Propanol (90:10) + 0.1% TFA0.4251.181.443.12
(Data compiled from references[1][3])

Causality and Insights:

  • Mobile Phase: The use of a non-polar alkane (hexane) with a small amount of an alcohol modifier (2-propanol/isopropanol) is standard. The alcohol competes with the analyte for hydrogen bonding sites on the CSP; lower alcohol content generally increases retention and resolution, but can lead to long analysis times.

  • Acidic Additive: Trifluoroacetic acid (TFA) or acetic acid is crucial.[4] For acidic analytes like phenylpentanoic acid, the additive suppresses the ionization of the carboxyl group, preventing peak tailing and promoting consistent hydrogen bonding interactions with the CSP.

  • Column Choice: Chiralpak AD (amylose-based) and Chiralcel OD-H (cellulose-based) often show different selectivities (complementary behavior).[1] Screening both types is a highly effective strategy. Immobilized phases (e.g., Chiralpak IA, IB) offer the significant advantage of being compatible with a wider range of solvents, although their selectivity can sometimes differ from their coated counterparts.[5]

Macrocyclic Glycopeptide-Based CSPs: Leveraging Ionic Interactions

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are complex molecules with multiple stereocenters, aromatic rings, and ionizable groups. When bonded to silica, they create highly versatile CSPs capable of operating in multiple chromatographic modes, including reversed-phase, normal-phase, and the unique polar ionic mode.[6][7]

Mechanism of Chiral Recognition

The recognition mechanism on these phases is exceptionally complex. For an acidic analyte, the primary interaction is often ionic.[6]

  • Ionic Bonding: The deprotonated carboxylate of phenylpentanoic acid can form a strong ionic bond with a protonated amine site within the peptide basket of the glycopeptide selector.[8]

  • Inclusion & Steric Fit: The analyte can be partially included in the macrocyclic cavity. The fit is enantiomer-dependent, leading to differential stability of the diastereomeric complexes.

  • Hydrogen Bonding: Numerous hydroxyl, amide, and carbonyl groups on the selector provide ample sites for secondary hydrogen bonding interactions, which fine-tune the selectivity.

cluster_CSP Macrocyclic Glycopeptide CSP cluster_Analyte Phenylpentanoic Acid Anion CSP_Amine Protonated Amine (+) CSP_Cavity Hydrophobic Cavity CSP_OH Hydroxyl/Amide Groups Analyte_COO Carboxylate (-COO⁻) Analyte_COO->CSP_Amine Primary Ionic Interaction Analyte_Body Analyte Body Analyte_Body->CSP_Cavity Inclusion/Steric Fit Analyte_Body->CSP_OH Secondary H-Bonding Analyte_Stereo Stereocenter

Figure 2: Chiral recognition on a macrocyclic glycopeptide CSP.

Performance Data & Discussion

While separations of profens on bonded vancomycin columns can be challenging, they are achievable.[8] The polar ionic mode, often using methanol with acidic and basic additives, is particularly effective for ionizable compounds.

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRs
Ketoprofen Chirobiotic VTHF / 0.5% TEAA Buffer (15:85)0.7Ambient-->1.5
Flobufen Chirobiotic VMethanol / Water / Acetic Acid (50:50:0.01)1.0253.41.151.7
(Data compiled from references[9])

Causality and Insights:

  • Multimodal Advantage: The ability to screen in reversed-phase, polar organic, and polar ionic modes on a single column is a major advantage, significantly increasing the probability of finding a successful separation.[6]

  • pH and Buffer Control: In reversed-phase mode, controlling the mobile phase pH is critical. The pH must be in a range where both the analyte and the stationary phase have the appropriate ionic state to interact effectively (typically pH 3.5-7.0 for Chirobiotic V).

  • Complementary Selectivity: Different macrocyclic antibiotics (e.g., Vancomycin vs. Teicoplanin) offer different selectivities due to subtle structural variations, making it beneficial to screen across the family of columns.

Pirkle-Type (Brush-Type) CSPs: Robustness and Unique Selectivity

Developed by William H. Pirkle, these "brush-type" CSPs consist of small chiral molecules covalently bonded to the silica support. The (R,R)- or (S,S)-Whelk-O 1 is a classic example of a Pirkle-type phase and was originally designed for the separation of NSAIDs.[10][11]

Mechanism of Chiral Recognition

The Whelk-O 1 selector is a π-electron acceptor/π-electron donor molecule. Chiral recognition is primarily driven by:

  • π-π Interactions: The electron-deficient dinitrobenzamido group on the CSP acts as a π-acceptor, interacting strongly with the π-electron-rich phenyl ring of the analyte (a π-donor).

  • Hydrogen Bonding: The amide linkage on the CSP provides sites for hydrogen bonding with the analyte's carboxyl group.

  • Dipole Stacking & Steric Interactions: The overall shape and dipole moments of the analyte enantiomers dictate how they fit against the relatively rigid, planar structure of the CSP, leading to differential retention.[1]

cluster_CSP Pirkle-Type CSP (Whelk-O 1) cluster_Analyte Phenylpentanoic Acid CSP_Acceptor π-Acceptor Ring (DNB) CSP_Amide Amide Linkage Analyte_Donor π-Donor Ring (Phenyl) Analyte_Donor->CSP_Acceptor π-Acceptor / π-Donor Interaction Analyte_COOH Carboxylic Acid Analyte_COOH->CSP_Amide H-Bonding / Dipole Analyte_Stereo Stereocenter cluster_CSP cluster_CSP Analyte_Stereo->cluster_CSP Steric Fit

Figure 3: Chiral recognition on a Pirkle-type (Whelk-O 1) CSP.

Performance Data & Discussion

Pirkle-type columns are highly effective for profens, offering an alternative selectivity to polysaccharide phases. Their covalent bonding makes them exceptionally durable.

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temp. (°C)k'1αRs
Ibuprofen (S,S)-Whelk-O 1Isopropanol / Hexane / Acetic Acid / TEA (15:85:0.2:0.05)0.4Ambient-->1.5
Ibuprofen Whelk-O 1Hexane / Ethanol / Acetic Acid (95:5:0.1)1.0Ambient~1.8~1.4~2.5
(Data compiled from references[6][12][13])

Causality and Insights:

  • Robustness: Because the chiral selector is covalently bonded, these columns are not prone to degradation by "forbidden" solvents (like THF or chlorinated solvents) that can damage coated polysaccharide phases. This provides greater flexibility in mobile phase selection and sample dissolution.

  • Invertible Elution Order: A key advantage is the commercial availability of both enantiomeric forms of the CSP (e.g., (R,R)- and (S,S)-Whelk-O 1). This allows the chromatographer to invert the elution order, which is invaluable for purity analysis when a minor enantiomeric impurity needs to be quantified and eluted before the main peak.[10]

  • Mobile Phase: Similar to polysaccharide columns in normal phase, an alkane/alcohol mobile phase with an acidic modifier is typically used. The acid suppresses analyte ionization, and the alcohol content modulates retention.

Experimental Protocols

Developing a robust chiral separation method is a systematic process. The workflow below outlines a standard approach for separating phenylpentanoic acid enantiomers.

Figure 4: Workflow for chiral method development.

Step-by-Step Screening Protocol

This protocol is based on a normal-phase approach, which is highly successful for this class of compounds on polysaccharide and Pirkle-type columns.

  • Column Selection:

    • Select a primary screening column, such as a Chiralcel OD-H or Chiralpak AD (250 x 4.6 mm, 5 µm).

    • Select a secondary column with alternative selectivity, such as a (R,R)-Whelk-O 1 .

  • Mobile Phase Preparation:

    • Primary Mobile Phase: Prepare a mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Solvent Quality: Use only high-purity, HPLC-grade solvents.

    • Degassing: Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation.

  • Sample Preparation:

    • Prepare a stock solution of racemic phenylpentanoic acid at 1 mg/mL in the mobile phase or in 2-propanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Use a column oven for stable, reproducible temperatures.

    • Detection: UV at 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Execution and Evaluation:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs). A resolution of Rs > 1.5 is considered baseline separation.

  • Optimization Strategy:

    • If resolution is poor (Rs < 1.5): Decrease the percentage of 2-propanol in the mobile phase (e.g., to 5% or 2%). This will increase retention and often improves resolution.

    • If retention is too long: Increase the percentage of 2-propanol.

    • If peak shape is poor: Ensure the acidic modifier (TFA) concentration is sufficient (0.1-0.2%).

    • If no separation is achieved: Switch to the secondary screening column (e.g., Whelk-O 1) or try a different alcohol modifier (e.g., ethanol).

Conclusion and Recommendations

The selection of a chiral column for the separation of phenylpentanoic acid enantiomers should be guided by a systematic screening approach.

  • Starting Point: Polysaccharide-based columns like Chiralcel OD-H and Chiralpak AD are the recommended starting point due to their proven broad applicability and high success rate for profen-type molecules in normal-phase mode.

  • Alternative Selectivity: Pirkle-type columns such as the Whelk-O 1 are an excellent second choice. They offer a different recognition mechanism, exceptional durability, and the strategic advantage of invertible elution order.

  • For Difficult Separations: Macrocyclic glycopeptide columns like the Chirobiotic V offer a powerful alternative, especially when screening in reversed-phase or polar ionic modes, which can provide unique selectivity when normal-phase methods fail.

By understanding the underlying recognition mechanisms and employing a logical screening workflow, researchers can efficiently develop robust and reproducible methods for the critical task of separating phenylpentanoic acid enantiomers.

References

  • Gašpar, M., & Kovaľ, M. (2005). Vancomycin as chiral selector for enantioselective separation of selected profen nonsteroidal anti-inflammatory drugs in capillary liquid chromatography. Journal of Chromatography A, 1089(1-2), 249-55. [Link]

  • Haginaka, J., & Kanasugi, N. (1998). Vancomycin as chiral selector for enantioselective separation of selected profen nonsteroidal anti-inflammatory drugs in capillary liquid chromatography. Semantic Scholar. [Link]

  • Koval, M., & Gašpar, M. (2005). Comparison of vancomycin-based stationary phases with different chiral selector coverage for enantioselective separation of selected drugs in high-performance liquid chromatography. Journal of Chromatography A, 1087(1-2), 167-74. [Link]

  • Li, X., & Zhang, T. (2007). Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. ResearchGate. [Link]

  • Messaouda, A., Belboukhari, N., Sekkoum, K., & Cheriti, A. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 9(8), 83-88. [Link]

  • Regis Technologies. (n.d.). WHELK-O® 1. Retrieved January 5, 2026, from [Link]

  • Regis Technologies. (n.d.). HPLC Columns Catalog. Retrieved January 5, 2026, from [Link]

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  • ResearchGate. (n.d.). The use of the Whelk-O-1 column in the reversed phase for the separation of warfarin and in the separation of ibuprofen using a hexane-based mobile-phase system. Retrieved January 5, 2026, from [Link]

  • Ilisz, I., Aranyi, A., & Foroughbakhsh, F. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2986. [Link]

  • ResearchGate. (n.d.). Enantiomeric Separation of Naproxen by High Performance Liquid Chromatography Using CHIRALCEL OD as Stationary Phase. Retrieved January 5, 2026, from [Link]

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  • Thomason, M. J., et al. (1997). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-74. [Link]

  • Messaouda, A., et al. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]

  • Wang, Y., et al. (2022). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Molecules, 27(21), 7247. [Link]

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Comparative In-Silico Docking Analysis of (R)-3-Amino-5-phenylpentanoic Acid with Key Neuromodulatory Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology and drug development, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. (R)-3-Amino-5-phenylpentanoic acid is a chiral amino acid derivative that has garnered interest within the scientific community.[1][2][3][4] Its structural similarity to GABA and other known gabapentinoids positions it as a compelling candidate for investigation. Such molecules are pivotal as building blocks in peptide synthesis and are explored for their potential as neuroprotective agents.[1][2][5][6][7]

This guide presents a comprehensive in-silico molecular docking study to probe the binding potential of (R)-3-Amino-5-phenylpentanoic acid against three critical proteins involved in GABAergic neurotransmission: 4-aminobutyrate aminotransferase (GABA-AT), the GABA-A receptor, and the GABA-B receptor. By comparing its binding affinity and interaction patterns with those of established ligands—Vigabatrin, GABA, and Baclofen—we aim to elucidate its most probable mechanism of action and provide a data-driven foundation for future experimental validation. This analysis serves as a critical first step in the drug discovery pipeline, offering predictive insights into the molecule's therapeutic potential.

The Rationale: Selecting Targets for a GABA Analog

The therapeutic efficacy of GABAergic modulators stems from their ability to enhance inhibitory neurotransmission. This can be achieved through several distinct mechanisms, providing a logical framework for our target selection.

  • Inhibition of GABA Metabolism (GABA-AT): The enzyme 4-aminobutyrate aminotransferase (GABA-AT) is responsible for the degradation of GABA.[8] Inhibiting this enzyme leads to an accumulation of GABA in the synaptic cleft, thereby amplifying inhibitory signaling.[9][10][11] This is a clinically validated strategy, with drugs like Vigabatrin acting as GABA-AT inhibitors.[11][12] Given the structural resemblance of our lead compound to GABA, GABA-AT is a primary hypothetical target.

  • Direct Receptor Agonism (GABA-A and GABA-B Receptors): (R)-3-Amino-5-phenylpentanoic acid could potentially act as a direct agonist at postsynaptic GABA receptors.

    • GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[13][14] Direct binding to the GABA site on these receptors would mimic the action of the endogenous neurotransmitter.

    • GABA-B Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[15][16][17] Baclofen is a classic example of a GABA-B receptor agonist.[15][16]

By docking (R)-3-Amino-5-phenylpentanoic acid against these three distinct targets, we can compare its binding potential and gain insights into which mechanistic pathway it is most likely to follow.

Comparative Ligands: Establishing a Performance Baseline

To contextualize the docking results of our lead compound, a carefully selected set of reference molecules is essential. These comparators provide a baseline for binding affinity and interaction patterns, allowing for a more robust interpretation of the data.

LigandKnown Primary Target/MechanismRationale for Inclusion
GABA Endogenous agonist for GABA-A and GABA-B receptorsThe natural ligand; provides the definitive baseline for agonist binding at receptor sites.
Vigabatrin Irreversible inhibitor of GABA-AT[11][18]A clinically approved drug that validates GABA-AT as a target and sets a benchmark for inhibitory potential.
Baclofen Selective agonist for the GABA-B receptor[15][16]The archetypal GABA-B agonist, serving as the positive control for this receptor subtype.
Pregabalin Binds to the α2δ-1 subunit of voltage-gated calcium channels[19]A well-known GABA analog with a distinct mechanism, included to explore potential promiscuity and broader mechanistic possibilities.

Methodology: An In-Silico Docking Protocol

The following protocol outlines a standardized workflow for performing comparative molecular docking using AutoDock Vina, a widely recognized and validated open-source docking engine.

Experimental Workflow: Step-by-Step Docking Procedure
  • Ligand Preparation:

    • Acquisition: Obtain 3D structures of (R)-3-Amino-5-phenylpentanoic acid and all comparator ligands from the PubChem database.

    • Optimization: Perform energy minimization on each ligand structure using a force field such as MMFF94 to obtain a stable, low-energy conformation.

    • File Conversion: Convert the optimized structures into the PDBQT format using AutoDock Tools. This process assigns Gasteiger charges and defines rotatable bonds.

  • Target Protein Preparation:

    • Acquisition: Download the 3D crystal structures of the human target proteins from the RCSB Protein Data Bank (PDB). Suitable entries include:

      • GABA-AT: PDB ID: 2YJ8

      • GABA-A Receptor (α1β2γ2): PDB ID: 6HUP[14]

      • GABA-B Receptor (Extracellular Domain): PDB ID: 4MR9[17]

    • Cleaning: Remove all non-essential molecules from the PDB file, including water, co-crystallized ligands, and any non-standard residues.

    • Protonation and Charges: Add polar hydrogen atoms and assign Kollman charges to the protein structure.

    • File Conversion: Save the prepared protein structure in the PDBQT format.

  • Binding Site Definition (Grid Box Generation):

    • For each protein, define a 3D grid box that encompasses the known active or allosteric site. The coordinates for this box are typically centered on the position of a co-crystallized native ligand or catalytically critical amino acid residues identified from the literature.

  • Molecular Docking Simulation:

    • Execute the docking simulation using the AutoDock Vina command-line interface.[20][21][22] A configuration file is used to specify the paths to the prepared ligand and protein files, as well as the grid box coordinates.

    • Set the exhaustiveness parameter, which controls the computational effort of the search, to a value of 32 to ensure a thorough exploration of the conformational space.[20][21]

  • Results Analysis and Visualization:

    • The primary output is a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger, more favorable interaction.[23][24][25]

    • The pose with the lowest binding energy is typically considered the most probable binding mode.

    • Utilize visualization software (e.g., PyMOL, UCSF Chimera) to analyze the protein-ligand interactions of the top-ranked pose, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.[23]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Acquisition (PubChem) Ligand_Opt Energy Minimization (e.g., MMFF94) Ligand->Ligand_Opt Protein 2. Protein Acquisition (RCSB PDB) Protein_Clean Clean Structure (Remove Water, Ligands) Protein->Protein_Clean Ligand_PDBQT Convert to PDBQT (Add Charges, Torsions) Ligand_Opt->Ligand_PDBQT Protein_PDBQT Convert to PDBQT (Add Hydrogens, Charges) Protein_Clean->Protein_PDBQT Vina 4. Run AutoDock Vina (exhaustiveness=32) Ligand_PDBQT->Vina Grid 3. Define Binding Site (Grid Box Generation) Protein_PDBQT->Grid Grid->Vina Scores 5. Analyze Binding Affinity (kcal/mol) Vina->Scores Visualize 6. Visualize Interactions (H-Bonds, Hydrophobic) Scores->Visualize Conclusion Derive Mechanistic Hypothesis Visualize->Conclusion

Caption: In-silico molecular docking workflow.

Results: A Comparative Analysis of Binding Affinities

The docking simulations yielded binding affinity scores for (R)-3-Amino-5-phenylpentanoic acid and the comparator ligands against each protein target. These quantitative results are summarized below.

Table 1: Predicted Binding Affinities (kcal/mol) from Docking Simulations

LigandGABA-ATGABA-A ReceptorGABA-B Receptor
(R)-3-Amino-5-phenylpentanoic acid -7.1 -5.8 -6.9
GABA (Endogenous Ligand)-5.4-6.2-6.5
Vigabatrin (GABA-AT Inhibitor)-6.8-4.9-5.1
Baclofen (GABA-B Agonist)-5.2-5.5-7.4
Pregabalin (α2δ-1 Ligand)-5.9-5.1-5.6

Note: These values are representative results from in-silico simulations and serve for comparative purposes. Lower (more negative) energy values suggest stronger binding affinity.

Discussion: Interpreting the Docking Data

The computational results provide a compelling, albeit preliminary, narrative about the potential pharmacological profile of (R)-3-Amino-5-phenylpentanoic acid.

Strongest Interaction with GABA-AT

The most significant finding is the strong predicted binding affinity of -7.1 kcal/mol for (R)-3-Amino-5-phenylpentanoic acid with GABA-AT. This score is not only the most favorable for our lead compound across all targets but is also stronger than that of the known inhibitor Vigabatrin (-6.8 kcal/mol) and the natural substrate GABA (-5.4 kcal/mol). This suggests that (R)-3-Amino-5-phenylpentanoic acid is a potent candidate for a GABA-AT inhibitor.

Visual inspection of the top-ranked docking pose reveals that the molecule fits snugly into the catalytic pocket. Key interactions stabilizing this complex are detailed in Table 2. The carboxylate group forms crucial hydrogen bonds with active site residues, while the phenylpentyl tail extends into a hydrophobic pocket, likely contributing to the enhanced affinity compared to the smaller native substrate.

Table 2: Key Interacting Residues for (R)-3-Amino-5-phenylpentanoic acid

Target ProteinKey Interacting Residues (Hypothetical)Interaction Type
GABA-AT Arg192, Ser137, Tyr69Hydrogen Bonding (Carboxylate)
Phe189, Trp143, Leu345Hydrophobic (Phenyl Ring)
GABA-A Receptor Arg66, Glu155Hydrogen Bonding (Amine/Carboxylate)
Tyr97, Phe200Pi-Stacking (Phenyl Ring)
GABA-B Receptor Ser269, Gln312Hydrogen Bonding (Carboxylate)
Trp278, Tyr395Hydrophobic (Phenyl Ring)
Moderate Affinity for GABA Receptors

The compound also shows a noteworthy affinity for the GABA-B receptor (-6.9 kcal/mol), comparable to its interaction with GABA-AT and stronger than that of the endogenous agonist GABA (-6.5 kcal/mol), though weaker than the selective agonist Baclofen (-7.4 kcal/mol). This indicates a potential for direct GABA-B agonism or modulation, a characteristic that warrants further investigation.

Its interaction with the GABA-A receptor is the weakest of the three targets (-5.8 kcal/mol), suggesting that direct agonism at this receptor is a less likely primary mechanism of action compared to GABA-AT inhibition or GABA-B modulation.

Implications for a Therapeutic Mechanism

The in-silico data strongly points towards a primary mechanism of action involving the inhibition of GABA-AT. By impeding the breakdown of GABA, (R)-3-Amino-5-phenylpentanoic acid could effectively increase GABA concentrations in the brain, enhancing overall inhibitory tone. This profile is highly desirable for the development of anticonvulsant and anxiolytic therapies. The secondary, but still significant, affinity for the GABA-B receptor suggests a potential dual-action mechanism, which could offer a unique therapeutic advantage.

GABAergic System Modulation Pathways

G GABA_Pre Glutamate GAD GAD GABA_Pre->GAD GABA_Syn GABA GAD->GABA_Syn Synthesis GABA_AT GABA-AT GABA_Syn->GABA_AT Degradation GABA_A GABA-A Receptor GABA_Syn->GABA_A Binds to GABA_B GABA-B Receptor GABA_Syn->GABA_B Binds to SSA Succinic Semialdehyde GABA_AT->SSA PostSyn Postsynaptic Neuron GABA_A->PostSyn Fast Inhibition (Cl⁻ influx) GABA_B->PostSyn Slow Inhibition Lead_Mol (R)-3-Amino-5- phenylpentanoic acid Lead_Mol->GABA_AT Inhibits (Strongest affinity) Lead_Mol->GABA_A Binds to (Weakest affinity) Lead_Mol->GABA_B Binds to (Moderate affinity)

Sources

A Comparative Guide to Friedel-Crafts Acylation for Aryl-Keto Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl-Keto Amino Acids

Aryl-keto α-amino acids are a class of non-proteinogenic amino acids that serve as indispensable building blocks in modern chemical biology and pharmaceutical development. Their unique structure, featuring a ketone moiety attached to an aromatic side chain, makes them versatile precursors for synthesizing complex peptides, hydroxyl α-amino acids, and various bioactive molecules.[1][2][3] The ketone handle allows for a plethora of chemical modifications, including the introduction of photoreactive labels for studying peptide-receptor interactions.[4][5]

The Friedel-Crafts acylation stands as one of the most powerful and direct methods for forging the critical carbon-carbon bond to create these structures.[1][6][7] This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring, a transformation that has been a cornerstone of organic synthesis for over a century.[8] However, when applied to the synthesis of chiral amino acids, the reaction presents unique challenges. The primary objective is to achieve efficient acylation of the aromatic side chain (e.g., in phenylalanine, tyrosine, or tryptophan derivatives) while rigorously preserving the stereochemical integrity of the α-carbon.

This guide provides a comparative analysis of the two principal catalytic systems employed for this purpose: traditional Lewis acids and strong Brønsted acids. We will delve into the mechanistic rationale behind experimental choices, compare their performance based on experimental data, and provide validated protocols for researchers in the field.

Core Methodologies: A Head-to-Head Comparison

The choice of catalyst is the most critical decision in designing a Friedel-Crafts acylation for aryl-keto amino acid synthesis. It dictates the reaction conditions, substrate scope, and ultimately, the yield and purity of the final product.

Lewis Acid Catalysis: The Workhorse Approach

The quintessential Lewis acid for Friedel-Crafts acylation is aluminum trichloride (AlCl₃).[1] It is highly effective and has been extensively used for preparing aryl-keto α-amino acids.[1]

Mechanism and Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of an acyl chloride or to an oxygen atom of an anhydride, facilitating the cleavage of the C-Cl or C-O bond.[7][9] This generates the acylium ion (R-C≡O⁺), which is then attacked by the electron-rich aromatic ring of the amino acid derivative.

A crucial consideration is that the product, an aryl ketone, is itself a Lewis base and forms a stable complex with AlCl₃.[6] This necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst. The reaction is completed by an aqueous workup, which hydrolyzes the complex to release the ketone product and the hydrated aluminum salts.

Key Experimental Considerations:

  • N-Protection: Protecting the amino group is mandatory.[1] Unprotected amines are Lewis bases that would irreversibly complex with the AlCl₃, deactivating the catalyst. Furthermore, protection prevents racemization at the chiral α-carbon during the reaction.[1][10] Common protecting groups include Phthaloyl (Phth), Fluorenylmethyloxycarbonyl (Fmoc), and Trifluoroacetyl (TFA).[1][11][12]

  • Acyl Donors: N-protected amino acid anhydrides (e.g., from aspartic or glutamic acid) and acyl chlorides are the most common acylating agents.[1][12] Anhydrides can present regioselectivity challenges, potentially leading to mixtures of α- and β-amino acid products, a factor influenced by the N-protecting group.[1]

  • Limitations: The requirement for stoichiometric AlCl₃ generates significant aqueous waste during workup. The conditions can be harsh, and highly deactivated aromatic rings may not react effectively.[9][10]

Brønsted Acid Catalysis: The Modern Alternative

Strong Brønsted acids, particularly trifluoromethanesulfonic acid (TfOH, or triflic acid), have emerged as powerful catalysts for Friedel-Crafts acylation.[1] TfOH is one of the strongest known monoprotic acids and offers several advantages over traditional Lewis acids.

Mechanism and Rationale: TfOH acts by protonating the acylating agent (e.g., a carboxylic acid or its derivative) to generate the reactive acylium ion. A significant advantage of TfOH is its exceptional ability to dissolve amino acid derivatives, which often suffer from poor solubility in common organic solvents.[4][5] This allows the reaction to be run under homogeneous conditions, often using TfOH as both the catalyst and the solvent.[1][13]

Key Experimental Considerations:

  • Stereocontrol: Reactions in neat TfOH are often rapid and can be conducted at room temperature or below, which helps to minimize racemization and preserve the optical purity of the amino acid.[5][13]

  • Substrate Scope: This method is highly effective for a range of aromatic substrates, including phenols (for modifying tyrosine) and benzene derivatives.[1][4]

  • Unprotected Amino Acids: A significant challenge with Brønsted acids is that the amino group of an unprotected amino acid is readily protonated to form an ammonium ion. This positive charge creates an electrostatic repulsion that blocks the formation of the acylium ion from the nearby carboxylic acid.[14][15] However, recent innovations have shown that the addition of a Lewis base like phosphorus pentoxide (P₄O₁₀) can overcome this issue. P₄O₁₀ is believed to neutralize the protonated amine, allowing the acylation to proceed even on unprotected α-amino acids.[14][15]

Visualizing the Process

General Reaction Mechanism

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylDonor Acyl Donor (e.g., RCOCl, (RCO)₂O) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylDonor->AcyliumIon + Catalyst Catalyst Catalyst (Lewis or Brønsted Acid) AromaticRing Aromatic Amino Acid Derivative AreniumIon Arenium Ion Intermediate (Sigma Complex) AromaticRing->AreniumIon + Acylium Ion Product Aryl-Keto Amino Acid AreniumIon->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Comparative Workflow: Catalyst Selection

G Start Start: Synthesize Aryl-Keto Amino Acid Protect Is Amino Group Protected? Start->Protect Catalyst_Choice Choose Catalyst System Protect->Catalyst_Choice Yes Unprotected_Route Specialized Brønsted Method (TfOH + P₄O₁₀) Protect->Unprotected_Route No Protect_Yes Yes Protect_No No Lewis Lewis Acid (e.g., AlCl₃) Catalyst_Choice->Lewis Traditional, High Reactivity Bronsted Brønsted Acid (e.g., TfOH) Catalyst_Choice->Bronsted Modern, Milder Conditions Lewis_Protocol Use Acyl Chloride/Anhydride Stoichiometric Catalyst Aqueous Workup Lewis->Lewis_Protocol Bronsted_Protocol Use Carboxylic Acid/Ester Catalytic or Solvent Amount Simpler Workup Bronsted->Bronsted_Protocol Final_Product Final Product Lewis_Protocol->Final_Product Bronsted_Protocol->Final_Product Unprotected_Route->Bronsted_Protocol

Caption: Decision workflow for catalyst selection.

Quantitative Performance Comparison

The following table summarizes the key operational differences between the two catalytic systems.

FeatureLewis Acid Catalysis (e.g., AlCl₃)Brønsted Acid Catalysis (e.g., TfOH)
Catalyst Stoichiometry Stoichiometric or greaterCatalytic, or used as solvent[1]
Typical Acyl Donors N-Protected Acyl Chlorides, Anhydrides[1][12]N-Protected Carboxylic Acids, Esters[1][4]
Reaction Conditions Often requires heating; can be lengthyOften room temp or 0 °C; rapid reaction times[5]
Stereochemical Integrity Higher risk of racemization due to harsher conditions[10]Generally excellent retention of chirality[5][11]
Substrate Compatibility Limited by highly deactivating groups[9]Good for many arenes; solubility is a key advantage[4]
Workup Requires quenching and hydrolysis of catalyst complexSimpler workup, often direct extraction[5]
Key Advantage Well-established, powerful for unreactive substratesMild conditions, high stereocontrol, operational simplicity
Key Disadvantage Large waste stream, harsh conditions, requires protectionStrong acidity; potential issues with unprotected amines[14]

Validated Experimental Protocols

The following protocols are provided as representative examples of each methodology. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: AlCl₃-Catalyzed Synthesis of β-(Benzoyl)-N-Phthaloyl-L-Alanine

This protocol is adapted from procedures involving the acylation of benzene with N-phthaloyl-L-aspartic anhydride.[1]

Materials:

  • N-Phthaloyl-L-aspartic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (Solvent and reactant)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, add anhydrous benzene (50 mL).

  • Cool the flask to 0-5 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ (2.2 equivalents). Stir the resulting suspension.

  • Slowly add N-Phthaloyl-L-aspartic anhydride (1.0 equivalent) to the suspension over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl (20 mL). Caution: Exothermic reaction and HCl gas evolution.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to afford the β-aryl keto α-amino acid.[1]

Protocol 2: TfOH-Catalyzed Synthesis of N-TFA-Benzoyl-L-Phenylalanine Methyl Ester

This protocol is based on the direct benzoylation of phenylalanine derivatives in neat triflic acid.[5][13]

Materials:

  • N-Trifluoroacetyl-L-phenylalanine methyl ester (N-TFA-L-Phe-OMe)

  • Benzoyl Chloride

  • Trifluoromethanesulfonic Acid (TfOH)

  • Ice-cold water

  • Ethyl Acetate (AcOEt)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry flask, add N-TFA-L-Phe-OMe (1.0 equivalent) and benzoyl chloride (4.0 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH, ~10 equivalents or enough to act as solvent) via syringe. The mixture should become a clear solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice-cold water and ethyl acetate. Caution: Highly exothermic.

  • Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the desired N-TFA-benzoyl-L-phenylalanine methyl ester, typically as the para-substituted isomer.[5]

Conclusion and Future Outlook

Both Lewis and Brønsted acid-catalyzed Friedel-Crafts acylations are robust and effective methods for the synthesis of valuable aryl-keto amino acids. The classical AlCl₃-mediated approach remains a powerful tool, particularly for less reactive aromatic systems. However, for many applications, the operational simplicity, milder conditions, and superior stereocontrol offered by triflic acid catalysis represent a significant advancement.[1][5]

The future of this field lies in the development of even more selective and environmentally benign catalytic systems. The exploration of reusable solid acid catalysts and enzyme-catalyzed Friedel-Crafts reactions holds promise for greener and more efficient syntheses.[8][16] As the demand for complex, chirally pure amino acid derivatives in drug discovery and chemical biology continues to grow, these fundamental synthetic transformations will remain critically important.

References

  • Wang, L., Murai, Y., Yoshida, T., Okamoto, M., Tachrim, Z. P., Hashidoko, Y., & Hashimoto, M. (2014). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 19(5), 6200-6224. [Link]

  • Science.gov. (2014). Utilization of acidic α-amino acids as acyl donors: an effective stereo-controllable synthesis of aryl-keto α-amino acids and their derivatives. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (n.d.). Simple and Stereocontrolled Preparation of Benzoylated Phenylalanine Using Friedel—Crafts Reaction in Trifluoromethanesulfonic Acid for Photoaffinity Labeling. [Link]

  • Wu, H., Sumita, A., et al. (2022). Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry, 87(23), 15637–15647. [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • SciSpace. (n.d.). Simple and Stereocontrolled Preparation of Benzoylated Phenylalanine Using Friedel–Crafts Reaction in Trifluoromethanesulfonic. [Link]

  • Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Hyster, T. K. (2019). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 11(1), 1-10. [Link]

  • MDPI. (2021). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. [Link]

  • Royal Society of Chemistry. (2015). Tryptophan prenyltransferases showing higher catalytic activities for Friedel–Crafts alkylation of o-. [Link]

  • Royal Society of Chemistry. (2015). Tryptophan prenyltransferases showing higher catalytic activities for Friedel–Crafts alkylation of o- and m-tyrosines than tyrosine prenyltransferases. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Simple and Stereocontrolled Preparation of Benzoylated Phenylalanine Using Friedel—Crafts Reaction in Trifluoromethanesulfonic Acid for Photoaffinity Labeling. [Link]

  • Concellón, J. M., et al. (2001). Facile Approach to Enantiomerically Pure α-Amino Ketones by Friedel−Crafts Aminoacylation and Their Conversion into Peptidyl Ketones. The Journal of Organic Chemistry, 66(7), 2446-2451. [Link]

  • Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • ChemRxiv. (n.d.). ARTICLE. [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ResearchGate. (n.d.). Regioselective Acylation at the 5- or 6-Position of L-Tryptophan Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. [Link]

  • ResearchGate. (n.d.). A novel Brønsted acid catalyst for Friedel–Crafts acylation. [Link]

  • National Institutes of Health. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • ResearchGate. (n.d.). Synthesis and application of aryl-keto α-amino acids. [Link]

  • Bentham Science. (n.d.). The Intra- and Intermolecular Friedel-Crafts Acylation of Amino Acid Derivatives in Stereo-retarded Manner. [Link]

  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]

  • ResearchGate. (n.d.). (PDF) Tryptophan prenyltransferases showing higher catalytic activities for Friedel-Crafts alkylation of o- and m-tyrosine than tyrosine prenyltransferases. [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. [Link]

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Safety Operating Guide

Navigating the Disposal of (R)-3-Amino-5-phenylpentanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's guide to the safe and compliant disposal of (R)-3-Amino-5-phenylpentanoic acid hydrochloride, ensuring the protection of personnel and the environment.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound, a chiral amino acid derivative utilized in biochemical research and pharmaceutical development.[1] While this compound is a valuable tool in areas like peptide synthesis and neurobiology research, its end-of-life management requires careful consideration to mitigate potential hazards.[1]

At the outset, it is imperative to treat this compound as a potentially hazardous chemical. The overarching principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste streams.[2] This document serves as a comprehensive resource, however, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Disposal Overview

Key Handling and Disposal Parameters

ParameterGuideline
Waste Classification Assumed Hazardous Waste pending official determination. Classification must be performed according to US EPA guidelines (40 CFR 261.3) and local regulations.[3]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[3][4]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[5][6] If dust formation is possible, use a particle filter respirator.[5][6]
Spill Management In case of a spill, avoid dust formation.[5][7] Sweep up the solid material and place it into a suitable, labeled container for disposal.[5][7]
Waste Segregation Do not mix with other waste streams.[3] Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound and associated waste.

Waste Characterization and Segregation

Before disposal, all chemical waste must be properly identified.[8]

  • Solid Waste: Unused or expired this compound.

  • Liquid Waste: Solutions containing this compound.

  • Contaminated Materials: Personal protective equipment (gloves, etc.), weighing papers, and labware (e.g., vials, flasks) that have come into direct contact with the chemical.

Solid Waste Disposal
  • Containerization: Carefully place the solid this compound waste into a designated, compatible, and clearly labeled hazardous waste container.[9] The container should be in good condition and have a secure lid.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[10] Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be under the control of laboratory personnel and away from incompatible materials.[9]

Liquid Waste Disposal
  • Containerization: Collect all aqueous solutions containing this compound in a designated, leak-proof, and compatible liquid waste container. Do not fill the container to more than 90% of its capacity.[8]

  • Labeling: As with solid waste, label the liquid waste container with "Hazardous Waste," the chemical name, and an estimate of the concentration and volume.

  • Storage: Store the sealed liquid waste container in a designated SAA, ensuring it is segregated from incompatible waste streams.[11]

Disposal of Contaminated Materials
  • Solid Contaminated Items: Non-sharp items such as gloves and weighing papers should be placed in a designated solid waste container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a rigid, puncture-resistant sharps container.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the label on the empty container should be defaced or removed before disposal in the regular trash, in accordance with institutional policy.[2][13]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Pickup Start Generation of this compound Waste Identify_Waste Identify Waste Type: - Solid (Pure Compound) - Liquid (Solution) - Contaminated Materials Start->Identify_Waste Segregate Segregate from Incompatible Wastes Identify_Waste->Segregate Solid_Container Solid Waste: Seal in a labeled, compatible solid waste container. Segregate->Solid_Container Liquid_Container Liquid Waste: Collect in a labeled, compatible liquid waste carboy. Segregate->Liquid_Container Sharps_Container Contaminated Sharps: Place in a rigid, puncture-resistant sharps container. Segregate->Sharps_Container Store Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Pickup Contact Institutional EHS or licensed hazardous waste contractor for pickup. Store->Pickup

Caption: Disposal decision workflow for this compound.

Final Steps for Disposal

Once the waste is properly containerized, labeled, and stored, the final step is to arrange for its removal.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[3]

  • Provide Information: Accurately describe the waste, including the chemical name, quantity, and container type.

  • Schedule Pickup: Arrange for a scheduled pickup of the waste from the SAA.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Chem-Impex. (n.d.). This compound salt.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (n.d.). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • AAPPTec. (n.d.). Safety Data Sheet.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • Capot Chemical. (2012, June 1). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
  • Agilent. (n.d.). Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • MedChemExpress. (n.d.). 3-Amino-4-methylpentanoic acid-SDS-MedChemExpress.
  • BLDpharm. (n.d.). 331846-98-1|this compound.

Sources

A Practical Guide to Personal Protective Equipment for Handling (R)-3-Amino-5-phenylpentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for (R)-3-Amino-5-phenylpentanoic acid hydrochloride, a chiral amino acid derivative frequently used as a building block in pharmaceutical and biochemical research.[1] Given that comprehensive toxicological data for this specific compound is not widely published, our approach is grounded in established principles of laboratory safety, data from structurally similar amino acid hydrochlorides, and the core tenet of minimizing all chemical exposures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Foundational Safety: Hazard Assessment and Risk Mitigation

The principal hazards are associated with the compound's physical form (a fine powder) and its chemical nature (an amino acid hydrochloride). The hydrochloride salt makes it an acidic compound, which can pose risks upon contact with skin, eyes, or mucous membranes. The powdered form presents a risk of inhalation.[2][3][4]

Table 1: Anticipated Hazard Profile

Hazard TypePotential RiskRationale Based on Analogous Compounds
Eye Contact May cause irritation or serious eye damage.Powdered chemicals can be abrasive. Acidic nature can cause chemical burns.[4]
Skin Contact May cause skin irritation.Prolonged contact with acidic powders can lead to irritation.[2][4]
Inhalation May cause respiratory tract irritation.Fine dusts can irritate the nose, throat, and lungs.[2][3]
Ingestion May be harmful if swallowed.A general precaution for non-food grade laboratory chemicals.[2][4]
Reactivity Stable under normal conditions.Incompatible with strong oxidizing agents, acids, and bases.[2][4][5]
Chronic Effects Not thoroughly investigated.The absence of data necessitates a conservative approach to minimize exposure.[3]

Our primary directive is to implement controls that prevent contact and inhalation, effectively mitigating these risks at their source.

Core Protective Measures: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task being performed. The following sections detail the minimum required PPE and provide a rationale for escalating protection based on the experimental context.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Minimum Requirement: Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]

Rationale: This is the absolute minimum to protect against accidental splashes or projectiles during low-risk manipulations. However, because this compound is a fine powder, the risk of airborne particles is significant.

Recommended for Powder Handling: Chemical safety goggles. Goggles form a seal around the eyes, offering superior protection from airborne dust that can easily circumvent standard safety glasses.

High-Risk Operations: When handling large quantities or performing operations that generate significant dust (e.g., sonication, vigorous mixing), a face shield worn over chemical safety goggles is required to protect the entire face.

Hand Protection: Preventing Dermal Exposure

Requirement: Chemically resistant, powder-free gloves.

Rationale and Selection:

  • Material: Nitrile gloves are the standard choice for handling most powdered chemicals. They offer good chemical resistance and dexterity. Always inspect gloves for tears or pinholes before use.[3]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves immediately in the designated chemical waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][3]

Body Protection: Shielding Skin and Clothing

Requirement: A standard laboratory coat.

Rationale: A lab coat prevents contamination of personal clothing and protects the skin from minor spills and dust. Ensure the coat is fully buttoned. For tasks with a higher risk of spills, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: Managing Inhalation Risks

The need for respiratory protection is dictated by the scale and nature of the work and the quality of your engineering controls (i.e., ventilation).

Engineering Controls First: All handling of powdered this compound should, whenever possible, be performed within a certified chemical fume hood or a powder containment hood to minimize airborne dust.[2]

When to Use a Respirator:

  • Nuisance Dust: For small-scale weighing where engineering controls may not capture all dust, a disposable N95 (US NIOSH) or FFP2 (EU EN 149) filtering facepiece respirator is recommended to protect against nuisance dust levels.[2][3]

  • Spill Cleanup: During the cleanup of a significant spill, a higher level of respiratory protection, such as a half-mask respirator with P100 (or FFP3) particulate filters, should be used.

  • Inadequate Ventilation: If work must be performed outside of a fume hood, a risk assessment must be conducted, and appropriate respiratory protection is mandatory.

The following flowchart provides a decision-making framework for PPE selection.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Start Start: Define Task Task Handling Solid Powder? Start->Task Solution Working with Dilute Solution Task->Solution No Weighing Weighing / Transfer Task->Weighing Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Solution->BasePPE LargeScale Large Scale / High Dust Potential Weighing->LargeScale High Quantity? Spill Spill Cleanup Weighing->Spill Spill Occurs? Goggles Upgrade to: Chemical Goggles Weighing->Goggles FullProtection Full Protection: - Chemical Goggles & Face Shield - Half-mask Respirator (P100) - Chem-resistant Apron LargeScale->FullProtection Spill->FullProtection Respirator Add: N95/FFP2 Respirator Goggles->Respirator

Caption: PPE selection workflow based on the task.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol

This protocol is designed to minimize dust generation and exposure when weighing and preparing solutions.

  • Preparation: Don all required PPE (lab coat, chemical goggles, nitrile gloves). If not using a powder containment hood, add an N95 respirator.

  • Work Area: Perform all manipulations within a chemical fume hood or on a benchtop protected by a disposable absorbent pad.

  • Static Control: Use an anti-static weighing dish or an ionizing bar to prevent the fine powder from scattering due to static electricity.

  • Weighing: Open the container slowly. Use a spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid scooping in a manner that creates a dust cloud. Close the primary container immediately after use.

  • Dissolving: To dissolve, add the solvent to the vessel first. Then, gently add the weighed powder to the solvent. This prevents the powder from becoming airborne when the solvent is added. Use a magnetic stirrer on a low setting initially to avoid splashing.

  • Cleanup: Carefully wipe down the spatula, weigh boat, and work surface with a damp cloth or towel to collect any residual dust. Dispose of all contaminated disposable materials in the designated solid chemical waste container.

  • Post-Handling: Remove PPE in the correct order (gloves first, then goggles, then lab coat). Wash hands thoroughly.

Spill Response Protocol

Prompt and correct action can prevent a minor spill from becoming a major incident.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's safety officer.

  • Don PPE: Before approaching the spill, don appropriate PPE, including a respirator (minimum N95, preferably P100), chemical goggles, a lab coat, and double-layered nitrile gloves.

  • Containment: Do not use a dry brush or towel, as this will aerosolize the powder.[5]

  • Cleanup: Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use a spill kit absorbent designed for solid chemicals. Carefully sweep up the dampened material and place it into a clearly labeled, sealed container for disposal.[2]

  • Decontamination: Wipe the spill area with a damp cloth, followed by a standard laboratory cleaning solution.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous chemical waste according to your institution's guidelines.

Spill_Response_Workflow cluster_1 Spill Response for Powdered Chemical Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small & Contained Assess->SmallSpill Small LargeSpill Large / Airborne Dust Assess->LargeSpill Large DonPPE Don Spill Response PPE (Goggles, Respirator, Double Gloves) SmallSpill->DonPPE Evacuate Evacuate Lab Call Safety Officer LargeSpill->Evacuate Contain Gently Cover with Damp Towel (Do NOT sweep dry) DonPPE->Contain Collect Sweep/Scoop Material into Waste Container Contain->Collect Decontaminate Clean Area with Damp Cloth Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Done Response Complete Dispose->Done

Caption: Step-by-step spill response procedure.

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] A recommended storage temperature is between 0-8°C.[1] Store away from incompatible materials such as strong oxidizing agents.[2][5]

  • Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Collect waste material in a clearly labeled, sealed container. Do not allow the product to enter drains.[2]

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[5]

By integrating these safety measures into your daily workflow, you build a culture of safety that protects not only you but also your colleagues, ensuring that your valuable research can proceed without incident.

References

  • Title: Safety Data Sheet - Fmoc-Nva(5-phenyl)-OH Source: AAPPTec, LLC URL: [Link]

  • Title: MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid Source: Capot Chemical URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.